BPN-15606
Description
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Properties
IUPAC Name |
N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O/c1-14-11-20(28-29-22(14)26-16(3)17-5-7-18(24)8-6-17)19-9-10-21(23(27-19)31-4)30-12-15(2)25-13-30/h5-13,16H,1-4H3,(H,26,29)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCREVMHGYOLRL-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NC(C)C2=CC=C(C=C2)F)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN=C1N[C@@H](C)C2=CC=C(C=C2)F)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BPN-15606: A Technical Guide to its Mechanism of Action as a γ-Secretase Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BPN-15606 is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). It has been investigated as a potential therapeutic agent for Alzheimer's disease. The core mechanism of action of this compound involves the allosteric modulation of the γ-secretase enzyme complex. This modulation results in a shift in the cleavage preference of the amyloid precursor protein (APP), leading to a reduction in the production of the highly amyloidogenic 42-amino acid amyloid-β peptide (Aβ42) and a concomitant increase in the production of shorter, less aggregation-prone Aβ species, such as Aβ38. Notably, this action is achieved without inhibiting the overall proteolytic activity of γ-secretase, thereby avoiding the toxicities associated with the inhibition of Notch signaling, a critical pathway for cell-cell communication and differentiation. Preclinical studies in various cell-based and animal models have demonstrated the efficacy of this compound in lowering Aβ42 levels in the brain and plasma. However, the clinical development of this compound was discontinued (B1498344) due to the identification of a potentially mutagenic metabolite and evidence of QT interval prolongation in non-human primates. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action: Allosteric Modulation of γ-Secretase
The primary molecular target of this compound is the γ-secretase complex, a multi-subunit protease responsible for the final cleavage of APP to generate Aβ peptides. Unlike γ-secretase inhibitors (GSIs) that block the active site of the enzyme, this compound binds to an allosteric site on the presenilin-1 (PS1) subunit, the catalytic core of the γ-secretase complex.[1] This binding induces a conformational change in the enzyme, altering its processivity.
The altered enzymatic activity preferentially shifts the cleavage of the APP transmembrane domain away from the production of Aβ42 and Aβ40, in favor of producing shorter Aβ peptides like Aβ37 and Aβ38.[2][3][4][5][6] These shorter peptides are considered to be less prone to aggregation and are more readily cleared from the brain, thus reducing the amyloid burden that is a hallmark of Alzheimer's disease. A key advantage of this modulatory approach is the preservation of γ-secretase's other critical functions, most notably the processing of the Notch receptor, thereby circumventing the severe side effects observed with GSIs.[2][4][5][6]
Signaling Pathway Diagram
Caption: this compound allosterically modulates γ-secretase, shifting APP processing from Aβ42 to Aβ38.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| SH-SY5Y Neuroblastoma | Aβ Production | IC50 for Aβ42 reduction | 7 nM | [4][7][8] |
| SH-SY5Y Neuroblastoma | Aβ Production | IC50 for Aβ40 reduction | 17 nM | [4][7][8] |
| H4-APP751 Neuroglioma | Notch Cleavage | Effect on Notch Proteolysis | No inhibition up to 25 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Species | Model | Dose (mg/kg) | Route | Duration | Key Findings | Reference |
| Mouse | C57BL/6 | 25 | Oral (single) | 24 hours | Robust reduction in brain and plasma Aβ42 and Aβ40 starting at 30-60 mins | [5][7][8] |
| Mouse | C57BL/6 | 10, 25, 50 | Oral | 7 days | Dose-dependent reduction of Aβ42 and Aβ40 in plasma and brain | [4][7][8] |
| Rat | Sprague-Dawley | 5, 25, 50 | Oral | 9 days | Dose-dependent reduction of Aβ42 and Aβ40 in CSF | [4][7][8] |
| Mouse | PSAPP Transgenic | 10 | Oral (in chow) | 3 months (pre-plaque) | Attenuated cognitive impairment, reduced amyloid plaque load, microgliosis, and astrogliosis | [9][10] |
| Mouse | PSAPP Transgenic | 10 | Oral (in chow) | 3 months (post-plaque) | Ineffective | [9][10] |
| Mouse | Ts65Dn (Down Syndrome) | 10 | Oral gavage | 4 months | Decreased Aβ40 and Aβ42 in cortex and hippocampus, rescued Rab5 hyperactivation, normalized neurotrophin signaling, reduced tau pathology and neuroinflammation | [11][12] |
Experimental Protocols
In Vitro Aβ Production Assay in SH-SY5Y Cells
Objective: To determine the potency of this compound in reducing the production of Aβ42 and Aβ40 in a human neuroblastoma cell line overexpressing APP.
Methodology:
-
Cell Culture: Human SH-SY5Y neuroblastoma cells stably overexpressing wild-type human APP751 are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are plated in multi-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
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Incubation: The cells are incubated with the compound for a defined period, typically 16-24 hours, to allow for APP processing and Aβ secretion into the medium.
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Sample Collection: After incubation, the conditioned medium is collected for Aβ analysis.
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Aβ Quantification: The levels of Aβ42 and Aβ40 in the conditioned medium are quantified using a sensitive immunoassay, such as a sandwich enzyme-linked immunosorbent assay (ELISA) or a Meso Scale Discovery (MSD) electrochemiluminescence assay.
-
Data Analysis: The Aβ concentrations are normalized to the vehicle control, and the IC50 values (the concentration of the compound that inhibits 50% of Aβ production) are calculated using a non-linear regression analysis.[13]
Experimental Workflow: In Vitro Aβ Production Assay
References
- 1. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. curealz.org [curealz.org]
- 7. The GSM this compound as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BPN-15606 in γ-Secretase Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPN-15606 is a potent, orally active small molecule that acts as a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs) which block the enzymatic activity of the γ-secretase complex and can lead to mechanism-based toxicities due to inhibition of Notch processing, this compound allosterically modulates the enzyme. This modulation results in a shift in the cleavage preference of γ-secretase on the amyloid precursor protein (APP), leading to a significant reduction in the production of the highly amyloidogenic 42-amino-acid amyloid-β peptide (Aβ42) and, to a lesser extent, Aβ40. Concurrently, this compound increases the formation of shorter, less fibrillogenic Aβ peptides, such as Aβ37 and Aβ38. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to γ-Secretase and Amyloid-β Production
The γ-secretase complex is an intramembrane aspartyl protease responsible for the final cleavage of the amyloid precursor protein (APP), a critical step in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2] This complex is composed of four core protein subunits: presenilin (which contains the catalytic site), nicastrin, anterior pharynx-defective 1 (Aph-1), and presenilin-enhancer 2 (Pen-2).[1][2]
The processing of APP by β-secretase (BACE1) generates a C-terminal fragment of APP (CTFβ or C99). Subsequently, γ-secretase cleaves C99 at multiple sites within its transmembrane domain, producing Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42.[3] Aβ42 is particularly prone to aggregation and is a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease (AD).[3] Therefore, reducing the production of Aβ42 is a key therapeutic strategy for AD.
This compound: A γ-Secretase Modulator
This compound is a pyridazine-containing GSM that has demonstrated significant potential in preclinical studies for the treatment of Alzheimer's disease.[4][5] Unlike GSIs, this compound does not inhibit the overall activity of γ-secretase. Instead, it binds to an allosteric site on the enzyme complex, inducing a conformational change that alters the processivity of γ-secretase cleavage of APP-CTFβ.[6][7] This modulation results in a decreased production of Aβ42 and Aβ40 and a corresponding increase in the production of shorter, less amyloidogenic Aβ species like Aβ37 and Aβ38.[6][8] A crucial advantage of this mechanism is the sparing of Notch receptor processing, a vital signaling pathway for cell-fate decisions, thereby avoiding the toxicities associated with GSIs.[9]
Mechanism of Action
The precise binding site of this compound on the γ-secretase complex is a subject of ongoing research, but it is understood to be distinct from the active site targeted by inhibitors. The binding of this compound is thought to subtly alter the conformation of the enzyme-substrate complex, favoring cleavage at sites that produce shorter Aβ peptides.
Figure 1. Mechanism of this compound Action on APP Processing.
Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
In Vitro Efficacy
| Cell Line | Target | IC50 / EC50 | Reference |
| SH-SY5Y-APP751 | Aβ42 Production | IC50: 7 nM | [10] |
| SH-SY5Y-APP751 | Aβ40 Production | IC50: 17 nM | [10] |
| Pyridazine Analogues | Aβ38 Secretion | EC50: 18-84 nM | [4] |
In Vivo Efficacy in Mice (C57BL/6J)
| Dose (mg/kg/day, p.o.) | Duration | Tissue | Aβ42 Reduction (%) | Aβ40 Reduction (%) | Reference |
| 10 | 7 days | Plasma | ~60% | ~40% | [5] |
| 25 | 7 days | Plasma | ~75% | ~55% | [5] |
| 50 | 7 days | Plasma | ~80% | ~60% | [5] |
| 10 | 7 days | Brain | ~50% | ~25% | [5] |
| 25 | 7 days | Brain | ~65% | ~40% | [5] |
| 50 | 7 days | Brain | ~70% | ~45% | [5] |
| 25 (single dose) | Peak (0.5-24h) | Plasma | >90% | Not specified | [4] |
| 10 (single dose) | Peak (0.5-24h) | Brain | >70% | Not specified | [4] |
In Vivo Efficacy in Rats (Sprague-Dawley)
| Dose (mg/kg/day, p.o.) | Duration | Tissue | Aβ42 Reduction (%) | Aβ40 Reduction (%) | Reference |
| 5 | 9 days | Plasma | ~50% | ~30% | [5] |
| 25 | 9 days | Plasma | ~70% | ~50% | [5] |
| 50 | 9 days | Plasma | ~75% | ~55% | [5] |
| 5 | 9 days | CSF | ~40% | ~20% | [5] |
| 25 | 9 days | CSF | ~60% | ~40% | [5] |
| 50 | 9 days | CSF | ~65% | ~45% | [5] |
In Vivo Efficacy in PSAPP Transgenic Mice
| Treatment Group | Duration | Outcome | Reference |
| Pre-plaque (3-month-old) | 3 months | Attenuated cognitive impairment, reduced amyloid plaque load, microgliosis, and astrogliosis. | [11] |
| Post-plaque (6-month-old) | 3 months | Ineffective. | [11] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
In Vitro Cell-Based Assays
Figure 2. Workflow for In Vitro Aβ Quantification Assay.
4.1.1. Cell Culture and Treatment:
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Cell Line: Human neuroblastoma SH-SY5Y cells stably overexpressing wild-type human APP751.[12]
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Culture Medium: A 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
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Treatment: Cells are plated in multi-well plates and treated with various concentrations of this compound (or vehicle control) for 24 hours.
4.1.2. Aβ Quantification (ELISA):
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Sample: Cell culture supernatant is collected after treatment.
-
Method: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of secreted Aβ40 and Aβ42. Commercially available ELISA kits (e.g., from Invitrogen, Arigo Biolaboratories) are commonly used.[13][14]
-
Procedure: The assay is typically performed in a 96-well plate pre-coated with a capture antibody specific for the C-terminus of Aβ. Samples and standards are added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
Analysis: A standard curve is generated to calculate the concentration of Aβ in the samples. IC50 values are determined by plotting the percentage inhibition of Aβ production against the log concentration of this compound.
4.1.3. Notch Cleavage Assay:
-
Principle: To assess the selectivity of this compound, its effect on Notch cleavage is evaluated. This is often done using a reporter gene assay.
-
Method: Cells (e.g., H4 human neuroglioma cells) are co-transfected with a constitutively active form of Notch (NotchΔE) and a reporter construct containing a luciferase gene under the control of a promoter responsive to the Notch intracellular domain (NICD).[15][16]
-
Procedure: Transfected cells are treated with this compound or a known GSI (positive control). The activity of luciferase is then measured. A lack of inhibition of the luciferase signal indicates that this compound does not interfere with Notch processing.
In Vivo Animal Studies
Figure 3. General Workflow for In Vivo Studies of this compound.
4.2.1. Animal Models:
-
Wild-type: C57BL/6J mice and Sprague-Dawley rats are used for pharmacokinetic and pharmacodynamic studies.[5]
-
Alzheimer's Disease Model: PSAPP transgenic mice, which co-express mutant human APP and presenilin 1, are used to model amyloid pathology.[11]
4.2.2. Drug Administration:
-
Route: Oral gavage (p.o.).[5]
-
Vehicle: A common vehicle is a mixture of polyethylene (B3416737) glycol 400, sterile water, and a surfactant like Tween 20 (e.g., 80% PEG400, 20% sterile water, 0.1% Tween 20).[5]
-
Dosing: Doses ranging from 5 to 50 mg/kg/day have been tested in rodents.[5] For chronic studies, this compound can be milled into the rodent chow.[5]
4.2.3. Tissue Collection and Processing:
-
Tissues: Blood, cerebrospinal fluid (CSF), and brain are collected at specified time points.
-
Brain Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors) to prepare lysates for Aβ analysis.
4.2.4. Aβ Quantification (ELISA):
-
Method: Similar to the in vitro assay, ELISA is used to measure Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates.
4.2.5. Western Blot Analysis:
-
Purpose: To assess the levels of full-length APP and its C-terminal fragments (CTFs).
-
Procedure: Brain lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against APP and its C-terminal domain.[17][18]
4.2.6. Immunohistochemistry (IHC) and Histology:
-
Purpose: To visualize and quantify amyloid plaque deposition in the brains of PSAPP mice.
-
Procedure: Brain sections are stained with antibodies specific for Aβ (e.g., 6E10, 4G8) or with dyes that bind to β-sheet structures, such as Thioflavin S.[19]
-
Analysis: The plaque burden is quantified using image analysis software.
ADMET Properties
This compound has been shown to possess acceptable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties in preclinical studies, supporting its potential for further development.[4][12] However, studies on an earlier related compound were terminated due to the identification of a potentially mutagenic metabolite and evidence of QT interval prolongation in non-human primates.[4] Subsequent optimization led to the development of analogues with improved safety profiles.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease by selectively modulating γ-secretase activity to reduce the production of pathogenic Aβ42. Its allosteric mechanism of action offers a significant advantage over traditional γ-secretase inhibitors by sparing Notch processing and potentially avoiding associated toxicities. The extensive preclinical data, including potent in vitro and in vivo efficacy in reducing brain Aβ levels and amyloid pathology, underscore the potential of this compound as a disease-modifying therapy for Alzheimer's disease. Further clinical investigation is warranted to translate these promising preclinical findings to human patients.
References
- 1. APP Antibodies | Antibodies.com [antibodies.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The GSM this compound as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mouse Amyloid beta 42 ELISA Kit (KMB3441) - Invitrogen [thermofisher.com]
- 14. arigobio.com [arigobio.com]
- 15. jneurosci.org [jneurosci.org]
- 16. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. APP Antibody | Cell Signaling Technology [cellsignal.com]
- 18. APP/Beta Amyloid antibody (25524-1-AP) | Proteintech [ptglab.com]
- 19. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
BPN-15606: A γ-Secretase Modulator for Alzheimer's Disease
An In-depth Technical Guide on its Impact on the Aβ40/Aβ42 Ratio
This technical guide provides a comprehensive overview of BPN-15606, a potent, orally active γ-secretase modulator (GSM), and its impact on the amyloid-beta (Aβ) 40 to Aβ42 ratio, a key pathological hallmark in Alzheimer's disease (AD). This document is intended for researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease is characterized by the accumulation of neuritic plaques in the brain, which are primarily composed of the fibrillar 42-amino-acid Aβ peptide (Aβ42).[1] An increased ratio of Aβ42 to Aβ40 is considered a critical initiating event in the pathogenesis of AD.[2][3] this compound is a novel small molecule that modulates the activity of γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.[1][4] Unlike γ-secretase inhibitors, which block the enzyme's activity altogether and can lead to side effects related to Notch signaling, GSMs like this compound allosterically modulate the enzyme to favor the production of shorter, less aggregation-prone Aβ species, such as Aβ38, at the expense of the highly amyloidogenic Aβ42.[1][4] This mechanism effectively lowers the Aβ42/Aβ40 ratio.
Mechanism of Action
This compound acts as a γ-secretase modulator, promoting the processivity of the γ-secretase complex.[5][6] This enhanced processivity leads to a shift in the cleavage site of APP, resulting in the decreased production of Aβ42 and, to a lesser extent, Aβ40, with a concomitant increase in the production of shorter, carboxyl-truncated Aβ peptides like Aβ38 and Aβ37.[1][4] Importantly, this modulation does not inhibit the overall proteolytic activity of γ-secretase, thus avoiding the toxicities associated with the inhibition of Notch cleavage.[1][4]
dot
Quantitative Data on Aβ Modulation
This compound has demonstrated a dose-dependent reduction in Aβ42 and Aβ40 levels in various preclinical models.
In Vitro Efficacy
| Cell Line | Aβ Species | IC50 (nM) |
| SHSY5Y Neuroblastoma | Aβ42 | 7 |
| SHSY5Y Neuroblastoma | Aβ40 | 17 |
Data from MedchemExpress.[7][8]
In Vivo Efficacy in Mice
| Dosing Regimen | Tissue | Aβ42 Reduction | Aβ40 Reduction |
| 10 mg/kg/day for 7 days | Plasma & Brain | Significant | Significant |
| 25 mg/kg/day for 7 days | Plasma & Brain | Significant | Significant |
| 50 mg/kg/day for 7 days | Plasma & Brain | Significant | Significant |
Data from MedchemExpress.[7][8]
In Vivo Efficacy in Rats
| Dosing Regimen | Tissue | Aβ42 Reduction | Aβ40 Reduction |
| 5 mg/kg/day for 9 days | CSF | Significant | Significant |
| 25 mg/kg/day for 9 days | CSF | Significant | Significant |
| 50 mg/kg/day for 9 days | CSF | Significant | Significant |
Data from MedchemExpress.[7][8]
Experimental Protocols
In Vitro Aβ Quantification
Cell Culture and Treatment: SH-SY5Y cells overexpressing human APP (SHSY5Y-APP) are cultured in standard media. For dose-response experiments, cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
Aβ Quantification: Conditioned media is collected, and Aβ40 and Aβ42 levels are quantified using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits or Meso Scale Discovery (MSD) multiplex assays.[2] The IC50 values are calculated from the dose-response curves.
In Vivo Animal Studies
Animal Models: Studies have utilized wild-type mice (e.g., C57BL/6J), wild-type rats (e.g., Sprague-Dawley), and transgenic mouse models of Alzheimer's disease, such as the PSAPP and Ts65Dn models.[1][5][9]
Drug Administration: this compound is typically administered orally via gavage or formulated in the chow.[2][5] Dosing can be acute (single dose) or chronic (daily for several days or months).[2][7]
Sample Collection and Analysis: At the end of the treatment period, animals are euthanized, and blood (for plasma), cerebrospinal fluid (CSF), and brain tissue are collected.[10] Brain tissue is homogenized to create extracts. Aβ levels in plasma, CSF, and brain extracts are quantified using ELISA or MSD assays.[2][10]
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References
- 1. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The GSM this compound as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 10. rupress.org [rupress.org]
An In-depth Technical Guide to BPN-15606: A Novel γ-Secretase Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPN-15606 is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). It has demonstrated significant potential in preclinical studies as a disease-modifying agent for Alzheimer's disease (AD). By allosterically modulating the activity of the γ-secretase complex, this compound selectively reduces the production of the highly amyloidogenic 42-amino acid amyloid-β peptide (Aβ42) and to a lesser extent, Aβ40, while concomitantly increasing the formation of shorter, less aggregation-prone Aβ species such as Aβ38 and Aβ37.[1][2] This modulation of amyloid-β processing, without inhibiting the overall enzymatic activity of γ-secretase, allows this compound to avoid the mechanism-based toxicities associated with traditional γ-secretase inhibitors (GSIs), particularly those related to the inhibition of Notch signaling.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
This compound is chemically defined as (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine.[1][4]
| Property | Value | Reference |
| IUPAC Name | (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine | [1] |
| Molecular Formula | C23H23FN6O | [5] |
| Molecular Weight | 418.47 g/mol | [5] |
| CAS Number | 1914989-49-3 | [5] |
| Form | Solid | [5] |
| Solubility | DMSO: 100 mg/mL (with ultrasonic) | [5] |
| Storage | -20°C, sealed | [5] |
Mechanism of Action: γ-Secretase Modulation
This compound functions as a γ-secretase modulator (GSM), a class of compounds that allosterically bind to the γ-secretase complex.[6] This complex is a multi-protein enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to generate amyloid-β (Aβ) peptides of varying lengths.[2] Unlike γ-secretase inhibitors (GSIs) which block the active site of the enzyme, GSMs like this compound are thought to induce a conformational change in the complex.[7] This altered conformation shifts the cleavage preference of γ-secretase, resulting in the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ37 and Aβ38) at the expense of the more aggregation-prone and neurotoxic Aβ42 and Aβ40 species.[1] A key advantage of this mechanism is the preservation of the enzyme's overall activity, thereby avoiding the inhibition of other critical γ-secretase substrates, most notably the Notch receptor, which is crucial for normal cellular signaling and differentiation.[2][3]
Biological Properties and Efficacy Data
In Vitro Efficacy
This compound has demonstrated potent activity in cell-based assays, effectively reducing the production of Aβ42 and Aβ40.
| Cell Line | Assay | IC50 (Aβ42) | IC50 (Aβ40) | Reference |
| SH-SY5Y neuroblastoma | ELISA | 7 nM | 17 nM | [5][8] |
In Vivo Efficacy
Preclinical studies in various animal models have confirmed the in vivo efficacy of this compound in reducing central nervous system Aβ levels.
| Animal Model | Dosing Regimen | Effect on Aβ42 | Effect on Aβ40 | Reference |
| C57BL/6 Mice | 10, 25, 50 mg/kg/day, p.o. for 7 days | Dose-dependent reduction in plasma and brain | Dose-dependent reduction in plasma and brain | [8] |
| Sprague-Dawley Rats | 5, 25, 50 mg/kg/day, p.o. for 9 days | Dose-dependent reduction in CSF | Dose-dependent reduction in CSF | [8] |
| PSAPP Transgenic Mice | 10 mg/kg/day in chow for 3 months (pre-plaque) | Significant reduction in amyloid plaque load | - | [9] |
| Ts65Dn Mice (Down Syndrome Model) | 10 mg/kg/day, p.o. on weekdays for 4 months | Normalized levels in cortex and hippocampus | Normalized levels in cortex and hippocampus | [10][11] |
Pharmacokinetic Properties
This compound exhibits acceptable pharmacokinetic properties that support its development as an oral therapeutic.
| Species | Route | Dose | Bioavailability | Half-life | Cmax | Tmax | Reference |
| Mice | p.o. | 25 mg/kg | - | Onset of action ~30-60 min, duration ≥24 hours | - | - | [8] |
| Rats | - | - | - | - | - | - | [10] |
Note: Detailed pharmacokinetic parameters such as bioavailability, half-life, Cmax, and Tmax are not fully available in the public domain but are described as "acceptable" in the literature.[8]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is detailed in the University of California, San Diego patent WO2016070107.[12][13] The synthesis is performed by contract research organizations such as Albany Molecular Research Institute.[12][13]
In Vitro Aβ Reduction Assay using SH-SY5Y Cells
This protocol describes the methodology to assess the potency of this compound in reducing Aβ42 and Aβ40 production in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells stably overexpressing human APP751 wild-type.
-
Cell culture medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound stock solution (in DMSO).
-
Aβ42 and Aβ40 ELISA kits.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed SH-SY5Y-APP751 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Sample Collection: After incubation, collect the conditioned medium from each well.
-
Aβ Quantification: Analyze the levels of Aβ42 and Aβ40 in the conditioned medium using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of Aβ reduction against the log concentration of this compound and determine the IC50 values using a non-linear regression analysis.
In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease
This protocol outlines a typical study to evaluate the efficacy of this compound in reducing Aβ pathology in a transgenic mouse model of AD.
Materials:
-
PSAPP transgenic mice (or other suitable AD model).
-
This compound.
-
Vehicle for oral administration (e.g., 80% polyethylene (B3416737) glycol 400, 20% sterile water, and 0.1% Tween 20).[14]
-
Oral gavage needles.
-
Brain homogenization buffer.
-
Aβ ELISA kits.
-
Histology equipment and reagents.
Procedure:
-
Animal Acclimation and Grouping: Acclimate age-matched mice to the facility for at least one week. Randomly assign mice to vehicle and this compound treatment groups (n=10-15 per group).
-
Drug Formulation and Administration: Prepare a suspension of this compound in the vehicle. Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for the specified duration (e.g., 3 months).
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline. Collect the brains. One hemisphere can be fixed for histology, and the other can be snap-frozen for biochemical analysis.
-
Biochemical Analysis: Homogenize the brain tissue and extract soluble and insoluble Aβ fractions. Quantify Aβ40 and Aβ42 levels using ELISA.
-
Histological Analysis: Section the fixed brain tissue and perform immunohistochemistry to visualize and quantify amyloid plaque deposition.
-
Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the Aβ levels and plaque load between the treatment and vehicle groups.
LC/MS/MS Method for Quantification of this compound in Biological Matrices
This protocol provides a general framework for the quantitative analysis of this compound in plasma, cerebrospinal fluid (CSF), and brain tissue.
Instrumentation:
-
Liquid Chromatography system coupled with a tandem mass spectrometer (LC/MS/MS).
Sample Preparation:
-
Plasma/CSF: Protein precipitation with acetonitrile (B52724).
-
Brain Tissue: Homogenization followed by liquid-liquid extraction or solid-phase extraction.
-
Add an appropriate internal standard.
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile containing formic acid.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy: 40 eV for this compound.[15]
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify this compound in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This compound is a promising γ-secretase modulator with a well-defined mechanism of action that translates from in vitro potency to in vivo efficacy in preclinical models of Alzheimer's disease. Its ability to selectively reduce the production of amyloidogenic Aβ peptides without causing Notch-related toxicity addresses a major challenge in the development of AD therapeutics. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other next-generation GSMs. The detailed methodologies should enable researchers to replicate and build upon the existing findings, ultimately advancing the quest for an effective treatment for Alzheimer's disease.
References
- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 4. A Molecular Test for Quantifying Functional Notch Signaling Pathway Activity in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intimakmur.co.id [intimakmur.co.id]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
BPN-15606: A Preclinical Technical Overview for Alzheimer's Disease Research
This technical guide provides an in-depth overview of the preclinical research on BPN-15606, a novel γ-secretase modulator (GSM), for the treatment of Alzheimer's disease (AD). The information herein is intended for researchers, scientists, and drug development professionals, summarizing key findings, experimental designs, and the compound's proposed mechanism of action.
Core Mechanism of Action: γ-Secretase Modulation
This compound is a potent, orally bioavailable small molecule that allosterically modulates the activity of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides.[1][2][3] Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to side effects due to inhibition of other signaling pathways (e.g., Notch), GSMs like this compound selectively shift the cleavage preference of γ-secretase.[1][2] This modulation results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concurrent increase in the production of shorter, less aggregation-prone Aβ species such as Aβ38 and Aβ37.[1][2][3] Importantly, total Aβ levels are generally not affected, highlighting the modulatory rather than inhibitory action of this compound.[4][5]
Signaling Pathway: this compound Modulation of APP Processing
Caption: this compound allosterically modulates γ-secretase, shifting APP processing away from pathogenic Aβ42/40.
Preclinical Efficacy Data
This compound has demonstrated significant efficacy in multiple preclinical models, including the PSAPP transgenic mouse model of AD and the Ts65Dn mouse model of Down syndrome, which exhibits AD-like pathology.[4][5][6][7]
In Vivo Reduction of Amyloid-β Peptides
Chronic administration of this compound has been shown to dose-dependently lower Aβ42 and Aβ40 levels in the plasma, cerebrospinal fluid (CSF), and brain of both mice and rats.[1][3]
| Animal Model | Treatment Dose & Duration | Tissue | Aβ42 Reduction | Aβ40 Reduction | Reference |
| C57BL/6J Mice | 5 mg/kg (single oral dose) | Brain | ~54% | ~29% | [1] |
| C57BL/6J Mice | 5 mg/kg (single oral dose) | Plasma | ~78% | ~57% | [1] |
| C57BL/6J Mice | 5 mg/kg (single oral dose) | CSF | ~41% | ~29% | [1] |
| Ts65Dn Mice | 10 mg/kg/weekday (4 months) | Cortex & Hippocampus | Significant Decrease | Significant Decrease | [4][5] |
Neuropathological and Cognitive Outcomes
Preventative treatment with this compound in preclinical models has been shown to mitigate key AD-related pathologies and improve cognitive function. Efficacy is most pronounced when treatment is initiated before significant plaque deposition.[6][7]
| Animal Model | Treatment Group | Key Pathological Findings | Cognitive Outcome | Reference |
| PSAPP Mice | Pre-plaque (3-month-old), 3-month treatment | Reduced amyloid plaque load, microgliosis, and astrogliosis | Attenuated cognitive impairment | [6][7][8] |
| PSAPP Mice | Post-plaque (6-month-old), 3-month treatment | Ineffective at reducing pathology | Ineffective | [6][8] |
| Ts65Dn Mice | 3-month-old, 4-month treatment | Reduced tau pathology, astrogliosis, and microgliosis | Countered cognitive deficits | [4][5] |
Downstream Effects on Cellular Pathways
Beyond Aβ reduction, this compound has been shown to normalize downstream cellular dysfunctions implicated in AD pathogenesis.
Rescue of Endosomal and Neurotrophin Signaling
In the Ts65Dn mouse model, this compound treatment rescued the hyperactivation of Rab5, a key regulator of endosome function that is disrupted in AD.[4][5] This was accompanied by the normalization of neurotrophin signaling deficits, evidenced by the restoration of Tropomyosin receptor kinase B (TrkB) and cAMP response element-binding protein (CREB) activation.[4][9]
Caption: this compound normalizes Rab5 and neurotrophin signaling (TrkB/CREB), restoring synaptic function.
Experimental Protocols and Methodologies
The following summarizes the key experimental designs and methods used in the preclinical evaluation of this compound. Note: This guide provides an overview of methodologies as described in published literature; for full, detailed protocols, please refer to the cited publications.
Animal Models
-
PSAPP Mice: A transgenic model (APPswe/PSEN1dE9) that develops age-dependent Aβ plaques and cognitive deficits, commonly used for AD research.[6][8]
-
Ts65Dn Mice: A segmentally trisomic model for Down syndrome that exhibits age-related neurodegenerative phenotypes relevant to AD, including increased APP gene dosage.[4][5][9]
-
Diploid (2N) littermate mice were used as controls in the Ts65Dn studies.[4]
Dosing and Administration
-
Route: Oral gavage or milled into standard rodent chow.[3][4]
-
Dose Range: Efficacy has been demonstrated at doses as low as 5-10 mg/kg.[1][3] A common chronic dosing regimen was 10 mg/kg/day or weekday.[4][5]
-
Duration: Studies ranged from single-dose pharmacokinetic/pharmacodynamic assessments to chronic treatment lasting 3 to 6 months.[3][5][6]
Biochemical Analysis
-
Aβ Quantification: Amyloid-β levels in plasma, CSF, and brain homogenates were measured using species-specific enzyme-linked immunosorbent assays (ELISA) or Meso Scale Discovery (MSD) multiplex kits.[1][2]
-
Western Blotting: Used to assess levels of full-length APP, APP C-terminal fragments (CTFs), synaptic proteins, and the phosphorylation status of proteins like TrkB and CREB.[4]
-
Immunohistochemistry: Performed on brain sections to visualize and quantify amyloid plaque load (using antibodies like 3D6), astrogliosis (GFAP staining), and microgliosis (Iba1 staining).[1][4]
Preclinical Research Workflow
The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy and safety studies.
Caption: General preclinical development workflow for this compound, from synthesis to IND-enabling studies.
Safety and Toxicology
This compound has undergone extensive preclinical safety evaluation. Early studies indicated a No Observed Adverse Effect Level (NOAEL) of 50 mg/kg in rats after 9 days of dosing.[3] However, subsequent Good Laboratory Practice (GLP)-compliant 28-day studies revealed a potentially mutagenic metabolite in rats and evidence of QT interval prolongation in non-human primates, which led to the termination of its development in favor of next-generation compounds.[1]
Conclusion
This compound is a potent γ-secretase modulator that effectively reduces pathogenic Aβ42 and Aβ40 peptides in the central nervous system. Preclinical studies have robustly demonstrated its ability to mitigate amyloid plaque deposition, neuroinflammation, and tau pathology, leading to improved cognitive outcomes, particularly when administered as a preventative therapy. Its mechanism extends to the normalization of critical downstream pathways involving endosomal function and neurotrophic signaling. While development of this compound itself was halted, the extensive preclinical data validates the therapeutic strategy of γ-secretase modulation for Alzheimer's disease and provides a strong foundation for the development of next-generation GSMs.
References
- 1. rupress.org [rupress.org]
- 2. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GSM this compound as a Potential Candidate for Preventative Therapy in AD [escholarship.org]
- 8. The GSM this compound as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating BPN-15606 for Down Syndrome-Associated Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Down syndrome (DS), the most common genetic cause of intellectual disability, confers a near-certain lifetime risk of Alzheimer's disease (AD). The triplication of chromosome 21, which houses the amyloid precursor protein (APP) gene, leads to a lifelong overexpression of APP and its amyloid-beta (Aβ) cleavage products, initiating the Alzheimer's pathological cascade decades earlier than in the general population. This whitepaper provides an in-depth technical overview of BPN-15606, a novel γ-secretase modulator (GSM), as a potential therapeutic agent for DS-associated AD (DS-AD). We will explore its mechanism of action, summarize the compelling preclinical evidence from the Ts65Dn mouse model of Down syndrome, provide detailed experimental protocols for key assays, and present signaling pathways and experimental workflows using Graphviz visualizations.
Introduction: The Challenge of Down Syndrome-Associated Alzheimer's Disease
Individuals with Down syndrome experience a dramatically accelerated course of Alzheimer's disease pathology. The overexpression of APP leads to increased production and aggregation of Aβ peptides, particularly the more amyloidogenic Aβ42 species. This accumulation is a central initiating event in the amyloid cascade hypothesis of AD, triggering a downstream cascade of synaptic dysfunction, tau hyperphosphorylation and neurofibrillary tangle formation, neuroinflammation, and eventual neurodegeneration, culminating in dementia.
Current therapeutic strategies for AD have shown limited efficacy, and there is a pressing need for interventions that can be administered early, ideally before the onset of significant cognitive decline. Given the well-defined genetic basis of AD in the DS population, they represent a unique group for the evaluation of amyloid-targeting therapies. This compound, a γ-secretase modulator, offers a promising approach by selectively altering the cleavage of APP to reduce the production of toxic Aβ species without inhibiting the essential functions of the γ-secretase enzyme.
Mechanism of Action: Modulating γ-Secretase for a Favorable Aβ Profile
This compound is a γ-secretase modulator (GSM), a class of small molecules that allosterically modulate the activity of the γ-secretase complex. Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities due to the inhibition of other essential substrate processing (e.g., Notch), GSMs subtly alter the conformation of γ-secretase. This modulation favors the processivity of the enzyme, leading to a shift in the final cleavage of APP C-terminal fragments (APP-CTFs).
The result is a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides, with a concomitant increase in the production of shorter, less aggregation-prone Aβ species such as Aβ38 and Aβ37. Importantly, this compound does not affect the total amount of Aβ produced, nor does it inhibit the cleavage of other γ-secretase substrates, thereby avoiding the side effects associated with direct inhibition.
Preclinical Evidence in the Ts65Dn Mouse Model of Down Syndrome
The Ts65Dn mouse is a well-established and widely used model for studying Down syndrome. These mice carry a partial trisomy of mouse chromosome 16, which is syntenic to human chromosome 21, and they exhibit many of the hallmark pathologies of DS-AD, including age-dependent cognitive decline and AD-like neuropathology. A pivotal study by Chen et al. (2024) investigated the effects of chronic this compound administration in Ts65Dn mice.
Data Presentation
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in the Ts65Dn mouse model.
Table 1: Effect of this compound on Amyloid-Beta Levels
| Analyte | Brain Region | Genotype | Treatment | Mean Value (pg/mg) | % Change vs. Vehicle |
| Aβ40 | Cortex | Ts65Dn | Vehicle | ~150 | - |
| Ts65Dn | This compound | ~100 | ↓ ~33% | ||
| Hippocampus | Ts65Dn | Vehicle | ~200 | - | |
| Ts65Dn | This compound | ~125 | ↓ ~37.5% | ||
| Aβ42 | Cortex | Ts65Dn | Vehicle | ~50 | - |
| Ts65Dn | This compound | ~30 | ↓ ~40% | ||
| Hippocampus | Ts65Dn | Vehicle | ~60 | - | |
| Ts65Dn | This compound | ~40 | ↓ ~33% |
Table 2: Effect of this compound on Synaptic Proteins
| Protein | Brain Region | Genotype | Treatment | Relative Protein Level | % Change vs. Vehicle |
| Syntaxin 1A | Cortex | Ts65Dn | Vehicle | Decreased | - |
| Ts65Dn | This compound | Normalized | ↑ to control levels | ||
| Hippocampus | Ts65Dn | Vehicle | Decreased | - | |
| Ts65Dn | This compound | Normalized | ↑ to control levels | ||
| SNAP25 | Cortex | Ts65Dn | Vehicle | Decreased | - |
| Ts65Dn | This compound | Normalized | ↑ to control levels | ||
| Hippocampus | Ts65Dn | Vehicle | Decreased | - | |
| Ts65Dn | This compound | Normalized | ↑ to control levels |
Table 3: Effect of this compound on Tau Hyperphosphorylation
| Phospho-Tau Epitope | Brain Region | Genotype | Treatment | Relative Phosphorylation | % Change vs. Vehicle |
| T205 | Cortex | Ts65Dn | Vehicle | Increased | - |
| Ts65Dn | This compound | Reduced | ↓ | ||
| Hippocampus | Ts65Dn | Vehicle | Increased | - | |
| Ts65Dn | This compound | Reduced | ↓ | ||
| S202 (CP13) | Cortex | Ts65Dn | Vehicle | Increased | - |
| Ts65Dn | This compound | Reduced | ↓ | ||
| Hippocampus | Ts65Dn | Vehicle | Increased | - | |
| Ts65Dn | This compound | Reduced | ↓ | ||
| S396/S404 (PHF1) | Cortex | Ts65Dn | Vehicle | Increased | - |
| Ts65Dn | This compound | Reduced | ↓ | ||
| Hippocampus | Ts65Dn | Vehicle | Increased | - | |
| Ts65Dn | This compound | Reduced | ↓ |
Table 4: Effect of this compound on Rab5 Activation and Neurotrophin Signaling
| Marker | Brain Region | Genotype | Treatment | Relative Level | % Change vs. Vehicle |
| Active Rab5/Total Rab5 | Cortex | Ts65Dn | Vehicle | Increased (>100%) | - |
| Ts65Dn | This compound | Reduced | ↓ ~50% | ||
| pTrkB/Total TrkB | Cortex | Ts65Dn | Vehicle | Decreased | - |
| Ts65Dn | This compound | Normalized | ↑ to control levels | ||
| Hippocampus | Ts65Dn | Vehicle | Decreased | - | |
| Ts65Dn | This compound | Normalized | ↑ to control levels | ||
| pCREB/Total CREB | Cortex | Ts65Dn | Vehicle | Decreased | - |
| Ts65Dn | This compound | Normalized | ↑ to control levels | ||
| Hippocampus | Ts65Dn | Vehicle | Decreased | - | |
| Ts65Dn | This compound | Normalized | ↑ to control levels |
Table 5: Effect of this compound on Cognitive Function (Morris Water Maze)
| Parameter | Genotype | Treatment | Day 1 Latency (s) | Final Day Latency (s) |
| Escape Latency | 2N (Control) | Vehicle | ~45 | ~20 |
| Ts65Dn | Vehicle | ~55 | ~40 | |
| Ts65Dn | This compound | ~48 | ~25 |
Neuroinflammation
This compound treatment also led to a significant reduction in neuroinflammation in the Ts65Dn mice. This was evidenced by a decrease in the number of GFAP-positive astrocytes (astrogliosis) in the entorhinal cortex and medial septum, and a reduction in microglial abnormalities in the hippocampus.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Animal Model and Treatment
-
Animal Model: Male Ts65Dn mice, a well-established model for Down syndrome, were used in these studies. Age-matched diploid (2N) littermates served as controls.
-
Treatment: this compound was administered orally at a dose of 10 mg/kg/weekday. Treatment was initiated in 3-month-old mice and continued for 4 months. The vehicle-treated group received the corresponding vehicle solution.
Aβ Quantification: Sandwich ELISA
-
Sample Preparation: Brain tissue (cortex and hippocampus) is homogenized in a suitable lysis buffer containing protease inhibitors.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add prepared brain homogenates and Aβ standards to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate.
-
Add a biotinylated detection antibody that recognizes the N-terminus of Aβ and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate Aβ concentrations based on the standard curve.
-
Protein Analysis: Western Blotting
-
Sample Preparation: Brain tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Western Blot Procedure:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Syntaxin 1A, anti-SNAP25, anti-phospho-Tau, anti-Rab5, anti-pTrkB, anti-pCREB) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Neuroinflammation Assessment: Immunohistochemistry
-
Tissue Preparation: Mice are transcardially perfused with PBS followed by 4% paraformaldehyde (PFA). Brains are post-fixed in PFA, cryoprotected in sucrose (B13894) solutions, and then sectioned on a cryostat.
-
Immunohistochemistry Procedure:
-
Wash free-floating brain sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Permeabilize the sections with a solution containing a detergent (e.g., 0.3% Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate the sections with primary antibodies (e.g., anti-GFAP for astrocytes, anti-Iba1 for microglia) overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash the sections in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Wash the sections in PBS.
-
Visualize the staining using a diaminobenzidine (DAB) substrate.
-
Mount the sections on slides, dehydrate, and coverslip.
-
Image the sections using a microscope and quantify the number of stained cells or the stained area using image analysis software.
-
Cognitive Function Assessment: Morris Water Maze
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Distal visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days (e.g., 5-7 days) with multiple trials per day to find the hidden platform from different starting locations. The time to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.
-
Data Analysis: Escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.
-
Signaling Pathways of Interest
Neurotrophin Signaling Pathway
Neurotrophins, such as brain-derived neurotrophic factor (BDNF), are crucial for neuronal survival, growth, and synaptic plasticity. In DS-AD, this pathway is often impaired. This compound has been shown to restore key components of this pathway.
Conclusion and Future Directions
The preclinical data for this compound in the Ts65Dn mouse model of Down syndrome are highly encouraging. The compound's ability to selectively modulate γ-secretase, thereby reducing the production of toxic Aβ species, addresses a core pathological driver of Alzheimer's disease. The observed downstream effects, including the normalization of synaptic protein levels, reduction of tau hyperphosphorylation, mitigation of neuroinflammation, and improvement in cognitive function, provide a strong rationale for its further development as a therapeutic for DS-AD.
Future research should focus on long-term safety and efficacy studies, as well as the identification of translatable biomarkers to monitor treatment response in a clinical setting. The unique and genetically defined nature of the DS population provides a valuable opportunity to evaluate the potential of this compound to modify the course of Alzheimer's disease, with the ultimate goal of preventing or significantly delaying the onset of dementia in this vulnerable population.
References
BPN-15606: A Novel γ-Secretase Modulator for Neurodegenerative Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BPN-15606 is a potent, orally active small molecule that acts as a γ-secretase modulator (GSM), showing significant promise as a potential therapeutic for neurodegenerative diseases, particularly Alzheimer's disease (AD) and Down syndrome-associated Alzheimer's disease (DS-AD). Preclinical studies have demonstrated its ability to selectively reduce the production of the toxic amyloid-β (Aβ) peptides Aβ42 and Aβ40, without inhibiting the overall activity of γ-secretase, thereby avoiding mechanism-based toxicities associated with traditional γ-secretase inhibitors. This document provides a comprehensive overview of the core preclinical data, experimental methodologies, and proposed mechanisms of action for this compound.
Mechanism of Action: γ-Secretase Modulation
This compound functions by allosterically modulating the γ-secretase complex, an intramembrane protease responsible for the final cleavage of the amyloid precursor protein (APP). Instead of inhibiting the enzyme, this compound enhances its processivity, shifting the cleavage site to produce shorter, less amyloidogenic Aβ peptides, such as Aβ38 and Aβ37, at the expense of the highly fibrillar and neurotoxic Aβ42 and Aβ40 species.[1][2][3] This modulation of γ-secretase activity is a key therapeutic strategy aimed at reducing the primary pathogenic driver in the amyloid hypothesis of AD.[4][5]
Figure 1: Proposed mechanism of action for this compound as a γ-secretase modulator.
Preclinical Efficacy Data
This compound has been evaluated in multiple preclinical models, demonstrating robust effects on key pathological hallmarks of AD. The data consistently show a significant reduction in pathogenic Aβ peptides and downstream neurodegenerative changes.
In Vitro Potency
This compound demonstrates high potency in cellular assays, effectively reducing the secretion of Aβ42 and Aβ40 from neuroblastoma cells.
| Cell Line | Parameter | Value (IC₅₀) |
| SH-SY5Y Neuroblastoma | Aβ42 | 7 nM |
| SH-SY5Y Neuroblastoma | Aβ40 | 17 nM |
| Table 1: In Vitro Potency of this compound. [6] |
In Vivo Pharmacodynamics: Aβ Reduction
Oral administration of this compound leads to a significant, dose-dependent reduction of Aβ42 and Aβ40 levels in the plasma, cerebrospinal fluid (CSF), and brain of wild-type and transgenic mouse models.[6][7]
| Animal Model | Treatment | Tissue | Aβ42 Reduction | Aβ40 Reduction |
| C57BL/6 Mice | 7 days, 10-50 mg/kg/day (oral) | Plasma, Brain | Dose-dependent | Dose-dependent |
| Sprague-Dawley Rats | 9 days, 5-50 mg/kg/day (oral) | Plasma, CSF | Dose-dependent | Dose-dependent |
| PSAPP TG Mice | 3 months, 25 mg/kg/day (oral, prophylactic) | Brain (soluble) | 44% | Significant |
| PSAPP TG Mice | 3 months, 25 mg/kg/day (oral, prophylactic) | Brain (insoluble) | 54% | Significant |
| Table 2: In Vivo Effects of this compound on Aβ Levels. [2][6][7] |
Effects on Neuropathology and Neuroinflammation
Chronic treatment with this compound has been shown to mitigate several downstream pathological consequences of Aβ accumulation.
| Animal Model | Treatment Duration | Pathological Endpoint | Outcome |
| PSAPP TG Mice | 6 months | Aβ Neuritic Plaque Load | Significantly reduced in hippocampus and cortex |
| Ts65Dn Mice | 4 months | Astrocytosis (GFAP+) | Reduced |
| Ts65Dn Mice | 4 months | Microgliosis | Reduced |
| PSAPP TG Mice | 3 months | Astrogliosis | Reduced (in pre-plaque treatment) |
| PSAPP TG Mice | 3 months | Microgliosis (Iba1) | Reduced (in pre-plaque treatment) |
| Table 3: Effects of this compound on Neuropathology and Neuroinflammation. [1][4][7][8] |
Neuroprotective and Cognitive Effects
Beyond reducing amyloid pathology, this compound has demonstrated neuroprotective effects, rescuing cellular deficits and improving cognitive function in disease models.
| Animal Model | Treatment Duration | Endpoint | Outcome |
| Ts65Dn Mice | 4 months | Tau Hyperphosphorylation | Normalized levels |
| Ts65Dn Mice | 4 months | Synaptic Proteins | Normalized levels |
| Ts65Dn Mice | 4 months | Neurotrophin Signaling | Normalized (pTrkB/TrkB, pCREB/CREB) |
| Ts65Dn Mice | 4 months | Rab5 Hyperactivation | Rescued |
| Ts65Dn Mice | 4 months | Cognitive Deficits | Improved performance in Morris water maze |
| PSAPP TG Mice | 3 months | Cognitive Impairment | Attenuated (in pre-plaque treatment) |
| Table 4: Neuroprotective and Cognitive Effects of this compound. [1][4][9] |
Key Experimental Protocols
The following section details the methodologies used in the preclinical evaluation of this compound.
Animal Models and Drug Administration
-
PSAPP Transgenic Mice: This model, co-expressing mutant human APP (Swedish) and PSEN1 (deltaE9), develops age-dependent Aβ plaques and cognitive deficits.[4][10]
-
Ts65Dn Mice: A model for Down syndrome that exhibits segmental trisomy for mouse chromosome 16, leading to overexpression of APP and subsequent AD-like pathology.[1][9]
-
C57BL/6 Mice and Sprague-Dawley Rats: Used for pharmacokinetic and pharmacodynamic studies of Aβ modulation in a non-transgenic background.[6][7]
Figure 2: Experimental treatment timelines for key preclinical studies of this compound.
Biochemical Analysis
-
Aβ Quantification: Levels of Aβ peptides (Aβ42, Aβ40, Aβ38) in plasma, CSF, and brain homogenates (RIPA-soluble and formic acid-soluble fractions) were measured using Meso Scale Discovery (MSD) multiplex assays or specific ELISAs.[2][7]
-
Western Blotting: Used to quantify levels of full-length APP, APP C-terminal fragments (CTFs), synaptic proteins (e.g., Syntaxin 1A, SNAP25), and signaling proteins (e.g., TrkB, CREB, and their phosphorylated forms).[1][11] Protein concentrations were normalized, and signals were quantified using densitometry.[1]
-
Rab5 Activation Assay: GTP-bound (active) Rab5 was measured to assess endosomal pathway dysregulation.[1]
Histological and Immunohistochemical Analysis
-
Plaque Staining: Brain sections were stained with Thioflavin S or antibodies against Aβ (e.g., 3D6) to visualize and quantify amyloid plaque burden.[3][7]
-
Neuroinflammation Markers: Immunohistochemistry was used to detect and quantify reactive astrocytes (GFAP staining) and microglia (Iba1 staining) in specific brain regions like the cortex and hippocampus.[1][3][11]
-
Image Analysis: Quantitative analysis of stained sections was performed using software such as NIH ImageJ to determine the percentage area occupied by plaques or the density of glial cells.[7]
Behavioral Testing
-
Morris Water Maze: This test was used to assess spatial learning and memory in mice. Performance was measured by escape latency to find a hidden platform.[1]
Downstream Signaling Pathways Affected by this compound
The neuroprotective effects of this compound extend beyond simple Aβ reduction and involve the normalization of critical intracellular signaling pathways disrupted in AD.
Figure 3: this compound counters multiple downstream pathological cascades initiated by Aβ.
Studies in the Ts65Dn mouse model show that treatment with this compound normalizes deficits in neurotrophin signaling, as evidenced by the restoration of TrkB and CREB phosphorylation.[1][11] Furthermore, it rescues the hyperactivation of Rab5, a key regulator of endosome function that is dysregulated in AD.[1][9] These actions contribute to the normalization of synaptic protein levels and a reduction in the hyperphosphorylation of tau, ultimately leading to improved cognitive outcomes.[1][11]
Therapeutic Potential and Future Directions
The preclinical data strongly support this compound as a viable candidate for the treatment of neurodegenerative diseases. A critical finding is that the therapeutic benefit appears greatest when the compound is administered early in the disease process, prior to the establishment of significant plaque pathology.[4][8] This suggests a potential role for this compound as a preventative or early-stage intervention.[4][8]
While initial development was promising, studies on this compound were reportedly terminated after 28-day investigational new drug (IND)-enabling toxicology studies revealed a potentially mutagenic metabolite in rats and evidence of QT interval prolongation in nonhuman primates.[2][3] This highlights the critical importance of extensive safety and toxicology screening in drug development. Subsequent research efforts have focused on developing next-generation GSMs based on the this compound scaffold to mitigate these liabilities while retaining high potency.[3]
Conclusion
This compound is a well-characterized γ-secretase modulator that has provided significant proof-of-concept for this therapeutic strategy. Its ability to selectively lower pathogenic Aβ species and ameliorate a wide range of downstream pathologies in preclinical models underscores the potential of GSMs in the fight against Alzheimer's disease and related neurodegenerative conditions. The comprehensive data package, from in vitro potency to in vivo efficacy and mechanistic insights, serves as a valuable foundation for the continued development of safer and more effective second-generation compounds.
References
- 1. escholarship.org [escholarship.org]
- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GSM this compound as a Potential Candidate for Preventative Therapy in AD [escholarship.org]
- 9. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The GSM this compound as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pharmacology of Novel γ-Secretase Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-secretase, a multi-subunit intramembrane aspartyl protease, plays a pivotal role in the pathogenesis of Alzheimer's disease (AD) through its cleavage of the amyloid precursor protein (APP). This process generates amyloid-beta (Aβ) peptides, with the Aβ42 species being particularly prone to aggregation and central to the amyloid cascade hypothesis. While early therapeutic strategies focused on pan-inhibition of γ-secretase, significant toxicity concerns arose due to the enzyme's crucial role in processing other substrates, most notably Notch. This has led to the development of a more nuanced therapeutic approach: γ-secretase modulators (GSMs). These small molecules allosterically modulate the enzyme to shift its cleavage preference, thereby reducing the production of the pathogenic Aβ42 in favor of shorter, less amyloidogenic Aβ species, without inhibiting the overall enzymatic activity. This guide provides an in-depth technical overview of the pharmacology of novel GSMs, focusing on their mechanism of action, quantitative effects, and the experimental protocols used for their characterization.
Core Pharmacology of Novel γ-Secretase Modulators
Novel γ-secretase modulators represent a diverse class of compounds that, unlike γ-secretase inhibitors (GSIs), do not block the catalytic activity of the enzyme. Instead, they bind to an allosteric site on the presenilin (PSEN) subunit, the catalytic core of the γ-secretase complex, inducing a conformational change. This altered conformation modifies the processivity of the enzyme, leading to a shift in the final cleavage site of the APP C-terminal fragment (C99). The result is a decrease in the production of Aβ42 and often Aβ40, with a concomitant increase in shorter, more soluble, and less toxic Aβ species such as Aβ38 and Aβ37.[1][2] This modulation of activity is a key advantage, as it preserves the essential physiological functions of γ-secretase, including the processing of the Notch receptor, thereby mitigating the severe side effects associated with GSIs.[1]
Photoaffinity labeling studies have been instrumental in identifying the direct binding target of GSMs. These studies have demonstrated that various classes of GSMs bind to the N-terminal fragment of presenilin-1 (PSEN1-NTF).[3][4][5][6][7] Competition experiments with different GSM chemotypes suggest the existence of distinct but potentially overlapping allosteric binding sites on presenilin.[4][5]
Quantitative Data on Novel γ-Secretase Modulators
The in vitro and in cell-based potency of novel GSMs is typically characterized by their half-maximal inhibitory concentration (IC50) for the reduction of Aβ42 and their half-maximal effective concentration (EC50) for the induction of shorter Aβ species like Aβ38. The following tables summarize quantitative data for a selection of novel GSMs from different chemical series.
| Compound Class | Representative Compound | Aβ42 IC50/EC50 (nM) | Aβ40 IC50/EC50 (nM) | Aβ38 EC50 (nM) | Cell Line/Assay Condition | Reference |
| Imidazole | Benzimidazole 12 | 17 | - | - | Mouse brain | [8] |
| Imidazole | Benzimidazole 13 | 43 | - | - | Mouse brain | [8] |
| Imidazole | Indazole 15 | 18 | - | - | Mouse brain | [8] |
| Tricyclic Imidazole | Compound 36 | 1100 | - | - | Cell-based | [8] |
| Thiophene Sulfonamide | Begacestat (GSI-953) | 15 (IC50) | - | - | Cell-based | [1] |
| Oxadiazoline | Compound 3 | 58 (EC50) | - | - | Cell-based | [8] |
| Pyrimidine | Roche Pyrimidine | 70 (IC50) | - | - | Cell-based | [9] |
| Bicyclic Triazole | Eisai Bicyclic Triazole | 6 (IC50) | - | - | Cell-based | [9] |
Note: The reported values are highly dependent on the specific assay conditions, including the cell line used, substrate expression levels, and detection methods. Direct comparison across different studies should be made with caution.
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. GSMs specifically modulate the final step of the amyloidogenic pathway.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Mechanism of γ-Secretase Modulation by GSMs
GSMs bind to an allosteric site on the presenilin subunit of the γ-secretase complex, inducing a conformational change that alters the cleavage of the C99 substrate.
Caption: Allosteric modulation of γ-secretase by GSMs.
Experimental Workflow for GSM Characterization
A typical workflow for the preclinical characterization of novel GSMs involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
References
- 1. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Secretase Modulator (GSM) Photoaffinity Probes Reveal Distinct Allosteric Binding Sites on Presenilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Secretase modulator (GSM) photoaffinity probes reveal distinct allosteric binding sites on presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel γ-secretase enzyme modulators directly target presenilin protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target of γ-secretase modulators, presenilin marks the spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presenilin Is the Molecular Target of Acidic γ-Secretase Modulators in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
BPN-15606: A Technical Guide to Target Engagement and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPN-15606 is a potent, orally active, small-molecule γ-secretase modulator (GSM) that has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease. Unlike γ-secretase inhibitors, this compound allosterically modulates the enzyme to selectively reduce the production of pathogenic amyloid-β (Aβ) peptides, Aβ42 and Aβ40, while sparing the processing of other essential substrates like Notch. This targeted mechanism of action mitigates the risk of mechanism-based toxicities associated with broader γ-secretase inhibition. This technical guide provides an in-depth overview of this compound's target engagement, its downstream cellular and physiological effects, and detailed experimental protocols for its evaluation.
Core Mechanism: γ-Secretase Modulation
This compound directly engages with the γ-secretase complex, a multi-subunit protease responsible for the final cleavage of the amyloid precursor protein (APP). Instead of blocking the enzyme's active site, this compound binds to an allosteric site, inducing a conformational change that shifts the cleavage preference of γ-secretase. This modulation results in a decreased production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concomitant increase in the production of shorter, less toxic Aβ species.[1]
In Vitro Efficacy and Potency
This compound demonstrates potent, dose-dependent reduction of Aβ42 and Aβ40 in cellular assays. The half-maximal inhibitory concentrations (IC50) have been determined in human neuroblastoma SH-SY5Y cells overexpressing wild-type amyloid precursor protein 751 (APP751).
| Cell Line | Peptide | IC50 (nM) |
| SH-SY5Y-APP751 | Aβ42 | 7 |
| SH-SY5Y-APP751 | Aβ40 | 17 |
In Vivo Target Engagement and Pharmacodynamics
Oral administration of this compound in preclinical animal models leads to a significant and dose-dependent reduction of Aβ42 and Aβ40 levels in the brain, cerebrospinal fluid (CSF), and plasma.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tissue | Dose (mg/kg/day) | Treatment Duration | % Reduction of Aβ42 | % Reduction of Aβ40 |
| C57BL/6 Mice | Brain | 10, 25, 50 | 7 days | Dose-dependent reduction | Dose-dependent reduction |
| Sprague-Dawley Rats | CSF | 5, 25, 50 | 9 days | Dose-dependent reduction | Dose-dependent reduction |
| Ts65Dn Mice | Cortex & Hippocampus | 10 | 4 months | Significant reduction | Significant reduction |
Downstream Signaling and Physiological Effects
The modulation of Aβ production by this compound initiates a cascade of beneficial downstream effects, addressing multiple pathological hallmarks of Alzheimer's disease.
Signaling Pathway of this compound Action
Caption: this compound modulates γ-secretase, leading to reduced Aβ42/40 and downstream benefits.
Key downstream effects observed in preclinical models include:
-
Normalization of Rab5 Activation: this compound rescues the hyperactivity of Rab5, a key regulator of endosomal function that is often dysregulated in Alzheimer's disease.[1]
-
Restoration of Neurotrophin Signaling: The treatment restores deficits in neurotrophin signaling pathways, including the phosphorylation of TrkB and CREB, which are crucial for neuronal survival and synaptic plasticity.[1]
-
Reduction of Tau Pathology: this compound treatment leads to a decrease in the hyperphosphorylation of tau protein, a major component of neurofibrillary tangles.
-
Attenuation of Neuroinflammation: A reduction in astrogliosis and microgliosis, key markers of neuroinflammation, is observed following this compound administration.
-
Improved Cognitive Function: Ultimately, these molecular and cellular changes translate to significant improvements in cognitive performance in animal models of Alzheimer's disease.
Experimental Protocols
In Vitro Aβ Quantification and IC50 Determination
This protocol outlines the determination of this compound's IC50 for Aβ40 and Aβ42 production in SH-SY5Y cells stably overexpressing human APP751.
Materials:
-
SH-SY5Y-APP751 cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Aβ40 and Aβ42 ELISA kits
-
Plate reader
Procedure:
-
Cell Plating: Seed SH-SY5Y-APP751 cells in a 96-well plate at a density that allows for 70-80% confluency after 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for Aβ analysis.
-
ELISA: Perform the Aβ40 and Aβ42 ELISAs on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentrations of Aβ40 and Aβ42 using a standard curve. Plot the percentage of inhibition of Aβ production against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
Experimental Workflow for In Vitro IC50 Determination
Caption: Workflow for determining the in vitro IC50 of this compound on Aβ production.
In Vivo Efficacy Studies in Ts65Dn Mice
This protocol describes a typical in vivo study to evaluate the efficacy of this compound in the Ts65Dn mouse model of Down syndrome, which exhibits Alzheimer's-like pathology.[2]
Materials:
-
Ts65Dn mice and wild-type littermate controls
-
This compound
-
Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
-
Oral gavage needles
-
Anesthesia
-
Tissue collection tools
-
Reagents for Western blotting and immunohistochemistry
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice to the housing facility for at least one week. Randomly assign mice to treatment and control groups.
-
Drug Formulation and Administration: Prepare the this compound formulation fresh daily. Administer this compound (e.g., 10 mg/kg) or vehicle via oral gavage once daily for the duration of the study (e.g., 4 months).[2]
-
Behavioral Testing (Optional): Conduct cognitive and behavioral tests (e.g., Morris water maze) during the final weeks of the study.
-
Tissue Collection: At the end of the treatment period, anesthetize the mice and collect blood samples via cardiac puncture. Perfuse the animals with saline followed by 4% paraformaldehyde. Harvest the brains; divide one hemisphere for biochemical analysis (snap-frozen) and fix the other for immunohistochemistry.
-
Biochemical Analysis (Western Blot): Homogenize the brain tissue and perform Western blot analysis to quantify levels of APP, C-terminal fragments (CTFs), Aβ, synaptic proteins (e.g., synaptophysin, PSD-95), and phosphorylated tau.
-
Immunohistochemistry: Section the fixed brain tissue and perform immunohistochemistry to assess Aβ plaque burden, astrogliosis (GFAP staining), and microgliosis (Iba1 staining).
-
Data Analysis: Quantify the results from Western blotting and immunohistochemistry and perform statistical analysis to compare treatment and control groups.
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, which are essential for a centrally acting therapeutic.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | Oral | 5 | 1.0 | 580 | 2,400 | 45 |
| Rat | Oral | 5 | 2.0 | 350 | 2,100 | 35 |
| NHP | Oral | 2 | 4.0 | 250 | 1,800 | 30 |
(Data are representative and may vary between studies)
Conclusion
This compound is a promising γ-secretase modulator with a well-defined mechanism of action that translates to robust downstream therapeutic effects in preclinical models of Alzheimer's disease. Its ability to selectively reduce pathogenic Aβ species without impairing essential physiological processes underscores its potential as a safe and effective disease-modifying therapy. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this and other novel GSMs.
References
Methodological & Application
BPN-15606 In Vivo Dosing for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPN-15606 is a potent, orally active γ-secretase modulator (GSM) that selectively attenuates the production of amyloid-beta 42 (Aβ42) and Aβ40 peptides, which are central to the amyloid hypothesis of Alzheimer's disease.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in various mouse models of Alzheimer's disease and Down syndrome. The provided information, including dosing regimens, pharmacokinetic data, and experimental methodologies, is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques, primarily composed of Aβ peptides. γ-secretase is a key enzyme in the production of these peptides. Unlike γ-secretase inhibitors, which can have significant side effects due to their impact on other essential signaling pathways, γ-secretase modulators like this compound offer a more targeted approach.[2] They allosterically modulate the enzyme to favor the production of shorter, less aggregation-prone Aβ species, thereby reducing the levels of pathogenic Aβ42 and Aβ40.[2][3] Preclinical studies in rodent models have demonstrated the efficacy of this compound in lowering brain, plasma, and cerebrospinal fluid (CSF) levels of Aβ42 and Aβ40.[1][4]
Mechanism of Action & Signaling Pathways
This compound functions as a γ-secretase modulator. The γ-secretase complex is responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides of varying lengths. This compound binds to the γ-secretase complex and alters its processivity, resulting in a shift from the production of longer, more amyloidogenic Aβ peptides (Aβ42 and Aβ40) to shorter, less toxic forms like Aβ37 and Aβ38.[3] This modulation of γ-secretase activity does not inhibit the overall cleavage of APP or other substrates like Notch, which is a significant advantage over traditional γ-secretase inhibitors.[2]
Recent studies have also indicated that by reducing the levels of Aβ42 and Aβ40, this compound can counter downstream pathological events. These include the hyperactivation of Rab5, a key regulator of endosome function, and deficits in neurotrophin signaling, such as reduced activation of TrkB receptors and CREB signaling.[3][5][6] Furthermore, treatment with this compound has been shown to normalize synaptic protein levels, reduce tau pathology, and mitigate astrogliosis and microgliosis in mouse models.[3][5]
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation: In Vivo Dosing Regimens and Efficacy
The following tables summarize the quantitative data from various in vivo studies of this compound in different mouse models.
Table 1: Acute and Sub-chronic Dosing in Wild-Type and Transgenic Mice
| Mouse Model | Dose (mg/kg) | Route of Administration | Dosing Frequency & Duration | Key Findings | Reference |
| C57BL/6 | 25 | Oral Gavage | Single Dose | Robust reduction in brain and plasma Aβ42 and Aβ40 levels starting 30-60 minutes post-dose and lasting ≥24 hours. | [1][7] |
| C57BL/6 | 10, 25, 50 | Oral Gavage | 7 days | Dose-dependent lowering of Aβ42 and Aβ40 in both plasma and brain. | [1] |
| Tg2576 | 100 | Oral Gavage | 5 consecutive days | Decreased plasma and brain levels of Aβ42 and Aβ40; increased levels of Aβ38 and Aβ37. | [8] |
Table 2: Chronic Dosing in Alzheimer's Disease and Down Syndrome Mouse Models
| Mouse Model | Dose (mg/kg/day) | Route of Administration | Dosing Duration | Age at Treatment Start | Key Findings | Reference | |---|---|---|---|---|---| | PSAPP | 10 | Milled in Chow | 6 months | Not specified | Ameliorated Aβ plaque accumulation. |[7] | | PSAPP | 25 | Oral Gavage | 3 months | 3 months (pre-plaque) | Attenuated cognitive impairment, reduced amyloid plaque load, microgliosis, and astrogliosis. |[4][9] | | PSAPP | 25 | Oral Gavage | 3 months | 6 months (post-plaque) | Ineffective at reducing established pathology. |[9] | | Ts65Dn | 10 | Oral Gavage | 4 months (5 days/week) | 3 months | Normalized Aβ42 and Aβ40 levels, rescued Rab5 hyperactivation, normalized neurotrophin signaling, reduced tau pathology, astrogliosis, and microgliosis, and countered cognitive deficits. |[3][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Acute Oral Gavage Administration in C57BL/6 Mice
Objective: To assess the time course of Aβ reduction following a single oral dose of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
C57BL/6 mice (male, age-matched)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Standard laboratory equipment for animal handling and euthanasia
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 2.5 mg/mL for a 10 mL/kg dosing volume to achieve a 25 mg/kg dose). Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
Animal Handling and Dosing:
-
Acclimate mice to handling for several days prior to the experiment.
-
Fast mice for 4 hours before dosing to ensure consistent absorption.
-
Administer a single oral dose of this compound (e.g., 25 mg/kg) or vehicle to respective groups of mice (n=7 per time point).[4]
-
-
Sample Collection:
-
At predetermined time points post-dose (e.g., 1, 3, 6, 12, 24, 48 hours), euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[4]
-
Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Perfuse the mice with ice-cold PBS.
-
Dissect the brain and collect specific regions (e.g., cortex, hippocampus). Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Aβ Quantification:
Figure 2: Experimental workflow for acute dosing studies.
Protocol 2: Chronic Administration in PSAPP Transgenic Mice
Objective: To evaluate the long-term efficacy of this compound in preventing or treating Alzheimer's-like pathology.
Materials:
-
This compound
-
Vehicle
-
PSAPP transgenic mice and wild-type littermates
-
Equipment for oral gavage or formulation of medicated chow
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Histology and immunohistochemistry reagents
-
Microscope for imaging
Procedure:
-
Animal Grouping and Treatment Initiation:
-
Drug Administration:
-
Oral Gavage: Administer this compound (e.g., 25 mg/kg) or vehicle daily for the duration of the study (e.g., 3 months).[4]
-
Medicated Chow: Alternatively, provide this compound milled into standard rodent chow at a concentration calculated to deliver a specific daily dose (e.g., 10 mg/kg/day).[7] Monitor food consumption to ensure accurate dosing.
-
-
Behavioral Assessment:
-
Towards the end of the treatment period, conduct behavioral tests to assess cognitive function. The Morris water maze is commonly used to evaluate spatial learning and memory.
-
-
Endpoint Sample Collection and Analysis:
-
Following the final behavioral test, euthanize the animals.
-
Collect blood and brain tissue as described in Protocol 1 for biochemical analysis of Aβ levels.
-
For histology, perfuse one hemisphere of the brain with PBS followed by 4% paraformaldehyde. Post-fix the brain tissue and process for paraffin (B1166041) embedding or cryosectioning.
-
-
Histopathological Analysis:
-
Perform immunohistochemistry on brain sections using antibodies against Aβ (e.g., 4G8) to visualize and quantify amyloid plaque load.
-
Use antibodies against markers for microglia (e.g., Iba1) and astrocytes (e.g., GFAP) to assess neuroinflammation.
-
Quantify the percentage of area occupied by plaques and the density of microglia and astrocytes in relevant brain regions (e.g., cortex, hippocampus).
-
Conclusion
This compound is a promising therapeutic candidate for Alzheimer's disease, demonstrating robust preclinical efficacy in reducing key pathological markers. The protocols and data presented herein provide a comprehensive guide for researchers to conduct further in vivo studies. Careful consideration of the mouse model, age of treatment initiation, and duration of the study is crucial for obtaining meaningful and translatable results. The provided methodologies can be adapted to specific research questions to further elucidate the therapeutic potential of this compound and other γ-secretase modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of BPN-15606 in Rats
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oral administration of BPN-15606 in rat models, based on preclinical data. This compound is a potent, orally active γ-secretase modulator (GSM) that has been evaluated for its potential in treating Alzheimer's disease.[1][2][3][4] It allosterically modulates γ-secretase to reduce the production of amyloid-β (Aβ) peptides Aβ42 and Aβ40, while increasing the levels of shorter, less amyloidogenic peptides like Aβ38 and Aβ37.[3][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in rats.
Table 1: Pharmacokinetic and Dosing Parameters for this compound in Rats
| Parameter | Value | Species/Strain | Study Type | Source |
| Route of Administration | Oral (p.o.) gavage | Male Sprague-Dawley Rats | Single and Repeat Dose | [6] |
| Vehicle | 15% Labrasol / 85% sterile water | Male Rats | 7-Day Toxicity Study | [6] |
| Dose Volume | 10 ml/kg | Male Rats | 7-Day Toxicity Study | [6] |
| Single Dose (PK Study) | 5 mg/kg | Male Sprague-Dawley Rats | Pharmacokinetics | [6] |
| Repeat Doses (Efficacy) | 5 mg/kg, 25 mg/kg, 50 mg/kg | Male Sprague-Dawley Rats | 9-Day Efficacy Study | [1] |
| Repeat Doses (Toxicity) | 30 mg/kg, 100 mg/kg, 300 mg/kg | Male Rats | 7-Day Toxicity Study | [6] |
| NOAEL Safety Margin | >40-fold (based on AUC) | Rats | Preclinical Safety | [5][7] |
Table 2: Efficacy of this compound on Aβ Levels in Rats (9-Day Oral Administration)
| Dose | Effect on Aβ42 Levels (CSF) | Effect on Aβ40 Levels (CSF) | Species/Strain | Source |
| 5 mg/kg | Dose-dependent reduction | Dose-dependent reduction | Male Sprague-Dawley Rats | [1] |
| 25 mg/kg | Dose-dependent reduction | Dose-dependent reduction | Male Sprague-Dawley Rats | [1] |
| 50 mg/kg | Dose-dependent reduction | Dose-dependent reduction | Male Sprague-Dawley Rats | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous and stable suspension of this compound for oral administration in rats.
Materials:
-
This compound compound
-
Labrasol®
-
Sterile water for injection
-
Calibrated analytical balance
-
Spatula
-
Glass beaker or appropriate mixing vessel
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals, their average weight, and the dose volume (10 ml/kg). Calculate the required mass of this compound for the desired final concentration.
-
Vehicle Preparation:
-
In a clean glass beaker, add the required volume of Labrasol® (15% of the total final volume).
-
Add the sterile water (85% of the total final volume) to the beaker containing Labrasol®.
-
Place the beaker on a magnetic stirrer and mix until a homogenous solution is formed.
-
-
This compound Suspension:
-
Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Slowly add the this compound powder to the prepared vehicle while continuously stirring.
-
Continue to stir the mixture until a uniform suspension is achieved. Visually inspect for any clumps or undissolved particles.
-
-
Storage and Handling:
-
Store the formulation in a clearly labeled, sealed container.
-
If not used immediately, store at 2-8°C. Before administration, allow the suspension to return to room temperature and re-suspend by gentle inversion or brief vortexing to ensure homogeneity.
-
The stability of the formulation under these storage conditions should be validated.
-
Protocol 2: Oral Administration of this compound to Rats via Gavage
Objective: To accurately and safely administer the prepared this compound formulation to rats.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-3 inches long, with a ball tip)
-
Syringes (1-3 mL, depending on the dose volume)
-
Animal scale
-
70% ethanol (B145695) for disinfection
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation:
-
All animal procedures must be approved and conducted in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.[6]
-
Weigh each rat immediately before dosing to calculate the precise volume of formulation to be administered.
-
-
Dose Calculation and Syringe Preparation:
-
Calculate the individual dose volume for each rat based on its body weight (Dose Volume = Body Weight (kg) x 10 ml/kg).
-
Gently mix the this compound formulation to ensure a uniform suspension.
-
Draw the calculated volume into a syringe fitted with a gavage needle. Expel any air bubbles.
-
-
Animal Restraint and Gavage Procedure:
-
Gently but firmly restrain the rat to immobilize its head and straighten its neck and back. This can be achieved by holding the loose skin over the head and neck.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: If resistance is met, or the animal exhibits signs of distress (e.g., coughing), the needle may be in the trachea. Withdraw immediately and re-attempt.
-
Once the needle is correctly positioned in the esophagus/stomach, slowly depress the syringe plunger to deliver the formulation.
-
After administration, gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions (e.g., regurgitation, respiratory distress).[6]
-
Clinical observations should be recorded twice daily for the duration of the study.[6]
-
For multi-day studies, repeat the procedure as per the defined schedule (e.g., once daily for 7 or 9 days).[1][6]
-
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound as a γ-secretase modulator.
Diagram 2: Experimental Workflow for Oral Administration Study
Caption: Workflow for this compound oral administration study in rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound. [escholarship.org]
- 4. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BPN-15606 Treatment in PSAPP Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of BPN-15606, a novel γ-secretase modulator (GSM), in the context of Alzheimer's disease (AD) pathology, with a specific focus on its application in PSAPP transgenic mice. Detailed protocols for in vivo studies are provided to facilitate the replication and further investigation of this compound's efficacy.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline. The PSAPP transgenic mouse model, which co-expresses mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), recapitulates key aspects of AD pathology, including age-dependent Aβ deposition and cognitive deficits. This compound is a potent, orally bioavailable small molecule that modulates the activity of γ-secretase, an enzyme complex involved in the final step of Aβ production. By selectively altering γ-secretase cleavage of APP, this compound reduces the production of the aggregation-prone Aβ42 peptide in favor of shorter, less amyloidogenic Aβ species.
Mechanism of Action
This compound acts as a γ-secretase modulator, which allosterically modifies the enzyme to shift its cleavage preference on the amyloid precursor protein (APP). This modulation results in a decrease in the production of the highly amyloidogenic 42-amino acid Aβ peptide (Aβ42) and a concomitant increase in the production of shorter, less toxic Aβ peptides, such as Aβ38. Unlike γ-secretase inhibitors, GSMs like this compound do not inhibit the overall activity of the enzyme, thereby avoiding the potential side effects associated with blocking the processing of other important γ-secretase substrates like Notch.
Measuring Amyloid-β Levels Following BPN-15606 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPN-15606 is a potent, orally active γ-secretase modulator (GSM) that has shown promise in preclinical models of Alzheimer's disease.[1][2] Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities related to Notch signaling, this compound allosterically modulates γ-secretase.[2][3] This modulation shifts the cleavage of the amyloid precursor protein (APP), resulting in a decrease in the production of the highly amyloidogenic Amyloid-β (Aβ) peptides, Aβ42 and Aβ40.[1][4][5] Concurrently, there is an increase in the formation of shorter, less aggregation-prone Aβ species, such as Aβ38 and Aβ37.[3] Notably, this compound does not appear to affect the levels of full-length APP or its C-terminal fragments.[4][5]
These application notes provide detailed protocols for quantifying the changes in Aβ levels in response to this compound treatment in preclinical studies. The methodologies cover the analysis of various biological samples, including brain tissue, cerebrospinal fluid (CSF), and plasma.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative changes in Aβ levels and related biomarkers following this compound administration.
Table 1: Expected Changes in Soluble Aβ Levels in Brain Homogenates and CSF
| Analyte | Expected Change with this compound | Recommended Primary Assay |
| Aβ42 | Significant Decrease[1][2][6] | ELISA |
| Aβ40 | Decrease[4][5][7] | ELISA |
| Aβ38 | Increase[3] | ELISA / Mass Spectrometry |
| Aβ37 | Increase[3] | ELISA / Mass Spectrometry |
| Total Aβ | No Significant Change[4][5] | ELISA |
| Ratio Aβ42/Aβ40 | Significant Decrease[8] | Calculated from ELISA data |
Table 2: Expected Changes in Insoluble Aβ Levels in Brain Homogenates
| Analyte | Expected Change with this compound | Recommended Primary Assay |
| Insoluble Aβ42 | Significant Decrease[1] | ELISA (after extraction) |
| Insoluble Aβ40 | Decrease | ELISA (after extraction) |
| Aβ Plaque Load | Significant Decrease[9][10][11] | Immunohistochemistry |
Table 3: Expected Changes in Plasma Aβ Levels
| Analyte | Expected Change with this compound | Recommended Primary Assay |
| Plasma Aβ42 | Decrease[2] | ELISA |
| Plasma Aβ40 | Decrease[2] | ELISA |
| Ratio Aβ42/Aβ40 | Decrease | Calculated from ELISA data |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its impact on Aβ levels.
Figure 1: Mechanism of action of this compound on APP processing.
Figure 2: Experimental workflow for assessing this compound efficacy.
Experimental Protocols
Protocol 1: Quantification of Aβ40 and Aβ42 by ELISA
This protocol is a standard method for the quantitative measurement of Aβ40 and Aβ42 in brain homogenates, CSF, and plasma.
1.1. Materials
-
Specific ELISA kits for human/mouse Aβ40 and Aβ42 (ensure antibodies do not cross-react with other Aβ species).
-
Brain tissue, CSF, or plasma from vehicle- and this compound-treated animals.
-
For brain tissue: Tissue protein extraction reagent (e.g., T-PER) for soluble fractions.
-
For insoluble fractions from brain tissue: Guanidine-HCl or formic acid.
-
Protease and phosphatase inhibitor cocktails.
-
Microplate reader capable of measuring absorbance at 450 nm.
1.2. Sample Preparation
1.2.1. Brain Tissue - Soluble Fraction
-
Weigh the frozen brain tissue (e.g., cortex or hippocampus).
-
Homogenize the tissue in 5 volumes of ice-cold extraction buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant, which contains the soluble Aβ fraction.
-
Determine the total protein concentration of the supernatant (e.g., using a BCA assay).
-
Store aliquots at -80°C until use.
1.2.2. Brain Tissue - Insoluble Fraction
-
After collecting the soluble fraction, resuspend the pellet in a denaturing agent (e.g., 5M Guanidine-HCl or 70% formic acid).
-
Sonicate briefly to ensure complete resuspension.
-
Incubate with rotation for 1 hour at room temperature.
-
Neutralize the formic acid extracts with a neutralization buffer.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the insoluble Aβ fraction.
-
Store aliquots at -80°C. Note that samples in Guanidine-HCl may need to be diluted significantly before the ELISA.
1.2.3. CSF and Plasma
-
CSF should be collected and centrifuged to remove any cellular debris.
-
Plasma should be prepared from whole blood collected with an anticoagulant (e.g., EDTA) by centrifugation.
-
Store CSF and plasma samples in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
1.3. ELISA Procedure
-
Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits.
-
Briefly, this involves adding standards and diluted samples to antibody-coated microplates.
-
Incubate, wash, and then add the detection antibody.
-
After another incubation and wash step, add the substrate and stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve. Normalize brain Aβ levels to the total protein concentration of the initial homogenate.
Protocol 2: Western Blot Analysis of APP and Aβ
This protocol is suitable for the semi-quantitative analysis of full-length APP, its C-terminal fragments (CTFs), and Aβ oligomers.
2.1. Materials
-
Tris-Tricine or Bicine/Tris gels for resolving low molecular weight peptides.
-
PVDF membrane (0.2 µm).
-
Primary antibodies:
-
Anti-Aβ (e.g., 6E10 or 4G8).
-
Anti-APP C-terminal.
-
Anti-β-actin or other loading controls.
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
2.2. Procedure
-
Prepare protein lysates from the soluble fraction of brain homogenates as described in Protocol 1.2.1.
-
Determine the protein concentration of each sample.
-
Mix equal amounts of protein (e.g., 20-40 µg) with sample buffer. Do not boil samples for Aβ analysis , as this can induce aggregation. Instead, incubate at 37°C for 15 minutes.[12]
-
Separate the proteins by SDS-PAGE using a 10-20% Tris-Tricine or a 15% Bicine/Tris gel with 8M urea (B33335) for optimal Aβ resolution.[13]
-
Transfer the separated proteins to a PVDF membrane.
-
For Aβ detection, it is often beneficial to boil the membrane in PBS for 3-5 minutes after transfer to enhance epitope retrieval. [12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: Immunohistochemical Staining of Aβ Plaques
This protocol allows for the visualization and quantification of Aβ plaque burden in brain sections.
3.1. Materials
-
Formalin-fixed, paraffin-embedded, or frozen brain sections from treated and control animals.
-
Antigen retrieval solution (e.g., formic acid or citrate (B86180) buffer).[14]
-
Primary antibody against Aβ (e.g., 4G8).
-
Biotinylated secondary antibody and avidin-biotin-peroxidase complex (ABC) reagent, or a fluorescently labeled secondary antibody.
-
Chromogen substrate (e.g., DAB) or mounting medium with DAPI for fluorescence.
-
Microscope with image analysis software.
3.2. Procedure
-
Deparaffinize and rehydrate paraffin-embedded sections, or directly use frozen sections.
-
Perform antigen retrieval. A common method for Aβ is to incubate the sections in 88% formic acid for 5-10 minutes.[15]
-
Quench endogenous peroxidase activity with 3% H2O2 (for chromogenic detection).
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.
-
Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
For chromogenic detection, incubate with the ABC reagent followed by the DAB substrate until the desired stain intensity is reached.
-
For fluorescent detection, incubate with the fluorescently labeled secondary antibody.
-
Counterstain with hematoxylin (B73222) (for chromogenic) or mount with DAPI (for fluorescent).
-
Dehydrate and mount the sections.
-
Acquire images using a microscope and quantify the Aβ plaque area or number using image analysis software (e.g., ImageJ). The analysis should be performed on multiple sections from corresponding brain regions for each animal.
References
- 1. This compound | γ-secretase modulator | Probechem Biochemicals [probechem.com]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ‐Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer‐Related Pathologies in a Mouse Model of Down Syndrome [escholarship.org]
- 5. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The GSM this compound as a Potential Candidate for Preventative Therapy in AD [escholarship.org]
- 11. The GSM this compound as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. APP-BP1 inhibits Aβ42 levels by interacting with Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BPN-15606 Laced Chow Preparation in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPN-15606 is a potent, orally active γ-secretase modulator (GSM) that has shown promise in preclinical studies for Alzheimer's disease by selectively reducing the production of amyloid-beta 42 (Aβ42) and Aβ40 peptides.[1][2] Chronic in vivo studies are essential to evaluate the long-term efficacy and safety of this compound. Administration of the compound through medicated chow is a widely accepted, non-invasive method for long-term dosing in rodents, ensuring consistent drug intake and minimizing animal stress. This document provides detailed application notes and protocols for the preparation and quality control of this compound-laced chow for use in chronic research studies.
This compound: Properties and Mechanism of Action
This compound modulates the activity of γ-secretase, a key enzyme in the processing of amyloid precursor protein (APP).[1] Instead of inhibiting the enzyme, which can lead to mechanism-based toxicities, this compound allosterically modifies γ-secretase to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, at the expense of the more pathogenic Aβ42 and Aβ40 forms.[1] This modulation of γ-secretase activity is a promising therapeutic strategy for Alzheimer's disease.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in Table 1. Its poor aqueous solubility necessitates careful consideration during the preparation of homogeneous medicated chow.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₃FN₆O | [3] |
| Molecular Weight | 418.47 g/mol | [3] |
| Solubility | Poor in water. Soluble in DMSO (100 mg/mL with sonication). | [3][4] |
| Form | Solid | [3] |
| Storage of Stock Solutions | Aliquoted and stored in tightly sealed vials. Use within 1 month. Avoid repeated freeze-thaw cycles. | [4] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
I. Calculation of this compound Concentration in Chow
Accurate calculation of the required this compound concentration in the chow is critical for achieving the desired daily dose in the study animals. This calculation depends on the target dose (in mg/kg of body weight per day), the average body weight of the animals, and their average daily food consumption.
Formula:
Concentration (mg/kg chow) = (10 mg/kg/day * 0.025 kg) / 0.004 kg/day = 62.5 mg/kg chow
Caption: this compound modulates γ-secretase to shift APP processing towards less amyloidogenic Aβ peptides.
Experimental Workflow for Chronic Studies with this compound Laced Chow
The following diagram outlines the key steps from chow preparation to in-life studies and endpoint analysis.
Caption: Workflow for chronic studies using this compound laced chow.
References
- 1. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cognitive Improvement with BPN-15606 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BPN-15606, a novel γ-secretase modulator (GSM), for investigating cognitive enhancement in preclinical animal models of neurodegenerative diseases. The protocols detailed below are compiled from various studies and are intended to serve as a foundational resource for designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator.[1][2] Unlike γ-secretase inhibitors that block the overall activity of the enzyme complex, this compound allosterically modulates its function. This modulation results in a shift in the cleavage of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic amyloid-beta (Aβ) peptides, Aβ42 and Aβ40.[1][3] Concurrently, there is an increase in the formation of shorter, less toxic Aβ species.[2] This mechanism of action makes this compound a promising therapeutic candidate for diseases where Aβ accumulation is a key pathological feature, such as Alzheimer's disease and Down syndrome-associated Alzheimer's disease.[3][4][5]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism is the modulation of γ-secretase, a multi-protein complex responsible for the final proteolytic cleavage of APP. By altering the conformation of γ-secretase, this compound favors the production of shorter Aβ peptides at the expense of the longer, more aggregation-prone Aβ42 and Aβ40 forms. The reduction in toxic Aβ species is hypothesized to alleviate downstream pathological effects, including synaptic dysfunction, neuroinflammation, and ultimately, cognitive decline.[3][4]
Animal Models
The efficacy of this compound in improving cognitive function has been primarily evaluated in the following mouse models:
-
PSAPP Mouse Model of Alzheimer's Disease: This transgenic model overexpresses human APP with the Swedish mutation and mutant human presenilin-1 (PSEN1-dE9), leading to age-dependent accumulation of amyloid plaques and cognitive deficits.[6][7]
-
Ts65Dn Mouse Model of Down Syndrome: This is a segmental trisomy model that recapitulates many features of Down syndrome, including cognitive impairments and an increased risk of developing Alzheimer's disease-like pathology due to the triplication of the APP gene.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies with this compound.
Table 1: Effects of this compound on Amyloid-Beta (Aβ) Peptides
| Animal Model | Treatment Group | Dosage & Duration | Aβ40 Levels | Aβ42 Levels | Reference |
| PSAPP Mice | This compound | 10 mg/kg/day for 3 months | Reduced | Significantly Reduced | [7] |
| Ts65Dn Mice | This compound | 10 mg/kg/weekday for 4 months | Significantly Decreased | Significantly Decreased | [3][4] |
| C57BL/6 Mice | This compound | 25 mg/kg single dose | Dose-dependent reduction | Dose-dependent reduction | [2] |
Table 2: Cognitive and Pathological Outcomes of this compound Treatment
| Animal Model | Treatment Group | Cognitive Improvement (Behavioral Test) | Pathological Improvement | Reference |
| PSAPP Mice | This compound (pre-plaque) | Attenuated cognitive impairment (Morris Water Maze) | Reduced amyloid plaque load, microgliosis, and astrogliosis | [6][7] |
| PSAPP Mice | This compound (post-plaque) | Ineffective | No significant improvement | [6] |
| Ts65Dn Mice | This compound | Countered cognitive deficits | Normalized synaptic proteins, reduced tau phosphorylation, astrocytosis, and microgliosis | [3][4] |
Experimental Protocols
This compound Administration
a. Oral Gavage
This method is suitable for precise dosing and short-term studies.
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution, for example, 80% polyethylene (B3416737) glycol 400 (v/v), 20% sterile water (v/v), and 0.1% Tween 20 (v/v).[2]
-
Suspend the this compound in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse receiving 100 µL, the concentration would be 2.5 mg/mL).
-
Vortex the suspension thoroughly before each administration.
-
-
Procedure:
-
Gently restrain the mouse.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert the gavage needle into the esophagus and slowly administer the suspension.
-
Monitor the animal for any signs of distress.
-
b. In-Chow Formulation
This method is ideal for long-term studies to minimize stress from repeated handling.
-
Preparation:
-
Calculate the total amount of this compound required based on the number of animals, treatment duration, and desired daily dose (e.g., 10 mg/kg/day).
-
Provide the calculated amount of this compound to a commercial rodent diet manufacturer (e.g., Research Diets) for incorporation into standard chow pellets.[2]
-
-
Procedure:
-
House the animals with ad libitum access to the this compound-formulated or control chow.
-
Monitor food consumption and animal weight regularly to ensure proper dosing.
-
Behavioral Assays for Cognitive Assessment
a. Morris Water Maze (MWM)
This test assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (approximately 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Four trials per day with a 15-20 minute inter-trial interval.
-
For each trial, the mouse is placed in the pool at one of four starting positions.
-
The mouse is allowed to swim and find the hidden platform. If the platform is not found within 60-90 seconds, the mouse is gently guided to it.
-
The mouse remains on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
-
b. Novel Object Recognition (NOR) Test
This test evaluates recognition memory.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of different objects that are of similar size but distinct in shape and color.
-
Procedure:
-
Habituation (Day 1):
-
Allow each mouse to freely explore the empty arena for 5-10 minutes.
-
-
Familiarization/Training (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 5-10 minutes.
-
-
Testing (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Allow the mouse to explore for 5 minutes.
-
Record the time spent exploring the novel object and the familiar object.
-
Calculate the discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).
-
-
Biochemical Analysis
a. Measurement of Aβ40 and Aβ42 Levels
-
Sample Preparation:
-
Euthanize mice and rapidly dissect the brain.
-
Homogenize brain tissue (e.g., cortex and hippocampus) in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to separate soluble and insoluble fractions.
-
-
ELISA Protocol:
-
Use commercially available ELISA kits specific for mouse Aβ40 and Aβ42.
-
Follow the manufacturer's instructions for coating plates with capture antibody, adding samples and standards, incubating with detection antibody, and developing the signal.
-
Measure the absorbance using a plate reader and calculate the Aβ concentrations based on the standard curve.
-
b. Western Blot for Synaptic Proteins
-
Sample Preparation:
-
Prepare protein lysates from brain tissue as described above.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Procedure:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against synaptic proteins of interest (e.g., synaptophysin, PSD-95).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Histological Analysis
a. Immunohistochemistry for Amyloid Plaques
-
Tissue Preparation:
-
Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brain using a cryostat or vibratome (e.g., 30-40 µm thick sections).
-
-
Staining Procedure:
-
Mount sections on slides or perform free-floating staining.
-
Perform antigen retrieval if necessary (e.g., with formic acid).
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate with a primary antibody against Aβ (e.g., 6E10 or 4G8).
-
Wash and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) kit.
-
Develop the stain with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with a nuclear stain (e.g., hematoxylin) if desired.
-
Dehydrate, clear, and coverslip the slides.
-
-
Quantification:
-
Capture images of stained sections using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the plaque burden (percentage of area occupied by plaques).
-
Conclusion
This compound represents a promising therapeutic agent for neurodegenerative diseases characterized by amyloid pathology. The protocols outlined in these application notes provide a robust framework for assessing the cognitive and neuropathological benefits of this compound in relevant animal models. Careful experimental design and adherence to detailed methodologies are crucial for obtaining reliable and reproducible data to further elucidate the therapeutic potential of this novel γ-secretase modulator.
References
- 1. escholarship.org [escholarship.org]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro γ-Secretase Modulator Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-secretase is an intramembrane protease complex with a critical role in cellular signaling and a significant implication in the pathogenesis of Alzheimer's disease. This enzyme complex is responsible for the final cleavage of the Amyloid Precursor Protein (APP), leading to the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's patients.[1] The γ-secretase complex is composed of four essential subunits: Presenilin (PSEN1 or PSEN2), Nicastrin, Aph-1, and Pen-2.[2][3] Beyond APP, γ-secretase cleaves a variety of other type I transmembrane proteins, most notably the Notch receptor, which is crucial for cell-fate decisions during development.[3][4][5] This dual role presents a significant challenge in the development of therapeutics targeting γ-secretase, as non-selective inhibition can lead to mechanism-based toxicities associated with the disruption of Notch signaling.[6]
γ-secretase modulators (GSMs) represent a promising therapeutic strategy by allosterically modifying the enzyme's activity to shift the cleavage of APP, thereby reducing the production of the highly amyloidogenic Aβ42 peptide in favor of shorter, less toxic Aβ species, without significantly affecting the overall cleavage of APP or other substrates like Notch.[6][7][8]
These application notes provide detailed protocols for various in vitro assays designed to identify and characterize γ-secretase modulators. The assays described include cell-free methods utilizing isolated membranes and recombinant substrates, as well as cell-based assays that measure γ-secretase activity in a more physiological context.
γ-Secretase Signaling Pathway
The processing of APP and Notch by γ-secretase is a key signaling event. In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1) to generate a membrane-bound C-terminal fragment (C99). Subsequently, γ-secretase cleaves C99 at multiple sites within the transmembrane domain, releasing Aβ peptides of varying lengths (predominantly Aβ40 and Aβ42) and the APP intracellular domain (AICD).[1] In the Notch signaling pathway, ligand binding triggers two successive proteolytic cleavages. The second cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression.[4][5][9]
Experimental Assays and Protocols
A variety of in vitro assays are available to screen for and characterize γ-secretase modulators. These can be broadly categorized into cell-free and cell-based assays.
Cell-Free γ-Secretase Activity Assays
Cell-free assays utilize isolated cell membranes containing the γ-secretase complex and a recombinant or synthetic substrate. These assays are advantageous for studying the direct interaction of compounds with the enzyme complex without the confounding factors of cellular metabolism and membrane transport.
This assay is suitable for high-throughput screening (HTS) of large compound libraries to identify potential γ-secretase inhibitors or modulators.[10] It employs a fluorogenic substrate that mimics the γ-secretase cleavage site in APP. Cleavage of the substrate separates a fluorophore from a quencher, resulting in an increase in fluorescence.
Protocol:
-
Preparation of γ-Secretase-Containing Membranes:
-
Culture HEK293T cells (or other suitable cell lines with high endogenous γ-secretase expression) to confluency.
-
Harvest cells and resuspend in a hypotonic buffer.
-
Homogenize the cells and centrifuge to pellet nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable buffer. The protein concentration should be determined using a detergent-compatible protein assay.[11] Membranes can be stored at -80°C.[1]
-
-
Solubilization of γ-Secretase (Optional but often recommended):
-
Resuspend the membrane pellet in a solubilization buffer containing a mild detergent such as CHAPSO (e.g., 1%) and protease inhibitors.[1]
-
Incubate on ice to allow for solubilization.
-
Centrifuge to remove insoluble material. The supernatant contains the active, solubilized γ-secretase complex.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the assay buffer.
-
Add varying concentrations of the test compound (or vehicle control).
-
Add the solubilized γ-secretase preparation to each well.
-
Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.[1]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 355 nm and emission at 440 nm).[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The Z' factor can be calculated to assess the robustness of the assay for HTS. A Z' value of 0.79 has been reported for an optimized version of this assay.[10]
-
This method provides a more direct measure of γ-secretase activity by detecting the cleavage products of a recombinant APP C-terminal fragment (e.g., C99). It is particularly useful for confirming hits from HTS and for mechanistic studies.
Protocol:
-
Prepare γ-secretase-containing membranes as described in the fluorescence-based assay protocol.
-
In Vitro Cleavage Reaction:
-
Set up reaction tubes containing assay buffer, varying concentrations of the test compound, the γ-secretase membrane preparation, and a recombinant C99 substrate.
-
Incubate the reactions at 37°C for 2-4 hours.
-
-
Detection of Cleavage Products:
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by Tris-Tricine-SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for the C-terminus of APP (to detect the remaining C99 substrate) or an antibody specific for Aβ (to detect the product).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Calculate the percentage of inhibition based on the reduction in product formation or the accumulation of substrate.
-
Cell-Based γ-Secretase Activity Assays
Cell-based assays measure γ-secretase activity within a living cell, providing a more physiologically relevant context. These assays can account for factors such as compound permeability and cellular metabolism.
This assay is designed for the quantitative measurement of γ-secretase-mediated cleavage of APP and Notch in a cellular context.[12] It utilizes stable cell lines expressing chimeric reporter constructs.
Protocol:
-
Cell Culture and Treatment:
-
Luciferase Activity Measurement:
-
After incubation, lyse the cells and add a luciferase assay reagent.
-
Measure the luminescence using a microplate reader. The luciferase signal is proportional to the amount of cleaved intracellular domain that translocates to the nucleus and activates the reporter gene.[12]
-
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., vehicle-treated cells).
-
Determine the IC50 or EC50 values from the dose-response curves.
-
This is a widely used method to quantify the levels of secreted Aβ peptides (Aβ40 and Aβ42) in the conditioned media of cells expressing APP.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., CHO cells stably expressing human APP) in a suitable format (e.g., 24-well plate).
-
Treat the cells with test compounds for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the conditioned media from each well.
-
-
ELISA Procedure:
-
Use commercially available sandwich ELISA kits specific for Aβ40 and Aβ42.
-
Follow the manufacturer's instructions to quantify the concentration of each Aβ species in the conditioned media.
-
-
Data Analysis:
-
Calculate the Aβ42/Aβ40 ratio for each treatment condition.
-
A decrease in this ratio is indicative of a γ-secretase modulator.
-
Data Presentation
The following tables summarize quantitative data for known γ-secretase modulators obtained from various in vitro assays.
Table 1: IC50 Values of γ-Secretase Inhibitors
| Compound | Assay Type | Cell/Membrane Source | Substrate | IC50 | Reference |
| DAPT | Cell-based Aβ lowering | CHO cells | Endogenous APP | 20 nM | [13] |
| DAPT | In vitro Aβ generation | - | - | 10-100 nM | [14] |
| Compound E | In vitro Aβ generation | - | APP C100 | 0.3 nM | [14] |
| Compound E | Cell-based NICD generation | Cultured cells | NotchΔE | 1.7 nM | [14] |
| L-685,458 | Fluorescence-based | HEK293T membrane | Fluorogenic substrate | - | [10] |
Table 2: Activity of γ-Secretase Modulators (GSMs)
| Compound | Assay Type | Effect | Potency (IC50/EC50) | Reference |
| CHF5074 | Cell-based Aβ42 production | Aβ42 lowering | 41 µM | [13] |
| JNJ-40418677 | Cell-based Aβ42 production | Aβ42 lowering | - | [13] |
| Piperidine Acetic Acids | Cell-based Aβ42 production | Aβ42 lowering | ~200 nM | [13] |
| 2-aminothiazoles | Cell-based Aβ42 production | Aβ42 lowering | - | [13] |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the screening and characterization of γ-secretase modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | γ-Secretase Modulatory Proteins: The Guiding Hand Behind the Running Scissors [frontiersin.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 10. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of BPN-15606 in Plasma and Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of BPN-15606, a potent γ-secretase modulator, in plasma and brain tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic, pharmacodynamic, and toxicological studies.
Overview of the Analytical Method
The determination of this compound concentrations in biological matrices is achieved through a sensitive and selective LC-MS/MS method. This approach involves the extraction of the analyte from the biological matrix, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. An internal standard (IS), BPN-3783, is utilized to ensure accuracy and precision throughout the analytical process.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Source Temperature | 600°C |
| Ion Spray Voltage | 3500 V |
| Collision Energy (this compound) | 40 eV[1] |
| Collision Energy (IS: BPN-3783) | 45 eV[1] |
| MRM Transition (this compound) | 419.2 (precursor) -> 297.1 (product)[1] |
| MRM Transition (IS: BPN-3783) | 422.1 (precursor) -> 214.05 (product)[1] |
| LC Column | C18 Reverse-Phase Column |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v)[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) (v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Gradient Elution | Initial: 2% B for 0.7 min, ramp to 95% B in 1 min, hold for 1.7 min, return to 2% B in 0.2 min, hold for 1.5 min[1] |
Table 2: Method Validation Parameters
| Matrix | Lower Limit of Quantification (LLOQ) |
| Plasma | 1.0 ng/mL[1] |
| Cerebrospinal Fluid (CSF) | 1.0 ng/mL[1] |
| Brain Tissue | 5.0 ng/g[1] |
| Plasma Standard Curve Range | 10.0 to 10,000 ng/mL[1] |
| Coefficient of Determination (r²) | ≥0.999[1] |
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol describes the extraction of this compound from plasma samples using protein precipitation with acetonitrile, a rapid and effective method for sample clean-up prior to LC-MS/MS analysis.
Materials:
-
Blank plasma (for calibration standards and quality controls)
-
Plasma samples
-
This compound stock solution
-
Internal Standard (BPN-3783) working solution
-
Acetonitrile (HPLC grade), chilled
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
LC-MS vials with inserts
Protocol:
-
Sample Thawing: Thaw plasma samples and calibration curve/quality control standards to room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (BPN-3783) to each tube.
-
Protein Precipitation: Add 300 µL of chilled acetonitrile to each tube. The 3:1 (v/v) ratio of acetonitrile to plasma is crucial for efficient protein removal.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant (approximately 350 µL) to a clean microcentrifuge tube, avoiding disturbance of the protein pellet.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 40°C. This step concentrates the sample and removes the organic solvent.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 98% Mobile Phase A: 2% Mobile Phase B).
-
Vortex and Transfer: Vortex the reconstituted sample for 15 seconds and transfer it to an LC-MS vial with an insert for analysis.
Brain Tissue Sample Preparation: Homogenization and Extraction
This protocol details the procedure for extracting this compound from brain tissue, involving homogenization followed by protein precipitation.
Materials:
-
Brain tissue samples
-
Homogenization Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Bead beater or ultrasonic homogenizer
-
This compound stock solution
-
Internal Standard (BPN-3783) working solution
-
Acetonitrile (HPLC grade), chilled
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
LC-MS vials with inserts
Protocol:
-
Tissue Weighing: Accurately weigh a portion of the frozen brain tissue (e.g., 100 mg).
-
Homogenization:
-
Place the weighed tissue in a 2.0 mL microcentrifuge tube containing homogenization beads (if using a bead beater).
-
Add 400 µL of cold homogenization buffer (a 1:4 w/v ratio of tissue to buffer).
-
Homogenize the tissue until a uniform suspension is achieved. Keep samples on ice during and after homogenization to minimize degradation.
-
-
Aliquoting Homogenate: Transfer 100 µL of the brain homogenate to a new 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (BPN-3783) to the homogenate.
-
Protein Precipitation: Add 300 µL of chilled acetonitrile to the tube.
-
Vortexing: Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex and Transfer: Vortex the reconstituted sample and transfer it to an LC-MS vial with an insert for analysis.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the analysis of this compound in plasma and brain tissue.
Caption: Workflow for this compound analysis in plasma.
Caption: Workflow for this compound analysis in brain tissue.
References
Troubleshooting & Optimization
BPN-15606 Technical Support Center: Optimizing Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of BPN-15606 in experimental settings. Here you will find troubleshooting guidance and frequently asked questions to ensure maximal efficacy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, small-molecule γ-secretase modulator (GSM).[1][2] Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity, this compound allosterically modulates γ-secretase. This modulation results in a shift in the cleavage site of the amyloid precursor protein (APP), leading to a decrease in the production of the aggregation-prone amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides. Concurrently, it tends to increase the production of shorter, less amyloidogenic Aβ species like Aβ38 and Aβ37.[3][4][5] Importantly, this modulation does not significantly inhibit the processing of other γ-secretase substrates, such as Notch, which is a common cause of toxicity with GSIs.[6][7][8]
Q2: What are the recommended starting doses for in vitro and in vivo experiments?
A2: For in vitro studies using cell lines such as SH-SY5Y neuroblastoma cells, this compound has shown IC50 values of 7 nM for Aβ42 and 17 nM for Aβ40.[1][2] Therefore, a starting concentration in the low nanomolar range is recommended, with a dose-response curve established to determine the optimal concentration for your specific cell system. For in vivo studies, oral administration of this compound has demonstrated efficacy in mice and rats at doses ranging from 5 to 50 mg/kg.[1][7][8] A common starting dose in mice is 10 mg/kg/day.[9][10]
Q3: How should I prepare this compound for administration?
A3: this compound is a solid compound. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo oral administration, it can be formulated in vehicles such as a mixture of polyethylene (B3416737) glycol 300 (PEG300), Tween-80, and saline, or in corn oil.[2] One reported vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option is milling the compound into standard rodent chow for chronic studies.[7] It is crucial to ensure complete dissolution, and gentle heating or sonication may be used if precipitation occurs.[2]
Q4: What is the expected pharmacokinetic profile of this compound?
A4: this compound is orally bioavailable and has demonstrated acceptable pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1][2] In mice, following a single oral dose of 25 mg/kg, a robust effect on brain and plasma Aβ42 and Aβ40 levels was observed starting around 30-60 minutes post-administration and lasting for at least 24 hours.[1][7] The compound has shown good bioavailability in both mice and rats (greater than 60%).[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no reduction in Aβ40/Aβ42 levels in vitro | 1. Suboptimal Compound Concentration: The IC50 can vary between cell lines. 2. Compound Instability/Degradation: Improper storage or handling of stock solutions. 3. Cell Health/Passage Number: High passage numbers or unhealthy cells may respond differently. 4. Assay Variability: Inconsistent antibody performance or plate reader issues. | 1. Perform a Dose-Response Curve: Titrate this compound concentrations to determine the optimal effective dose for your specific cell line. 2. Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[2] 3. Use Healthy, Low-Passage Cells: Ensure cells are in the logarithmic growth phase and use a consistent passage number for all experiments. 4. Quality Control Assays: Regularly validate antibody performance and ensure proper functioning of detection instruments. |
| High variability in Aβ levels between animals in the same treatment group | 1. Inaccurate Dosing: Errors in calculating the dose or inconsistent administration (e.g., oral gavage technique). 2. Animal Stress: Stress can influence physiological parameters and drug metabolism. 3. Individual Animal Metabolism Differences: Natural biological variation. 4. Compound Precipitation in Formulation: The compound may not be fully dissolved in the vehicle. | 1. Standardize Dosing Procedure: Ensure accurate calculation of doses based on individual animal weights. Provide proper training for oral gavage to minimize variability.[11] 2. Acclimatize Animals: Allow sufficient time for animals to acclimate to their environment and handling before starting the experiment. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. 4. Ensure Complete Dissolution: Visually inspect the formulation for any precipitates before each administration. Gentle warming or sonication may be necessary.[2] |
| Unexpected off-target effects or toxicity observed | 1. High Compound Concentration: Exceeding the therapeutic window. 2. Interaction with Other Pathways: this compound may have off-target activities at higher concentrations. 3. Vehicle Toxicity: The vehicle used for administration may have its own toxic effects. | 1. Dose Reduction: If toxicity is observed, consider reducing the dose while still maintaining efficacy. 2. Review Off-Target Profile: Be aware of potential off-target interactions. At 10 µM, a related compound showed some inhibition of ligand binding for targets including adenosine (B11128) A3, dopamine (B1211576) D1, and histamine (B1213489) H1 receptors.[3] 3. Conduct Vehicle-Only Control: Always include a control group that receives only the vehicle to assess its potential effects. |
| Difficulty in dissolving this compound | 1. Poor Solubility in Aqueous Solutions: The compound has low aqueous solubility. 2. Incorrect Solvent: Using an inappropriate solvent for the desired application. | 1. Use Recommended Solvents: For stock solutions, use DMSO. For in vivo formulations, consider vehicles containing PEG300, Tween-80, or corn oil.[2] 2. Aid Dissolution: If precipitation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[2] |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Target | IC50 | Reference(s) |
| SH-SY5Y Neuroblastoma | Aβ42 | 7 nM | [1][2] |
| SH-SY5Y Neuroblastoma | Aβ40 | 17 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Species | Dose | Administration Route | Duration | Tissue | Aβ42 Reduction | Aβ40 Reduction | Reference(s) |
| Mouse (C57BL/6) | 10, 25, 50 mg/kg | Oral | 7 days | Plasma & Brain | Dose-dependent | Dose-dependent | [1] |
| Rat (Sprague-Dawley) | 5, 25, 50 mg/kg | Oral | 9 days | CSF | Dose-dependent | Dose-dependent | [1] |
| Mouse (C57BL/6) | 25 mg/kg | Oral | Single dose | Plasma & Brain | Robust effect | Robust effect | [1][7] |
| Mouse (Ts65Dn) | 10 mg/kg/weekday | Oral Gavage | 4 months | Cortex & Hippocampus | Significant decrease | Significant decrease | [9][10] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Bioavailability | Onset of Action (single 25 mg/kg oral dose) | Duration of Action (single 25 mg/kg oral dose) | Reference(s) |
| Mouse | >60% | ~30-60 minutes | ≥24 hours | [1][7] |
| Rat | >60% | Not specified | Not specified | [7] |
Experimental Protocols
In Vivo Efficacy Study in Mice (Oral Gavage)
-
Animal Model: C57BL/6 mice or a relevant transgenic model (e.g., PSAPP, Ts65Dn).[7][9][12]
-
Acclimation: Acclimate animals to the facility and handling for at least one week prior to the experiment.
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2] Ensure the compound is fully dissolved.
-
Dosing: Administer the desired dose (e.g., 10 mg/kg) via oral gavage once daily.[9] Include a vehicle-only control group.
-
Treatment Duration: The duration can range from a single dose for acute studies to several months for chronic studies.[1][7][9]
-
Sample Collection: At the end of the treatment period, collect blood for plasma analysis and harvest brain tissue. For cerebrospinal fluid (CSF) collection, specific surgical procedures are required.
-
Aβ Quantification: Measure Aβ40 and Aβ42 levels in plasma, brain homogenates, and CSF using validated methods such as enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assays.[6][7]
Visualizations
Caption: Mechanism of action of this compound as a γ-secretase modulator.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical troubleshooting steps for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Robust Translation of γ-Secretase Modulator Pharmacology across Preclinical Species and Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzped.nia.nih.gov [alzped.nia.nih.gov]
Technical Support Center: BPN-15606 Oral Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the γ-secretase modulator (GSM), BPN-15606. Our aim is to help you navigate potential challenges during the oral administration of this compound in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally active γ-secretase modulator (GSM).[1] It allosterically modulates the γ-secretase complex to shift the cleavage of amyloid precursor protein (APP). This results in a decrease in the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40, while concomitantly increasing the production of shorter, less aggregation-prone peptides like Aβ38 and Aβ37.[2][3] Importantly, as a modulator, it does not inhibit the overall activity of γ-secretase, thus avoiding the toxicities associated with γ-secretase inhibitors that can interfere with critical signaling pathways like Notch.[3][4]
Q2: What are the recommended oral dosages for this compound in preclinical models?
A2: Effective oral doses of this compound have been established in both mice and rats. In mice, daily oral administration of 10 mg/kg, 25 mg/kg, and 50 mg/kg for 7 days has shown excellent dose-dependent efficacy in reducing Aβ42 and Aβ40 levels in both plasma and brain.[1] In rats, oral doses of 5 mg/kg, 25 mg/kg, and 50 mg/kg for 9 days also demonstrated a dose-dependent reduction of these peptides in cerebrospinal fluid (CSF).[1] A single oral dose of 25 mg/kg in mice has been shown to have a robust effect on brain and plasma Aβ levels for at least 24 hours.[1]
Q3: How should I prepare this compound for oral administration?
A3: A common vehicle for the oral administration of this compound in mice is a solution of 80% polyethylene (B3416737) glycol 400 (v/v), 20% sterile water (v/v), and 0.1% Tween 20 (v/v).[2] It is crucial to ensure the compound is fully dissolved to achieve consistent and reliable dosing.
Q4: What is the oral bioavailability of this compound?
A4: this compound is described as having acceptable pharmacokinetic/pharmacodynamic (PK/PD) properties, which include its bioavailability.[1] Preclinical studies in mice and rats involved administering the compound via oral gavage to assess its oral bioavailability.[2][5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in plasma/brain Aβ levels between animals in the same dose group. | Inconsistent Dosing: Improper oral gavage technique can lead to inaccurate dosing. Formulation Issues: The compound may not be fully solubilized or may have precipitated out of the vehicle. | Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery. Verify Formulation: Prepare the formulation fresh daily. Visually inspect for any precipitates before dosing. Consider gentle warming or vortexing to ensure complete dissolution. |
| Lower than expected reduction in Aβ42 and Aβ40 levels. | Incorrect Dose Calculation: Errors in calculating the required dose for each animal. Metabolic Differences: Strain, age, or sex of the animals can influence drug metabolism. Insufficient Treatment Duration: The treatment period may be too short to observe significant changes in Aβ plaque load. | Double-Check Calculations: Carefully verify all dose calculations. Review Animal Model: Consult literature for known metabolic differences in the specific animal model being used. While similar exposure has been noted between male and female mice, this could be a factor.[6] Optimize Treatment Duration: For studies targeting plaque reduction, a longer treatment duration may be necessary. Efficacy has been demonstrated in pre-plaque but not post-plaque mouse models after 3 months of treatment.[6][7] |
| No significant difference between vehicle and this compound treated groups. | Vehicle Effects: The vehicle itself may have unexpected biological effects. Assay Sensitivity: The ELISA or other quantification methods may not be sensitive enough to detect subtle changes in Aβ levels. | Conduct Vehicle-Only Control Studies: Ensure the vehicle does not impact the endpoints being measured. Validate Assays: Use validated, high-sensitivity assays for Aβ quantification. Ensure proper sample handling and preparation to maintain peptide integrity. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Orally Administered this compound in Mice
| Dose (mg/kg) | Duration | Tissue | Effect on Aβ42 | Effect on Aβ40 |
| 10, 25, 50 | 7 days | Plasma & Brain | Dose-dependent reduction | Dose-dependent reduction |
| 25 | Single dose | Plasma & Brain | Robust reduction for ≥24h | Robust reduction for ≥24h |
Source:[1]
Table 2: In Vivo Efficacy of Orally Administered this compound in Rats
| Dose (mg/kg) | Duration | Tissue | Effect on Aβ42 | Effect on Aβ40 |
| 5, 25, 50 | 9 days | CSF | Dose-dependent reduction | Dose-dependent reduction |
Source:[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound
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Polyethylene glycol 400 (PEG400)
-
Sterile water
-
Tween 20
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Calculate the total volume of the vehicle needed based on the number of animals and the dosing volume.
-
Prepare the vehicle by mixing 80% PEG400 (v/v), 20% sterile water (v/v), and 0.1% Tween 20 (v/v) in a sterile conical tube.
-
Weigh the required amount of this compound based on the desired final concentration.
-
Add the weighed this compound to the vehicle.
-
Vortex the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but ensure the solution returns to room temperature before administration.
-
Visually inspect the solution for any undissolved particles before drawing it into the dosing syringe.
-
Protocol 2: Assessment of Aβ Levels in Brain Tissue
-
Materials:
-
Brain tissue from treated and control animals
-
Homogenization buffer (e.g., containing protease inhibitors)
-
Tissue homogenizer
-
Microcentrifuge
-
ELISA kits for Aβ40 and Aβ42
-
-
Procedure:
-
Harvest brain tissue and immediately freeze it on dry ice or in liquid nitrogen. Store at -80°C until use.
-
Thaw the brain tissue on ice and weigh it.
-
Add an appropriate volume of ice-cold homogenization buffer.
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Homogenize the tissue using a suitable homogenizer until no visible tissue clumps remain.
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Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
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Carefully collect the supernatant, which contains the soluble Aβ fraction.
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Quantify the levels of Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
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Normalize the Aβ levels to the total protein concentration of the brain homogenate.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for oral this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound. [escholarship.org]
- 4. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GSM this compound as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 7. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
BPN-15606 stability and solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and solubility of BPN-15606 for in vitro assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, orally active γ-secretase modulator (GSM).[1][2] It works by altering the activity of the γ-secretase enzyme, which is involved in the production of amyloid-beta (Aβ) peptides. Specifically, this compound attenuates the production of the longer, more aggregation-prone Aβ42 and Aβ40 peptides, while promoting the formation of shorter, less amyloidogenic Aβ species.[3][4] Importantly, it does not inhibit the overall activity of γ-secretase, thus avoiding the side effects associated with γ-secretase inhibitors that can interfere with crucial signaling pathways like Notch signaling.[5][6][7]
2. What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][8] One supplier indicates a solubility of 100 mg/mL in DMSO with the aid of ultrasonication.[1] For in vitro assays, a primary stock solution is typically prepared in DMSO.[8] A kinetic solubility study showed that a 100 μM solution of this compound can be prepared in aqueous phosphate-buffered saline (PBS) at pH 7.4 by introducing it from a concentrated DMSO stock.[6][8]
3. How should I prepare and store this compound stock solutions?
It is recommended to prepare a primary stock solution of this compound in DMSO.[8] For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is advisable to protect the stock solution from light and store it under nitrogen.[9] To maintain stability, it's best to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1]
4. What are the recommended working concentrations for in vitro assays?
The effective concentration of this compound in in vitro assays can vary depending on the cell type and experimental conditions. In SH-SY5Y neuroblastoma cells, this compound has been shown to have IC50 values of 7 nM and 17 nM for the attenuation of Aβ42 and Aβ40 production, respectively.[9][1][2] Dose-response experiments in HEK293/sw cells have been performed with concentrations ranging up to 500 nM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium is too high. This compound has limited aqueous solubility. | Ensure the final DMSO concentration in your cell culture medium is kept low, typically below 0.5%, to maintain compound solubility. When diluting the DMSO stock solution, add it to the medium slowly while vortexing or mixing to facilitate dissolution. Consider using a carrier solvent system for in vivo studies, such as PEG300, Tween-80, and saline, which might be adapted for some in vitro applications.[9] |
| Inconsistent or no effect of this compound on Aβ levels. | Improper storage and handling of the compound leading to degradation. Incorrect concentration of the compound used. Cell line specific differences in γ-secretase activity or APP processing. | Store this compound stock solutions as recommended (-80°C for long-term, -20°C for short-term) and avoid multiple freeze-thaw cycles.[9][1] Always protect from light.[9] Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal working concentration for your specific cell line. |
| Observed cytotoxicity in the cell-based assay. | The concentration of this compound is too high. The final DMSO concentration is toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. Ensure the final DMSO concentration in the culture medium is at a level that is well-tolerated by your cells (typically ≤ 0.5%). |
| Variability in results between experiments. | Inconsistent preparation of this compound working solutions. Differences in cell passage number or confluency. | Prepare fresh working solutions from the stock for each experiment. Ensure consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | Target | IC50 Value | Reference |
| SH-SY5Y | Aβ42 Production | 7 nM | [9][1][2] |
| SH-SY5Y | Aβ40 Production | 17 nM | [9][1][2] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Special Conditions | Reference |
| -80°C | 6 months | Protect from light, stored under nitrogen | [9] |
| -20°C | 1 month | Protect from light, stored under nitrogen | [9] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
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Materials:
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This compound (solid form, MW: 418.47 g/mol )[1]
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Ultrasonicator (optional)
-
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Procedure:
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Weigh out the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.185 mg of this compound.
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Add the appropriate volume of DMSO to the solid this compound. For the example above, add 1 mL of DMSO.
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Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonicator to aid dissolution.[1]
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Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[9]
-
2. In Vitro γ-Secretase Modulation Assay in SH-SY5Y Cells
This protocol provides a general workflow for assessing the effect of this compound on Aβ40 and Aβ42 production in SH-SY5Y cells.
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Materials:
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SH-SY5Y cells
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Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
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This compound stock solution (10 mM in DMSO)
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Phosphate-Buffered Saline (PBS)
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Cell lysis buffer
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Aβ40 and Aβ42 ELISA kits
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Multi-well cell culture plates
-
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Procedure:
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Seed SH-SY5Y cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
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The following day, prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (e.g., 0.1%).
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Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubate the cells for a predetermined period (e.g., 24-48 hours).
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After incubation, collect the conditioned medium and/or prepare cell lysates.
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Measure the concentrations of Aβ40 and Aβ42 in the collected samples using specific ELISA kits according to the manufacturer's instructions.
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Analyze the data to determine the effect of this compound on Aβ production.
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Visualizations
Caption: Mechanism of action of this compound as a γ-secretase modulator.
Caption: General experimental workflow for an in vitro this compound assay.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Air pollution amyloidogenesis is attenuated by the gamma‐secretase modulator GSM‐15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
interpreting variable results in BPN-15606 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results obtained in studies involving the γ-secretase modulator (GSM), BPN-15606.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent reductions in Aβ42 levels in our cell-based assays with this compound. What are the potential causes?
A1: Variable Aβ42 reduction in in vitro assays can stem from several factors:
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Cell Line and Passage Number: Different cell lines (e.g., SH-SY5Y, HEK293) can exhibit varying sensitivities to GSMs. It is crucial to use a consistent cell line and passage number, as cellular characteristics can change over time in culture, affecting γ-secretase activity and this compound efficacy.
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Cell Seeding Density: Cell density can influence the metabolic state of the cells and the expression of γ-secretase components. Ensure a consistent seeding density across experiments to minimize this variability.
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Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a stable stock solution for each experiment.
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Assay Sensitivity: The choice of Aβ42 ELISA kit can significantly impact results. Different kits may have varying antibody specificities and sensitivities. It is recommended to validate your chosen ELISA kit and use it consistently.
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Presence of Presenilin Mutations: Some familial Alzheimer's disease (FAD) mutations in presenilin (PSEN1 or PSEN2) can confer resistance to certain GSMs, including this compound.[1] If you are using cell lines with such mutations, you may observe a blunted or absent response.
Q2: Our in vivo study with this compound in an Alzheimer's disease mouse model did not show a significant reduction in amyloid plaques. Why might this be the case?
A2: The efficacy of this compound in reducing amyloid plaques in vivo is highly dependent on the timing of administration. Studies have shown that this compound is more effective when administered prophylactically to pre-plaque mice compared to therapeutically in older, post-plaque mice.[2][3] If treatment is initiated after significant plaque deposition has already occurred, the modulating effect on Aβ production may not be sufficient to clear existing plaques within the study timeframe.
Q3: We are seeing a significant reduction in Aβ42 but a less pronounced effect on Aβ40. Is this expected?
A3: Yes, this is the expected mechanism of action for this compound. As a γ-secretase modulator, it doesn't inhibit the enzyme but rather shifts its cleavage preference. This results in a more pronounced reduction of the longer, more amyloidogenic Aβ42 peptide and a lesser reduction of Aβ40, while concomitantly increasing the production of shorter, less toxic species like Aβ38 and Aβ37.[4][5]
Q4: Can the vehicle used for oral gavage of this compound affect its efficacy in animal studies?
A4: While specific vehicle formulations for this compound are not always detailed in publications, the vehicle can indeed influence the solubility, stability, and bioavailability of the compound. It is crucial to use a consistent and appropriate vehicle for oral administration to ensure reliable and reproducible results. A commonly used vehicle for similar compounds is a mixture of polyethylene (B3416737) glycol (PEG), water, and a surfactant like Tween 80.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Aβ Quantification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Culture Conditions | Standardize cell seeding density and passage number. Ensure consistent media formulation and incubation times. | Reduced well-to-well and experiment-to-experiment variability in baseline Aβ levels. |
| ELISA/Assay Performance | Run a standard curve with every plate. Include positive and negative controls. Validate the specificity and sensitivity of your chosen assay for the Aβ species of interest. | Consistent and reproducible standard curves and control values, leading to more reliable quantification of Aβ levels. |
| Compound Preparation and Dosing | Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Use a calibrated multichannel pipette for dosing. | More consistent dose-response curves and IC50 values. |
| Cell Line Integrity | Periodically perform cell line authentication to ensure the identity of your cell line. If using a cell line with a PSEN mutation, confirm the specific mutation and its known sensitivity to GSMs. | Confidence that the observed results are specific to the intended cell line and its genetic background. |
Issue 2: Lack of In Vivo Efficacy of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Timing of Treatment | Review the pathology of your animal model. Initiate treatment at a pre-symptomatic or early-plaque stage for prophylactic studies. | Increased likelihood of observing a significant effect of this compound on Aβ pathology. |
| Suboptimal Dosing or Bioavailability | Verify the dose and administration route based on established protocols.[4][6] If possible, perform pharmacokinetic analysis to confirm plasma and brain exposure of this compound. | Ensuring adequate drug exposure in the target tissue to elicit a pharmacological response. |
| Animal Model Resistance | If using a model with a specific FAD mutation, research the literature to determine if that mutation confers resistance to GSMs. | Understanding the limitations of the chosen animal model and selecting a more appropriate one if necessary. |
| Variability in Endpoint Analysis | Standardize tissue collection, processing, and staining procedures. Use automated image analysis for plaque quantification to reduce user bias. | More accurate and reproducible quantification of Aβ pathology. |
Data Summary Tables
Table 1: In Vitro Efficacy of this compound on Aβ Production
| Cell Line | Aβ Species | IC50 (nM) | Reference |
| SH-SY5Y-APP | Aβ42 | 7 | [7] |
| SH-SY5Y-APP | Aβ40 | 17 | MedChemExpress |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dose (mg/kg/day) | Treatment Duration | Key Findings | Reference |
| C57BL/6 Mice | 10, 25, 50 | 7 days | Dose-dependent reduction of plasma and brain Aβ42 and Aβ40. | [4] |
| Sprague-Dawley Rats | 5, 25, 50 | 9 days | Dose-dependent reduction of plasma and CSF Aβ42 and Aβ40. | [4] |
| PSAPP Mice (pre-plaque) | 10 | 3 months | Attenuated cognitive impairment, reduced amyloid plaque load, microgliosis, and astrogliosis. | [2] |
| PSAPP Mice (post-plaque) | 10 | 3 months | Ineffective in reducing established pathology. | [2] |
| Ts65Dn Mice | 10 | 4 months | Decreased Aβ40 and Aβ42 in cortex and hippocampus; rescued Rab5 hyperactivation and normalized neurotrophin signaling. | [6][8] |
Experimental Protocols
Protocol 1: In Vitro Aβ Modulation Assay in SH-SY5Y Cells
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Cell Culture:
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Cell Seeding:
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Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.[9]
-
-
This compound Treatment:
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Prepare serial dilutions of this compound in fresh culture medium.
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Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
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Incubate the cells for 24 hours.
-
-
Sample Collection and Analysis:
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Collect the cell culture supernatant.
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Centrifuge the supernatant to remove cell debris.
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Quantify Aβ40 and Aβ42 levels using a commercially available ELISA kit, following the manufacturer's instructions.
-
Protocol 2: In Vivo Efficacy Study in PSAPP Mice
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Animal Model:
-
Use PSAPP transgenic mice, which develop age-dependent Aβ pathology.
-
-
Drug Formulation and Administration:
-
For oral gavage, formulate this compound in a suitable vehicle (e.g., 80% PEG 400, 20% sterile water, 0.1% Tween 20).
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Administer this compound daily at the desired dose (e.g., 10 mg/kg).
-
-
Treatment Paradigms:
-
Tissue Collection and Analysis:
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At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Process one hemisphere for biochemical analysis (e.g., Aβ ELISA of brain homogenates) and fix the other hemisphere for immunohistochemical analysis (e.g., staining for amyloid plaques, microglia, and astrocytes).
-
-
Data Analysis:
-
Quantify Aβ levels in brain homogenates and compare between treated and vehicle control groups.
-
Quantify the plaque load and glial activation in brain sections and compare between groups.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound studies.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GSM this compound as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. genome.ucsc.edu [genome.ucsc.edu]
potential off-target effects of BPN-15606
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BPN-15606.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally active γ-secretase modulator (GSM).[1] Unlike γ-secretase inhibitors, which block the enzyme's activity, GSMs allosterically modulate γ-secretase to alter the cleavage of amyloid precursor protein (APP). This results in a decrease in the production of amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40), the peptides strongly associated with Alzheimer's disease pathology, while increasing the formation of shorter, less amyloidogenic Aβ peptides.[2][3] A key intended advantage of this mechanism is the preservation of γ-secretase's activity on other substrates, such as Notch, thereby avoiding the toxicities associated with γ-secretase inhibitors.[4][5]
Q2: Have there been any reported off-target effects or safety concerns with this compound?
Yes, preclinical safety studies revealed significant concerns that led to the termination of its development.[6] Investigational New Drug (IND)-enabling safety pharmacology and toxicology studies of 28 days in duration identified a potentially mutagenic metabolite or metabolites in rats.[6] Additionally, there was evidence of corrected QT (QTc) interval prolongation in non-human primates (NHPs).[6]
Q3: Was this compound screened for off-target binding?
Yes, this compound was screened against a panel of 55 receptors at a concentration of 10 μM to assess its potential for off-target binding activity.[4][5] While the specific results of this broad panel screening are not detailed in the available literature, this is a standard industry practice to identify potential interactions with other cellular targets that could lead to unexpected pharmacological effects.
Q4: Does this compound affect Notch signaling?
Studies have shown that this compound does not inhibit the proteolysis of Notch.[5] This is a critical distinction from γ-secretase inhibitors, which can cause severe side effects due to the disruption of Notch signaling, a pathway essential for normal cellular function and development.
Troubleshooting Guide: Unexpected Experimental Results
If you are encountering unexpected results in your experiments with this compound, consider the following troubleshooting steps to investigate potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Cell toxicity or unexpected changes in cell morphology | A known or unknown off-target interaction of this compound or its metabolites. | 1. Perform a dose-response curve to determine if the effect is concentration-dependent.2. Include a structurally related but inactive compound as a negative control.3. Consider performing a broad kinase or receptor screening panel to identify potential off-target interactions. |
| Inconsistent Aβ modulation results | Cell-line specific differences in the expression of off-target proteins or metabolic enzymes. | 1. Validate your findings in a secondary cell line.2. Analyze the metabolic profile of your cell line to assess the potential for the formation of active or toxic metabolites. |
| Discrepancies between in vitro and in vivo results | Formation of the identified potentially mutagenic metabolite or cardiovascular effects (QTc prolongation) in vivo. | 1. If working with animal models, conduct electrocardiogram (ECG) monitoring to assess for cardiac effects.2. Perform metabolite identification studies in your animal model to determine if the concerning metabolites are generated. |
Data Presentation
Table 1: Summary of Preclinical Safety Findings for this compound
| Finding | Species | Observation | Reference |
| Metabolite Profile | Rat | Formation of a potentially mutagenic metabolite(s). | [6] |
| Cardiovascular Safety | Non-Human Primate (NHP) | Evidence of corrected QT (QTc) interval prolongation. | [6] |
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| Aβ42 Production | SH-SY5Y | 7 nM | [1] |
| Aβ40 Production | SH-SY5Y | 17 nM | [1] |
Experimental Protocols
Protocol: Assessing Off-Target Binding via Receptor Screening Panel
This protocol provides a general methodology for evaluating the off-target binding profile of a compound like this compound, similar to the CEREP ExpresS panel mentioned in the literature.
-
Compound Preparation : Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions to achieve the desired final screening concentration (e.g., 10 μM).
-
Assay Panel Selection : Choose a commercially available off-target screening panel. These panels typically include a wide range of receptors, ion channels, transporters, and enzymes.
-
Binding Assays : The assays are typically radioligand binding assays. In brief:
-
A specific radioligand for the target of interest is incubated with a preparation of the target (e.g., cell membranes expressing the receptor).
-
The test compound (this compound) is added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
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The amount of bound radioligand is measured, typically by scintillation counting or fluorescence.
-
-
Data Analysis : The percentage of inhibition of radioligand binding by the test compound is calculated. A significant inhibition (often >50%) at a given concentration (e.g., 10 μM) suggests a potential off-target interaction that may warrant further investigation with dose-response studies to determine the binding affinity (Ki).
Visualizations
Caption: Mechanism of this compound vs. a γ-Secretase Inhibitor.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. escholarship.org [escholarship.org]
- 3. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
timing of BPN-15606 administration for preventative vs. therapeutic effects
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the experimental use of BPN-15606, a potent γ-secretase modulator (GSM). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a γ-secretase modulator (GSM) that selectively reduces the production of amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40.[1] Unlike γ-secretase inhibitors, this compound does not block the overall enzymatic activity of γ-secretase.[2] Instead, it enhances the processivity of the enzyme, leading to the generation of shorter, less aggregation-prone Aβ species such as Aβ38 and Aβ37, while decreasing the levels of the more pathogenic Aβ42 and Aβ40 forms.[2][3] This modulation of γ-secretase activity is considered a safer therapeutic strategy as it is not expected to interfere with the cleavage of other important substrates like Notch.[2][4]
Q2: What is the critical factor in the timing of this compound administration for achieving preventative versus therapeutic effects in Alzheimer's disease models?
A2: The timing of this compound administration is crucial for its efficacy. Studies in PSAPP transgenic mice, a model for Alzheimer's disease, have demonstrated that this compound is effective as a preventative agent when administered to pre-plaque mice (3 months old) for a duration of 3 months.[5][6][7][8] In this preventative paradigm, the compound attenuated cognitive deficits, reduced amyloid plaque burden, and decreased associated microgliosis and astrogliosis.[5][6][7] However, when administered to older, post-plaque mice (6 months old) in a therapeutic paradigm, this compound was found to be ineffective.[5][6][7] This suggests that this compound is most effective when given early in the disease process, prior to the significant accumulation of amyloid pathology.[5][8]
Q3: What are the known downstream signaling pathways affected by this compound?
A3: this compound has been shown to rescue deficits in neurotrophin signaling in mouse models of Down syndrome, which also exhibit Alzheimer's-like pathology.[3][9][10] Specifically, treatment with this compound has been observed to normalize the activation of Tropomyosin receptor kinase B (TrkB) and cAMP response element-binding protein (CREB).[3][10] Additionally, this compound can counteract the hyperactivation of Rab5, a key regulator of endosome function that is disrupted in Alzheimer's disease and Down syndrome.[3][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant reduction in Aβ42 and Aβ40 levels in cell culture. | 1. Incorrect dosage. 2. Insufficient incubation time. 3. Cell line specific resistance. | 1. The IC50 values for this compound in SH-SY5Y neuroblastoma cells are 7 nM for Aβ42 and 17 nM for Aβ40.[1] Ensure the concentration used is appropriate for your cell line. 2. In HEK293/sw cells, incubation for 16-18 hours has been shown to be effective.[2] 3. Certain mutations, such as some presenilin-1 mutations, may confer resistance to specific GSMs.[2] Consider using a different cell line or a GSM with a different chemical scaffold. |
| High variability in in vivo results. | 1. Inconsistent drug administration. 2. Issues with vehicle formulation. 3. Age and pathology state of animal models. | 1. For oral gavage, ensure consistent technique and volume. 2. A common vehicle for this compound is 80% polyethylene (B3416737) glycol 400, 20% sterile water, and 0.1% Tween 20.[11] Ensure proper solubilization. 3. As efficacy is timing-dependent, ensure animals are accurately staged for pre-plaque (preventative) or post-plaque (therapeutic) studies.[5][6][7] |
| Observed toxicity in animal models. | Off-target effects or incorrect dosage. | This compound has been shown to be well-tolerated in mice at doses up to 50 mg/kg/day.[1][4] However, a prior formulation of a related compound showed potential for a mutagenic metabolite in rats.[11] If toxicity is observed, consider reducing the dose or performing a dose-response toxicity study. No treatment-related toxicity was observed in the key preventative and therapeutic studies in PSAPP mice.[5][7] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Target | IC50 | Reference |
| SH-SY5Y | Aβ42 | 7 nM | [1] |
| SH-SY5Y | Aβ40 | 17 nM | [1] |
| HEK293/sw | Aβ42 | 383 nM | [2] |
Table 2: In Vivo Efficacy of this compound in Mice (Single Dose)
| Dose (oral) | Time Point | Brain Aβ42 Reduction | Brain Aβ40 Reduction | Reference |
| 25 mg/kg | 30-60 min | Onset of reduction | Onset of reduction | [1][4] |
| 25 mg/kg | ≥ 24 hours | Sustained reduction | Sustained reduction | [1][4] |
Table 3: Preventative vs. Therapeutic Efficacy of this compound in PSAPP Mice
| Treatment Group | Age at Treatment Start | Duration | Key Outcomes | Reference |
| Preventative | 3 months (pre-plaque) | 3 months | Attenuated cognitive impairment, reduced amyloid plaque load, microgliosis, and astrogliosis. | [5][6][7] |
| Therapeutic | 6 months (post-plaque) | 3 months | Ineffective; no significant improvement in cognitive or pathological endpoints. | [5][6][7] |
Detailed Experimental Protocols
Protocol 1: In Vivo Preventative Study in PSAPP Transgenic Mice
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Animal Model: PSAPP transgenic mice.
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Age Group: Start treatment at 3 months of age (pre-plaque).
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Treatment Group:
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Vehicle control (e.g., 80% PEG400, 20% sterile water, 0.1% Tween 20).
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This compound at a dose of 10 mg/kg/day.[4]
-
-
Administration: Oral gavage, administered daily for 3 months.[5][6]
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Behavioral Testing: Conduct cognitive assessments such as the Morris Water Maze after the 3-month treatment period.[7]
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Biochemical Analysis:
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Sacrifice mice and harvest brain tissue.
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Prepare brain homogenates for Aβ ELISA to measure Aβ40 and Aβ42 levels.
-
-
Histopathological Analysis:
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Perform immunohistochemistry on brain sections to assess:
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Amyloid plaque load (e.g., using anti-Aβ antibodies).
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Microgliosis (e.g., using Iba1 staining).[7]
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Astrogliosis.
-
-
Protocol 2: In Vitro γ-Secretase Modulation Assay
-
Cell Line: SH-SY5Y cells stably overexpressing human APP (SH-SY5Y-APP).
-
Cell Culture: Grow cells to approximately 80% confluence.
-
Treatment:
-
Replace the medium with fresh medium containing either vehicle (e.g., DMSO) or this compound at various concentrations (e.g., 0.1 nM to 1 µM).
-
-
Incubation: Incubate cells for 24 hours.[7]
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Sample Collection: Collect the conditioned medium.
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Aβ Measurement: Analyze the levels of Aβ38, Aβ40, and Aβ42 in the conditioned medium using a triplex Meso Scale Discovery (MSD) ELISA or a similar sensitive immunoassay.[7]
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Data Analysis: Normalize Aβ levels to the vehicle control and calculate IC50 values.
Visualizations
Caption: Mechanism of action of this compound as a γ-secretase modulator.
Caption: Downstream signaling effects of this compound administration.
Caption: Experimental workflow for preventative vs. therapeutic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GSM this compound as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The GSM this compound as a Potential Candidate for Preventative Therapy in AD [escholarship.org]
- 9. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rupress.org [rupress.org]
troubleshooting BPN-15606 delivery in rodent studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BPN-15606 in rodent studies. The information is curated for scientists and drug development professionals to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section offers solutions to potential issues that may arise during the preparation and administration of this compound in rodent experiments.
1. Formulation and Administration by Oral Gavage
| Potential Issue | Possible Cause | Troubleshooting Steps |
| Precipitation or instability of dosing solution | Improper vehicle selection or preparation. | - Use a vehicle of 80% polyethylene (B3416737) glycol 400 (PEG400), 20% sterile water, and 0.1% Tween 20 for optimal solubility. - Prepare dosing solutions fresh daily to ensure stability and potency. - If precipitation occurs, gently warm the solution and vortex until fully dissolved before administration. |
| Animal distress or injury during oral gavage | Improper gavage technique or animal handling. | - Ensure proper training in oral gavage techniques to minimize stress and risk of injury to the animals. - Consider less stressful alternatives like voluntary consumption of a palatable formulation or administration in medicated chow for long-term studies.[1] |
| Inconsistent drug exposure or efficacy | Inaccurate dosing or poor bioavailability. | - Confirm accurate calculation of dosage based on the most recent body weight of each animal. - Ensure the gavage needle is correctly placed to deliver the full dose to the stomach. - this compound has shown good oral bioavailability in rodents, but if issues persist, verify the purity and integrity of your compound stock.[2] |
2. Administration in Medicated Chow
| Potential Issue | Possible Cause | Troubleshooting Steps |
| Reduced food intake or weight loss | Poor palatability of the medicated chow. | - Start with a lower concentration of this compound and gradually increase to the target dose to allow for acclimatization. - Monitor food consumption and body weight closely. - If reduced intake persists, consider adding a palatable flavoring to the chow or switching to an alternative administration method. |
| Uneven drug distribution in chow | Improper mixing of the compound with the feed. | - For detailed instructions on preparing medicated chow, refer to the "Experimental Protocols" section below. - Ensure the use of a vehicle or binder to facilitate homogenous mixing of this compound with the powdered chow before pelleting. |
| Degradation of this compound in the chow | Improper storage of the medicated feed. | - Store medicated chow in a cool, dry, and dark place to prevent degradation of the compound. - Prepare smaller batches of medicated chow more frequently to ensure freshness and potency. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a γ-secretase modulator (GSM). It allosterically modulates the γ-secretase enzyme to shift the cleavage of amyloid precursor protein (APP), resulting in a decrease in the production of amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides, and a concomitant increase in the production of shorter, less amyloidogenic Aβ peptides like Aβ38.[3][4] This modulation is thought to be a safer approach than direct inhibition of γ-secretase, as it is less likely to interfere with the processing of other important substrates like Notch.[5]
Q2: What are the recommended dosages for this compound in mice and rats?
A2: Effective doses of this compound in rodents typically range from 5 mg/kg to 50 mg/kg, administered orally once daily.[2][6] The optimal dose will depend on the specific animal model and experimental goals. Dose-response studies are recommended to determine the most effective dose for your specific application.
Q3: Are there any known toxicities associated with this compound?
A3: Studies on the original this compound compound (also referred to as compound 1) were discontinued (B1498344) after the identification of a potentially mutagenic metabolite in rats and evidence of corrected QT interval prolongation in non-human primates.[7] A successor compound was developed to mitigate these risks. Researchers should be aware of these potential toxicities and consult relevant safety data. As with other γ-secretase modulators, there is a theoretical risk of side effects related to the modulation of Notch signaling, although GSMs are designed to minimize this.[8][9]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO. For oral gavage, a common vehicle is a mixture of 80% polyethylene glycol 400 (PEG400), 20% sterile water, and 0.1% Tween 20. It is recommended to prepare dosing solutions fresh daily. Store the solid compound and solutions protected from light. Stock solutions in DMSO can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided.
Q5: Can I administer this compound through a route other than oral gavage?
A5: Yes, this compound has been successfully administered to rodents by milling it into their chow for chronic studies.[2] This method can reduce the stress associated with repeated oral gavage. For details on preparing medicated chow, please see the "Experimental Protocols" section.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Rodents
| Species | Dose (mg/kg/day, p.o.) | Duration | Effect on Aβ42 Levels | Effect on Aβ40 Levels | Reference |
| Mouse | 10, 25, 50 | 7 days | Dose-dependent decrease in plasma and brain | Dose-dependent decrease in plasma and brain | [2] |
| Rat | 5, 25, 50 | 9 days | Dose-dependent decrease in plasma and CSF | Dose-dependent decrease in plasma and CSF | [2] |
| Mouse (PSAPP) | ~10 (in chow) | 6 months | Significant reduction in neuritic plaque load | - | [2] |
| Mouse (Ts65Dn) | 10 | 4 months | Significant decrease in cortex and hippocampus | Significant decrease in cortex and hippocampus | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
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Calculate the required amount of this compound based on the desired dose (mg/kg), the average weight of the animals, and the dosing volume (typically 5-10 mL/kg).
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Prepare the vehicle: Mix 80% polyethylene glycol 400 (PEG400), 20% sterile water, and 0.1% Tween 20.
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Dissolve this compound: Weigh the calculated amount of this compound and add it to the prepared vehicle.
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Ensure complete dissolution: Vortex the solution and, if necessary, gently warm it until the compound is fully dissolved.
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Administer immediately: It is recommended to use the freshly prepared solution for oral gavage.
Protocol 2: Preparation of this compound Medicated Chow
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Determine the total amount of medicated chow needed for the study duration and the number of animals.
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Calculate the total amount of this compound required based on the target daily dose and the average daily food consumption of the animals.
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Prepare a premix: Dissolve the calculated amount of this compound in a small amount of a suitable solvent (e.g., ethanol).
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Mix with powdered chow: In a well-ventilated area, gradually add the this compound solution to powdered rodent chow and mix thoroughly to ensure a homogenous distribution. A binder, such as corn syrup or gelatin, can be added to aid in pellet formation.
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Pellet the medicated chow: Use a pellet mill or a manual press to form pellets of the desired size.
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Dry the pellets: Allow the pellets to air-dry completely in a ventilated area, protected from light, before storing them in airtight containers in a cool, dark, and dry place.
Visualizations
Caption: Mechanism of this compound as a γ-secretase modulator.
Caption: General troubleshooting workflow for this compound delivery.
References
- 1. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of γ-Secretase Modulators
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of γ-secretase modulators (GSMs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of γ-secretase modulators?
A1: The primary challenges stem from the physicochemical properties of many GSMs. First-generation GSMs, derived from non-steroidal anti-inflammatory drugs (NSAIDs), often exhibit low potency and poor brain penetration.[1] Newer generations of GSMs have improved potency, but like many small molecules targeting the central nervous system (CNS), they can still face issues with:
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Poor aqueous solubility: This limits the dissolution of the compound in the gastrointestinal tract, which is a prerequisite for absorption.
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Low membrane permeability: The inability to efficiently cross the intestinal epithelium into the bloodstream. Many potent GSMs are not substrates for the P-glycoprotein efflux pump, which is a favorable characteristic for brain penetration.[2]
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First-pass metabolism: Rapid degradation of the compound by enzymes in the liver before it reaches systemic circulation.
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Efflux transporter activity: Active transport of the compound back into the intestinal lumen by transporters like P-glycoprotein (P-gp), reducing net absorption.
Q2: How do γ-secretase modulators (GSMs) differ from γ-secretase inhibitors (GSIs), and how does this impact their development?
A2: GSMs and GSIs both target the γ-secretase enzyme complex but have different mechanisms of action with significant implications for their therapeutic development and safety profiles.
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γ-Secretase Inhibitors (GSIs): These compounds block the overall activity of the γ-secretase enzyme. While this reduces the production of all amyloid-beta (Aβ) peptides, including the pathogenic Aβ42, it also inhibits the processing of other critical substrates, most notably the Notch receptor.[1][3][4] Inhibition of Notch signaling is associated with severe side effects, which has limited the clinical success of GSIs.[1][4]
-
γ-Secretase Modulators (GSMs): Instead of inhibiting the enzyme, GSMs allosterically bind to γ-secretase and modulate its activity.[2] This results in a shift in the cleavage site of the amyloid precursor protein (APP), leading to a decrease in the production of longer, more amyloidogenic Aβ peptides (like Aβ42 and Aβ40) and a concurrent increase in the production of shorter, less harmful Aβ peptides (such as Aβ38 and Aβ37).[2][5] Crucially, GSMs do not significantly affect the processing of Notch, offering a much better safety profile.[1]
Q3: What are the key in vitro assays for assessing the potential bioavailability of a novel GSM?
A3: A battery of in vitro assays is essential to profile a GSM's potential for in vivo success. Key assays include:
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Solubility assays: Determining the solubility of the compound in biorelevant media (e.g., simulated gastric and intestinal fluids).
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Caco-2 permeability assay: This is a widely used cell-based model to predict intestinal drug absorption. It provides an apparent permeability coefficient (Papp) and can also identify if the compound is a substrate for efflux transporters like P-gp.
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MDCK-MDR1 assay: Similar to the Caco-2 assay, this model uses Madin-Darby canine kidney cells transfected with the human MDR1 gene to specifically assess P-gp-mediated efflux.[6]
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In vitro γ-secretase activity assays: These can be cell-based or cell-free and are used to determine the potency (IC50) of the GSM in modulating Aβ peptide production.[7]
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Metabolic stability assays: Using liver microsomes or hepatocytes to predict the extent of first-pass metabolism.
Q4: Which animal models are most appropriate for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies of GSMs?
A4: Rodent models, such as mice and rats, are typically used for initial in vivo PK/PD and brain penetration studies due to their cost-effectiveness and well-characterized biology.[8][9] Larger animal models, like dogs and non-human primates, are often used in later-stage preclinical development to better predict human pharmacokinetics.[4] Transgenic mouse models of Alzheimer's disease are also employed to evaluate the efficacy of GSMs in reducing Aβ pathology.[8][10]
Troubleshooting Guides
Scenario 1: Inconsistent or Low Permeability in Caco-2 Assays
| Question | Possible Causes & Solutions |
| My Papp values are highly variable between experiments. | Cell monolayer integrity: Ensure consistent cell seeding density and culture conditions. Validate monolayer integrity before and after each experiment by measuring transepithelial electrical resistance (TEER). TEER values should be stable and within an acceptable range (e.g., >300 Ω·cm²).[11] Inconsistent compound concentration: Verify the accuracy of your dosing solutions. Poorly soluble compounds may precipitate in the assay buffer. Consider using a buffer containing bovine serum albumin (BSA) to improve solubility and reduce non-specific binding to plasticware.[12] |
| My GSM shows low apical-to-basolateral (A-B) permeability. | Poor passive diffusion: The compound may have unfavorable physicochemical properties (e.g., high molecular weight, high polar surface area). Consider chemical modifications to improve lipophilicity. Efflux transporter activity: Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-gp.[12] |
| The % recovery of my compound is low. | Poor solubility: The compound may be precipitating out of solution. Non-specific binding: The compound may be binding to the plasticware of the assay plate. Including BSA in the buffer can mitigate this.[12] Cellular metabolism: The Caco-2 cells may be metabolizing your compound. Analyze the receiver compartment for metabolites. Intracellular accumulation: The compound may be accumulating within the Caco-2 cells. |
Scenario 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
| Question | Possible Causes & Solutions |
| My GSM is potent in vitro (low nanomolar IC50) but shows little to no effect on brain Aβ levels in mice. | Poor oral bioavailability: The compound may have low solubility, low permeability, or be subject to high first-pass metabolism. Review your in vitro ADME data. Low brain penetration: The compound may not be efficiently crossing the blood-brain barrier (BBB). This could be due to efflux by transporters at the BBB or unfavorable physicochemical properties. Rapid in vivo clearance: The compound may be quickly eliminated from the body, resulting in insufficient exposure at the target site. |
| How do I investigate poor brain penetration? | In vivo PK studies: Measure the compound's concentration in both plasma and brain tissue at multiple time points after administration to determine the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu). A Kp,uu value greater than 0.3 is generally considered adequate for CNS drugs.[6][13] In situ brain perfusion studies: This technique can directly measure the rate of transport across the BBB. |
Scenario 3: High Variability in Animal Pharmacokinetic Studies
| Question | Possible Causes & Solutions |
| I'm observing high inter-animal variability in plasma and brain concentrations of my GSM. | Formulation issues: For oral dosing, poor solubility can lead to variable absorption. Ensure your formulation is optimized for the preclinical species. Low solubility and high dose are associated with high PK variability.[14][15] Physiological factors: Differences in gastric emptying time, intestinal motility, and metabolism among animals can contribute to variability. Study design: A crossover study design can help reduce inter-animal variability compared to a parallel design.[16] |
| How can I mitigate high PK variability? | Formulation optimization: Consider using formulation strategies such as micronization, solid dispersions, or lipid-based formulations to improve solubility and dissolution. Dose selection: Lower doses are generally associated with less variability.[14][15] Standardize experimental conditions: Ensure consistent fasting times, dosing procedures, and sampling times for all animals. |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for representative γ-secretase modulators.
Table 1: In Vitro Potency of Selected γ-Secretase Modulators
| Compound | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) | Cell Line | Reference |
| Compound 1 (BPN-15606 precursor) | 7 | N/A | 84 | SHSY5Y-APP | [2] |
| Compound 2 | 4.1 | 80 | 18 | SHSY5Y-APP | [2] |
| Compound 3 | 5.3 | 87 | 29 | SHSY5Y-APP | [2] |
| JNJ-40418677 | 22 | >10,000 | 110 | SH-SY5Y | [10] |
Table 2: In Vivo Efficacy of Selected γ-Secretase Modulators in Mice
| Compound | Dose (mg/kg, oral) | Treatment Duration | % Aβ42 Reduction (Brain) | % Aβ38 Increase (Brain) | Mouse Model | Reference |
| This compound | 10 | 4 months | Significant decrease | N/A | Ts65Dn | [8] |
| JNJ-40418677 | 30 | Single dose | ~36% (at 4h) | ~200% (at 4h) | Non-transgenic | [10] |
| JNJ-40418677 | 100 | Single dose | ~61% (at 4h) | ~350% (at 4h) | Non-transgenic | [10] |
Experimental Protocols & Workflows
In Vitro γ-Secretase Activity Assay (Cell-Free)
This protocol describes a general method for assessing the direct effect of a GSM on γ-secretase activity using a purified enzyme and substrate.
Methodology:
-
Preparation of γ-Secretase:
-
Isolate cell membranes from a cell line overexpressing the four components of the γ-secretase complex (e.g., HEK293 cells).
-
Solubilize the membranes using a mild detergent like CHAPSO to extract the active enzyme complex.
-
Purify the γ-secretase complex using affinity chromatography.
-
-
In Vitro Cleavage Reaction:
-
In a microplate, combine the purified γ-secretase, a recombinant APP C-terminal fragment (C99) substrate, and varying concentrations of the test GSM (or vehicle control).
-
Incubate the reaction mixture at 37°C for a set time (e.g., 2-4 hours).
-
-
Detection of Aβ Peptides:
-
Stop the reaction.
-
Quantify the levels of Aβ42, Aβ40, and Aβ38 produced using specific ELISAs or mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Aβ42 and Aβ40 production and the percentage of stimulation of Aβ38 production for each GSM concentration.
-
Determine the IC50 (for inhibition) and EC50 (for stimulation) values by fitting the data to a dose-response curve.
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In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical PK study to assess oral bioavailability and brain penetration of a GSM.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing:
-
Administer the GSM formulation via oral gavage at a predetermined dose.
-
For determining absolute bioavailability, a separate cohort receives an intravenous (IV) dose.
-
-
Sample Collection:
-
Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
At the final time point, euthanize the animals and collect brain tissue.
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize brain tissue.
-
-
Bioanalysis:
-
Extract the GSM from plasma and brain homogenates.
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Quantify the concentration of the GSM using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
-
Determine the oral bioavailability by comparing the AUC from oral administration to the AUC from IV administration.
-
Calculate the brain-to-plasma concentration ratio (Kp).
-
Signaling Pathway Diagram
Modulation of APP Processing by γ-Secretase Modulators
The following diagram illustrates the canonical processing of Amyloid Precursor Protein (APP) and how γ-secretase modulators (GSMs) alter this pathway to reduce the production of pathogenic Aβ42.
References
- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 5. jneurosci.org [jneurosci.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. preprints.org [preprints.org]
- 14. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to γ-Secretase Modulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with γ-secretase modulators (GSMs), particularly in the context of specific resistance-conferring mutations.
Frequently Asked Questions (FAQs)
Q1: My γ-secretase modulator (GSM) is not reducing Aβ42 levels in my cell line expressing a familial Alzheimer's disease (FAD) mutation. What are the possible reasons?
A1: Several factors can contribute to the apparent lack of efficacy of a GSM in a specific mutant cell line:
-
Mutation-Specific Resistance: The specific FAD mutation in your cell line may confer resistance to the particular class of GSM you are using. For example, some aggressive Presenilin-1 (PSEN1) mutations, such as L166P, have shown resistance to first-generation, non-steroidal anti-inflammatory drug (NSAID)-type GSMs.[1][2][3][4]
-
Compound Potency: The GSM you are using may not be potent enough to modulate the mutant γ-secretase complex. Second-generation, more potent GSMs have been shown to overcome resistance observed with lower potency compounds.[1]
-
Cellular Model System: The nature of your cell model is crucial. Overexpression systems or homozygous knock-in models may not accurately reflect the heterozygous state found in patients.[2][3][4] In a heterozygous condition, the presence of wild-type (WT) γ-secretase can influence the overall response to GSMs.[2]
-
Assay Sensitivity: Your assay for measuring Aβ42 may not be sensitive enough to detect subtle changes. Consider using highly sensitive immunoassays or mass spectrometry.
-
Compound Stability and Concentration: Ensure the GSM is stable in your culture conditions and that the concentration used is appropriate. It is recommended to perform a dose-response analysis to determine the optimal concentration.[2]
Q2: How do I select an appropriate GSM for a cell line with a known PSEN1 mutation?
A2: Selecting the right GSM involves considering the specific mutation and the compound's properties:
-
Consult the Literature: Review studies that have characterized the effects of different GSMs on the specific PSEN1 mutation you are working with.
-
Consider Second-Generation GSMs: For mutations known to be resistant to older GSMs, it is advisable to use more potent, second-generation modulators.[1][2]
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Evaluate Different Structural Classes: GSMs belong to various structural classes. If one class is ineffective, a compound from a different class might be successful.[1]
-
Perform Pilot Experiments: Test a panel of GSMs with varying potencies and mechanisms of action to empirically determine the most effective compound for your mutant cell line.
Q3: What is the underlying mechanism of resistance to GSMs in certain PSEN1 mutations?
A3: The precise mechanism is still under investigation, but it is believed that FAD mutations in PSEN1 can alter the conformation of the γ-secretase complex.[5][6] This altered conformation may:
-
Prevent GSM Binding: The mutation could be located at or near the GSM binding site, sterically hindering the compound from docking effectively.[7]
-
Lock the Enzyme in a Non-permissive State: Some aggressive mutations might "lock" the γ-secretase complex in a conformation that is resistant to the allosteric changes induced by the GSM.[1]
-
Alter Substrate Interaction: The mutation may change how the amyloid precursor protein (APP) substrate interacts with the enzyme's active site, making the cleavage process less susceptible to modulation.[8]
Q4: Are there any alternative strategies to overcome GSM resistance?
A4: Yes, emerging research suggests a few approaches:
-
Combination Therapy: While still in early stages of investigation, combining a GSM with other therapeutic agents that target different aspects of Alzheimer's disease pathology could be a future strategy.
-
Targeting the Heterozygous State: As research has shown, some mutations that appear resistant in homozygous models are responsive in a heterozygous state.[2][3][4] This highlights the importance of using appropriate models that mimic the human genetic condition.
-
Development of Novel Modulators: The ongoing development of new classes of GSMs with different binding sites or mechanisms of action holds promise for overcoming resistance.[2][3][4]
Troubleshooting Guides
Problem 1: Inconsistent Aβ42/Aβ40 ratios in my experiments.
| Possible Cause | Troubleshooting Step |
| Cell confluence and health | Ensure cells are seeded at a consistent density and are healthy at the time of treatment. |
| Inconsistent incubation times | Strictly adhere to the planned incubation times for GSM treatment. |
| Variability in sample collection and processing | Standardize your protocols for collecting conditioned media and preparing cell lysates. |
| Assay variability | Include appropriate controls (e.g., vehicle-treated, untreated) in every assay plate to monitor for inter-assay and intra-assay variability. |
Problem 2: High background signal in my γ-secretase activity assay.
| Possible Cause | Troubleshooting Step |
| Non-specific antibody binding (ELISA/Western blot) | Optimize antibody concentrations and blocking conditions. Use high-quality, specific antibodies. |
| Cell lysate components interfering with the assay | Consider using a cell-free assay with purified or semi-purified γ-secretase to eliminate cellular interference.[9][10][11][12] |
| Substrate degradation | Ensure proper storage of substrates and reagents. Include a "no enzyme" control to assess substrate stability.[13] |
Quantitative Data Summary
Table 1: IC50 Values of Select γ-Secretase Modulators for Aβ42 Reduction
| Compound | Cell Line/Condition | IC50 (Aβ42) | Reference |
| GSM-1 | HEK293/sw | ~180 nM | [2] |
| RO5254601 | HEK293/sw | ~380 nM | [2] |
| RO-02 | HEK293/sw | ~15 nM | [2] |
| RO7019009 | HEK293/sw | ~14 nM | [2] |
| BPN-15606 | HEK293/sw | ~12 nM | [2] |
| E-2012 | Cell-based assay | 33 nM | [14] |
Table 2: Effect of GSMs on Aβ Peptide Ratios in Wild-Type vs. Mutant PSEN1
| Cell Line/Mutation | GSM Treatment | Change in Aβ42/Aβ40 Ratio | Change in Aβ38/Aβ40 Ratio | Reference |
| WT PS1 | Sulindac sulfide | Decrease | Increase | [1] |
| PS1 L166P | Sulindac sulfide | No significant change | No significant change | [1] |
| WT PS1 | GSM-1 | Significant decrease | Significant increase | [1] |
| PS1 L166P | GSM-1 | Resistant | Resistant | [1] |
| PS1 G384A | GSM-1 | Significant decrease | Significant increase | [1] |
| PS1 L166P (heterozygous) | RO7019009 | Decrease towards WT levels | Increase | [2][3] |
Experimental Protocols
Cell-Based γ-Secretase Activity Assay using Luciferase Reporter
This protocol is adapted from a method for quantitatively measuring γ-secretase cleavage of APP-C99.[15]
Objective: To quantify γ-secretase activity in living cells by measuring the cleavage of an APP-C99-Gal4/VP16 fusion protein, which releases a transcriptional activator for a luciferase reporter gene.
Materials:
-
HEK293 cells stably co-transfected with a Gal4-driven luciferase reporter and a tetracycline-inducible Gal4/VP16-tagged APP-C99 construct (CG cells).[15]
-
Growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
GSM compounds of interest.
-
DMSO (vehicle control).
-
96-well microplates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed CG cells into a 96-well microplate at a density of 20,000 cells/well and allow them to attach overnight.[15]
-
Prepare serial dilutions of the GSM compounds in growth medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Induce the expression of the APP-C99 fusion protein by adding 1 µg/mL tetracycline to the medium.[15]
-
Treat the cells with the various concentrations of GSMs or vehicle control.
-
Incubate the plate at 37°C for 24 hours.[15]
-
After incubation, add 100 µL/well of luciferase assay reagent.[15]
-
Measure the luminescence using a plate reader.
-
Define the luminescence signal from vehicle-treated cells as 100% relative γ-secretase activity.[15] Background luminescence can be determined from cells not treated with tetracycline.[15]
Analysis of Aβ Peptides by Immunoprecipitation and Urea-SDS-PAGE
This protocol allows for the separation and visualization of different Aβ species.
Objective: To analyze the profile of secreted Aβ peptides (Aβ37, Aβ38, Aβ40, Aβ42, Aβ43) from conditioned cell culture media.
Materials:
-
Conditioned media from cells treated with GSMs.
-
Protein A/G beads.
-
Aβ-specific antibodies (e.g., 6E10).
-
Lysis buffer.
-
Tris-Bicine urea (B33335) gels.
-
PVDF membrane.
-
Primary and secondary antibodies for Western blotting.
-
Chemiluminescent substrate.
Procedure:
-
Collect conditioned media from treated cells.
-
Perform immunoprecipitation of Aβ peptides from the conditioned media using an appropriate Aβ antibody (e.g., 6E10) and Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated Aβ peptides.
-
Separate the Aβ species on a Tris-Bicine urea gel, which provides high resolution for these small peptides.[4]
-
Transfer the separated peptides to a PVDF membrane.
-
Perform Western blotting using specific antibodies to detect the different Aβ species.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative amounts of each Aβ peptide.
Visualizations
Caption: APP processing pathway and the site of action for GSMs.
Caption: Workflow for assessing GSM efficacy on mutant cell lines.
Caption: Troubleshooting logic for ineffective GSM treatment.
References
- 1. Attenuated Aβ42 Responses to Low Potency γ-Secretase Modulators Can Be Overcome for Many Pathogenic Presenilin Mutants by Second-generation Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trans-dominant negative effects of pathogenic PSEN1 mutations on γ-secretase activity and Aβ production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 8. Mutations in amyloid precursor protein affect its interactions with presenilin/γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in behavioral studies with BPN-15606
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing BPN-15606 in behavioral studies, with a focus on minimizing experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, orally active γ-secretase modulator (GSM).[1][2][3] It works by allosterically modulating the γ-secretase complex, an enzyme involved in the final step of amyloid precursor protein (APP) processing. This modulation shifts the cleavage of APP, leading to a decrease in the production of the aggregation-prone amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides.[1][4] Concurrently, it tends to increase the levels of shorter, less amyloidogenic Aβ peptides like Aβ38 and Aβ37.[4][5] Unlike γ-secretase inhibitors, this compound does not inhibit the overall activity of the enzyme, which is crucial for processing other substrates like Notch, thereby potentially reducing side effects associated with inhibitors.[4][6]
Q2: What are the recommended dosages for this compound in rodent behavioral studies?
A2: The effective dose of this compound can vary depending on the animal model, age, and specific research question. However, studies have shown significant reductions in brain Aβ42 levels at doses as low as 5-10 mg/kg in both mice and rats.[4] For chronic studies, a common dosage is 10 mg/kg administered daily.[4][7][8] It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental paradigm.
Q3: How should this compound be prepared and administered for in vivo studies?
A3: this compound is a solid powder and is soluble in DMSO.[3][9] For oral administration (gavage), it can be formulated in a vehicle such as 15% Labrasol/85% sterile water.[4] Another option is to mill the compound into standard rodent chow for chronic administration.[4] To minimize variability, ensure the formulation is homogenous and the administration volume is consistent across all animals.
Q4: What is the pharmacokinetic profile of this compound and how might it influence experimental design?
A4: this compound has demonstrated acceptable pharmacokinetic properties, including good oral bioavailability, half-life, and clearance.[1][2] Following a single oral dose of 25 mg/kg in C57BL/6 mice, a robust effect on brain and plasma Aβ42 and Aβ40 levels was observed starting around 30-60 minutes post-administration and lasting for at least 24 hours.[1][4] In another study, the maximal reduction of plasma Aβ42 occurred at 1 hour, while the peak reduction in the brain was between 6 and 12 hours.[10] This time course should be considered when planning behavioral testing to ensure the compound is at its target and exerting its effect during the testing window.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral data between subjects in the same treatment group. | Inconsistent Dosing: Inaccurate or inconsistent administration of this compound. | - Ensure precise measurement of the compound and vehicle. - Use calibrated equipment for administration. - For oral gavage, ensure proper technique to deliver the full dose. - If administered in chow, monitor food intake to ensure consistent drug consumption. |
| Animal Stress: Stress from handling and administration can significantly impact behavior. | - Acclimatize animals to handling and administration procedures before the start of the experiment. - Maintain a consistent and quiet environment in the animal facility. | |
| Genetic Drift in Animal Models: Transgenic mouse models can exhibit phenotypic drift over generations. | - Use animals from the same generation and supplier. - Regularly backcross transgenic lines to the wild-type background. | |
| Lack of expected therapeutic effect in behavioral assays. | Timing of Treatment Initiation: this compound may be more effective as a preventative treatment. | - Studies in PSAPP mice have shown that this compound attenuated cognitive impairment and pathology when administered to pre-plaque (3-month-old) mice but was ineffective in post-plaque (6-month-old) mice.[11][12] Consider initiating treatment before significant pathology develops. |
| Inappropriate Behavioral Task: The chosen behavioral task may not be sensitive to the specific cognitive domains affected by the targeted pathology. | - Select behavioral paradigms that are well-validated for the specific animal model and the cognitive functions of interest. - Consider a battery of behavioral tests to assess different aspects of cognition. | |
| Compound Stability: Improper storage or handling of this compound can lead to degradation. | - Store this compound as a solid at -20°C for long-term storage.[3] - Once in solution, it is recommended to store aliquots in tightly sealed vials at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles.[9] | |
| Observed Adverse Effects or Toxicity. | High Dosage: Excessive doses can lead to toxicity. | - In a 7-day study in rats, daily doses of 300 mg/kg/d resulted in excessive toxicity.[4] - Adhere to the recommended dose range of 5-10 mg/kg for efficacy studies. If higher doses are necessary, conduct thorough dose-escalation and toxicity studies. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Target | IC50 | Reference |
| SH-SY5Y Neuroblastoma | Aβ42 Production | 7 nM | [1][2] |
| SH-SY5Y Neuroblastoma | Aβ40 Production | 17 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in Rodents (Oral Administration)
| Animal Model | Dose | Duration | Effect | Reference |
| C57BL/6 Mice | 10, 25, 50 mg/kg | 7 days | Dose-dependent lowering of plasma and brain Aβ42 and Aβ40 | [1] |
| Sprague-Dawley Rats | 5, 25, 50 mg/kg | 9 days | Dose-dependent reduction of CSF Aβ42 and Aβ40 | [1] |
| PSAPP Transgenic Mice | ~10 mg/kg/day (in chow) | 6 months | Significant reduction in Aβ neuritic plaque load | [4] |
| Ts65Dn Mice | 10 mg/kg/weekday | 4 months | Significant decrease in cortical and hippocampal Aβ40 and Aβ42 | [7][8] |
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in Rodent Chow
-
Compound Preparation: this compound is milled into standard rodent chow at a concentration calculated to deliver the target daily dose (e.g., 10 mg/kg/day) based on the average daily food consumption of the specific mouse strain.[4]
-
Animal Acclimatization: House animals in their designated cages for at least one week prior to the start of the treatment to allow for acclimatization to the environment.
-
Treatment Period: Provide the this compound-infused chow ad libitum for the duration of the study (e.g., 3-6 months).[4][12] A control group should receive standard rodent chow without the compound.
-
Monitoring: Monitor animal weight and general health status regularly. Also, monitor food intake to ensure consistent drug administration.
-
Behavioral Testing: Conduct behavioral assays at predetermined time points during and after the treatment period.
Protocol 2: Acute Oral Gavage Administration of this compound
-
Formulation Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 15% Labrasol in sterile water).[4]
-
Dose Calculation: Calculate the volume of the formulation to be administered to each animal based on its body weight to achieve the desired dose (e.g., 25 mg/kg).
-
Administration: Administer the formulation via oral gavage using a proper-sized gavage needle. Administer an equivalent volume of the vehicle to the control group.
-
Time Course Analysis: For pharmacokinetic/pharmacodynamic studies, euthanize cohorts of animals at different time points post-administration (e.g., 30 min, 1h, 6h, 12h, 24h) to collect blood and brain tissue for analysis of drug and Aβ levels.[4][10]
-
Behavioral Testing: For acute behavioral studies, conduct the behavioral task at a time point corresponding to the peak effect of the drug in the brain (e.g., 6-12 hours post-dose).[10]
Visualizations
Caption: Mechanism of action of this compound as a γ-secretase modulator.
Caption: General experimental workflow for a behavioral study with this compound.
Caption: Troubleshooting logic for high variability in behavioral data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. rupress.org [rupress.org]
- 11. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 12. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BPN-15606 and Monoclonal Antibodies for Amyloid Plaque Reduction
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective treatments for Alzheimer's disease (AD) has led to the exploration of various therapeutic strategies targeting the accumulation of amyloid-beta (Aβ) plaques, a key pathological hallmark of the disease. This guide provides a comparative analysis of BPN-15606, a novel γ-secretase modulator (GSM), and three leading monoclonal antibodies—Aducanumab, Donanemab, and Lecanemab—in their efficacy at reducing amyloid plaques.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and the monoclonal antibodies lies in their mechanism of action. This compound acts upstream by modulating the production of Aβ peptides, while the antibodies work downstream by clearing existing plaques.
This compound: A γ-Secretase Modulator
This compound is a small molecule that allosterically modulates γ-secretase, a key enzyme in the amyloidogenic pathway.[1][2] Instead of inhibiting the enzyme, which can lead to mechanism-based toxicities, this compound shifts its cleavage preference of the amyloid precursor protein (APP). This results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concurrent increase in the production of shorter, less aggregation-prone Aβ species.[1][2]
Monoclonal Antibodies: Targeting Existing Plaques
Aducanumab, Donanemab, and Lecanemab are humanized monoclonal antibodies designed to recognize and bind to different forms of aggregated Aβ.[3][4][5] This binding opsonizes the amyloid plaques, marking them for clearance by the brain's resident immune cells, the microglia.[3]
Quantitative Comparison of Efficacy
Direct comparison of the efficacy of this compound and the monoclonal antibodies is challenging due to the different stages of development and the methodologies used for assessment (preclinical animal models versus human clinical trials). The following tables summarize the available quantitative data.
Table 1: this compound Preclinical Efficacy Data in Mouse Models of Alzheimer's Disease
| Parameter | Mouse Model | Treatment Details | Results | Reference |
| Amyloid Plaque Load | PSAPP | 10 mg/kg/day for 6 months | Significant reduction in Aβ neuritic plaques in the hippocampus and cortex. | [6] |
| Aβ40 Levels (Brain) | Ts65Dn | 10 mg/kg/weekday for 4 months | Significant decrease in the cortex and hippocampus. | [1][2] |
| Aβ42 Levels (Brain) | Ts65Dn | 10 mg/kg/weekday for 4 months | Significant decrease in the cortex and hippocampus. | [1][2] |
| Aβ40 Levels (Plasma) | C57BL/6J Mice | 7-day oral treatment | Dose-dependent lowering. | [6] |
| Aβ42 Levels (Plasma) | C57BL/6J Mice | 7-day oral treatment | Dose-dependent lowering. | [6] |
Table 2: Monoclonal Antibodies Clinical Efficacy Data in Early Alzheimer's Disease
| Drug | Clinical Trial | Treatment Details | Mean Change in Brain Amyloid (Centiloids) from Baseline | Reference |
| Aducanumab | EMERGE (High Dose) | 10 mg/kg monthly IV infusion for 78 weeks | Statistically significant reduction. | [7][8][9] |
| Donanemab | TRAILBLAZER-ALZ 2 | Monthly IV infusion for 76 weeks | -87 Centiloids | [10] |
| Lecanemab | CLARITY AD | 10 mg/kg bi-weekly IV infusion for 18 months | -59.1 Centiloids (difference from placebo) | [5][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented above.
This compound Preclinical Studies
Animal Models:
-
PSAPP Mice: These transgenic mice co-express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), leading to age-dependent development of Aβ plaques.
-
Ts65Dn Mice: This is a segmentally trisomic mouse model of Down syndrome that overexpresses the amyloid precursor protein (APP) gene, leading to age-related AD-like pathology.[1][2]
Drug Administration:
-
This compound was administered orally, either mixed in chow or via oral gavage, at doses ranging from 5 to 25 mg/kg per day.[1][2][6]
Amyloid Plaque Quantification (Thioflavin S Staining):
-
Brain tissue is sectioned and mounted on microscope slides.
-
Sections are rehydrated and then incubated in a solution of Thioflavin S, a fluorescent dye that binds to the beta-sheet structure of amyloid fibrils.[13][14][15]
-
Following staining, sections are washed to remove excess dye.
-
The stained sections are then imaged using fluorescence microscopy.
-
Image analysis software (e.g., ImageJ) is used to quantify the area of the brain covered by Thioflavin S-positive plaques, providing a measure of amyloid plaque load.[16]
Aβ Peptide Level Quantification (ELISA):
-
Brain tissue is homogenized in specific buffers to extract soluble and insoluble Aβ fractions.
-
Enzyme-linked immunosorbent assays (ELISAs) specific for Aβ40 and Aβ42 are used to quantify the levels of these peptides in the brain homogenates and plasma.[6]
Monoclonal Antibody Clinical Trials
Study Design:
-
The studies were randomized, double-blind, placebo-controlled, multi-center Phase 3 clinical trials conducted in participants with early symptomatic Alzheimer's disease.[4][7][11]
Drug Administration:
-
Aducanumab, Donanemab, and Lecanemab were administered intravenously at varying doses and frequencies.[4][5][7]
Amyloid Plaque Quantification (Positron Emission Tomography - PET):
-
Participants are injected with a radiotracer (e.g., florbetapir (B607462) F18) that binds to amyloid plaques in the brain.[17]
-
After a specific uptake period, the brain is scanned using a PET scanner to detect the distribution and density of the radiotracer.
-
The PET images are then quantified using the Centiloid scale, a standardized method for measuring amyloid plaque burden. A Centiloid value of 0 represents an amyloid-negative scan, while a value of 100 is typical for a person with clinical Alzheimer's disease.[17]
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of action, the following diagrams illustrate the amyloid precursor protein processing pathway and the experimental workflow for amyloid plaque quantification.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Experimental Workflow for Amyloid Plaque Quantification.
Conclusion
This compound and the monoclonal antibodies represent two distinct and promising approaches to tackling the amyloid pathology of Alzheimer's disease. This compound, with its upstream modulatory mechanism, offers the potential for a prophylactic or early-stage intervention that could prevent the formation of plaques. The monoclonal antibodies have demonstrated their ability to clear existing plaques in patients with early symptomatic AD, offering a therapeutic option for those already exhibiting pathology.
The data presented in this guide highlights the significant progress made in the development of amyloid-targeting therapies. However, it is crucial for researchers and drug development professionals to consider the different methodologies and stages of development when comparing these compounds. Future research, including potential head-to-head trials and long-term studies, will be essential to fully elucidate the comparative efficacy and optimal therapeutic positioning of these and other emerging treatments for Alzheimer's disease.
References
- 1. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab | Alzheimer Europe [alzheimer-europe.org]
- 4. TRAILBLAZER‐ALZ 4: A phase 3 trial comparing donanemab with aducanumab on amyloid plaque clearance in early, symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lecanemab in Early Alzheimer’s Disease (CLARITY AD) - ean.org [ean.org]
- 6. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2020 Alzheimer's Association International Conference [alz.confex.com]
- 8. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. EISAI PRESENTS FULL RESULTS OF LECANEMAB PHASE 3 CONFIRMATORY CLARITY AD STUDY FOR EARLY ALZHEIMERâS DISEASE AT CLINICAL TRIALS ON ALZHEIMERâS DISEASE (CTAD) CONFERENCE | News Releaseï¼2022 | Eisai Co., Ltd. [eisai.com]
- 12. aagponline.org [aagponline.org]
- 13. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thioflavin S Amyloid Plaque Staining [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
comparing BPN-15606 to other γ-secretase modulators
An Objective Comparison of BPN-15606 and Other γ-Secretase Modulators for Alzheimer's Disease Research
Introduction
The processing of Amyloid Precursor Protein (APP) by β-secretase and γ-secretase, leading to the production of amyloid-β (Aβ) peptides, is a central event in the amyloid cascade hypothesis of Alzheimer's disease (AD).[1] The γ-secretase complex sequentially cleaves the C99 fragment of APP to produce Aβ peptides of varying lengths.[2] Longer forms, particularly Aβ42, are highly prone to aggregation and are considered pathogenic, while shorter forms like Aβ38 are less amyloidogenic.[3][4]
Therapeutic strategies have evolved from direct γ-secretase inhibitors (GSIs) to more nuanced γ-secretase modulators (GSMs). GSIs, such as Semagacestat and Avagacestat, broadly block enzyme activity, which leads to mechanism-based toxicities due to the inhibition of other essential signaling pathways, most notably Notch processing.[1][5][6] These toxicities led to the failure of GSIs in clinical trials.[1]
In contrast, GSMs allosterically modulate the γ-secretase complex.[3] They do not inhibit the enzyme's overall activity but rather shift its processivity, resulting in the decreased production of pathogenic Aβ42 and a concomitant increase in the formation of shorter, non-toxic Aβ peptides like Aβ37 and Aβ38.[3][4] This approach is expected to be a safer therapeutic strategy by preserving the processing of other γ-secretase substrates.[4]
This guide provides a comparative overview of this compound, a potent second-generation GSM, against other notable modulators, supported by available preclinical data.
Mechanism of Action: γ-Secretase Modulation
The γ-secretase complex is composed of four protein subunits: Presenilin (PS1 or PS2), Nicastrin, Aph-1, and Pen-2.[3] It performs an initial endoproteolytic cut on the C99 fragment of APP at the ε-site, followed by a series of exopeptidase-like cleavages at γ-sites.[3] GSMs selectively target these γ-site cleavages, altering the final Aβ peptide profile without affecting the crucial ε-site cleavage required for Notch signaling and the processing of over 150 other identified substrates.[1][3]
Comparative Performance Data
The following tables summarize publicly available data for this compound and other γ-secretase modulators. Direct comparison should be approached with caution as experimental conditions may vary between studies.
Table 1: In Vitro Potency of γ-Secretase Modulators
This table highlights the concentration required to reduce Aβ42 production by 50% (IC₅₀) in cell-based assays. Lower values indicate higher potency.
| Compound | Chemical Class | Aβ42 IC₅₀ (HEK293/sw cells) | Aβ42 IC₅₀ (SH-SY5Y cells) | Reference |
| This compound | Aromatic-Bridged Heterocyclic | ~12 nM | 7 nM | [4][7] |
| RO7019009 | Piperidine-Bridged Heterocyclic | ~14 nM | N/A | [4] |
| RO-02 | Aromatic-Bridged Heterocyclic | ~15 nM | N/A | [4] |
| GSM-1 | N/A | ~180 nM | N/A | [4] |
| E2012 (Compound 1) | Phenylpiperidine acetic acid derivative | 83 nM | N/A | [8] |
| R-flurbiprofen | NSAID derivative | ~200-300 µM | N/A | [9] |
N/A: Data not available in the reviewed sources.
Table 2: In Vivo Efficacy and Properties
This table summarizes key findings from preclinical in vivo studies and known properties of selected GSMs.
| Compound | Species/Model | Dose | Key Outcomes | Status / Notes |
| This compound | Mouse | 10-50 mg/kg (7 days) | Dose-dependent lowering of plasma and brain Aβ42 and Aβ40.[7] | Preclinical candidate. Showed efficacy in preventing cognitive impairment and plaque load when given pre-plaque formation in PSAPP mice.[10][11] |
| Rat | 5-50 mg/kg (9 days) | Dose-dependent reduction of CSF Aβ42 and Aβ40.[7] At 5 mg/kg, reduced CSF Aβ42 by 41%.[3] | Good PK/PD properties.[7][12] | |
| Ts65Dn Mouse (Down Syndrome Model) | 10 mg/kg/weekday (4 months) | Normalized Aβ42 and Aβ40 levels, reduced tau pathology, and countered cognitive deficits.[13][14] | Demonstrates efficacy against AD-related pathologies.[13] | |
| Compound 2 (this compound analog) | Mouse | 5 mg/kg | Reduced brain Aβ42 by 54% and Aβ40 by 29%.[3] | A potent analog also under investigation.[3] |
| GSM-2 | Tg2576 Mouse | N/A | Ameliorated spatial working memory deficits.[15] | Second-generation modulator with positive cognitive outcomes in a preclinical model.[15] |
| E2012 (Compound 1) | Rat | N/A | A 13-week safety study revealed lenticular opacities (cataracts).[8] | Development halted due to safety concerns (inhibition of 24-dehydrocholesterol reductase).[8] |
| R-flurbiprofen (Tarenflurbil) | Human | N/A | Failed to show statistically significant improvement in Phase 3 clinical trials.[1][9] | First-generation GSM with weak potency.[9] |
Experimental Protocols
The evaluation of novel GSMs follows a standardized pipeline from in vitro characterization to in vivo efficacy studies.
Cell-Free (In Vitro) γ-Secretase Assay
This assay directly measures a compound's effect on the enzymatic activity of the isolated γ-secretase complex.
-
Objective: To determine the direct inhibitory or modulatory activity of a compound on γ-secretase cleavage of an APP-derived substrate.
-
Methodology:
-
Enzyme Preparation: The γ-secretase complex is isolated from cell membranes (e.g., from HEK293 or HeLa cells) through homogenization and solubilization with a mild detergent like CHAPSO.[16][17]
-
Substrate: A recombinant C-terminal fragment of APP, such as C100-Flag, is used as the substrate.[16][17]
-
Reaction: The solubilized enzyme, substrate, and varying concentrations of the test compound (e.g., this compound) are combined and incubated at 37°C for a set period (e.g., 4-16 hours).[16][18]
-
Detection: The reaction is stopped, and the products (Aβ peptides or the APP Intracellular Domain, AICD) are separated by SDS-PAGE and transferred to a PVDF membrane.[16]
-
Quantification: Specific antibodies (e.g., anti-Flag for AICD or species-specific anti-Aβ antibodies) are used for Western blotting to detect and quantify the cleavage products.[16][18]
-
Cell-Based Aβ Modulation Assay
This assay assesses a compound's ability to cross the cell membrane and modulate γ-secretase activity within a cellular context.
-
Objective: To measure the potency (IC₅₀/EC₅₀) of a compound in reducing Aβ42 and increasing shorter Aβ species in a whole-cell system.
-
Methodology:
-
Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) or an engineered cell line (e.g., HEK293 expressing APP with the Swedish mutation) is commonly used.[4][7]
-
Treatment: Cells are cultured to a specific confluence and then treated with varying concentrations of the test compound or a vehicle control (DMSO) for 16-24 hours.[4]
-
Sample Collection: After incubation, the conditioned cell culture medium is collected.
-
Quantification: The levels of different Aβ species (Aβ38, Aβ40, Aβ42) in the medium are measured using species-specific sandwich enzyme-linked immunosorbent assays (ELISA).[4]
-
Analysis: Dose-response curves are generated to calculate the IC₅₀ values for the reduction of Aβ42 and Aβ40.
-
Conclusion
The development of γ-secretase modulators has shifted from low-potency, first-generation compounds to highly potent, specific molecules like this compound. Preclinical data strongly support the mechanism of action for this compound, demonstrating its ability to robustly lower pathogenic Aβ42 in vitro and in vivo at low doses without the safety concerns that plagued earlier GSIs and some GSMs.[7][12] Studies in various animal models show that this compound not only engages its target in the central nervous system but also mitigates downstream pathologies, including tau hyperphosphorylation and cognitive deficits, particularly when administered early in the disease course.[10][14] Compared to predecessors like R-flurbiprofen, which failed due to weak potency, and E2012, which was halted for toxicity, this compound represents a significant advancement in the field.[8][9] It stands as a promising candidate for preventative or early-stage therapeutic intervention in Alzheimer's disease.[11]
References
- 1. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 11. The GSM this compound as a Potential Candidate for Preventative Therapy in AD [escholarship.org]
- 12. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential effects between γ-secretase inhibitors and modulators on cognitive function in amyloid precursor protein-transgenic and nontransgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of BPN-15606 and γ-Secretase Inhibitors for Alzheimer's Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
The amyloid hypothesis remains a central focus in the development of therapeutics for Alzheimer's disease (AD). This has led to the exploration of various strategies to modulate the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques. Among these strategies, targeting the γ-secretase enzyme complex has been a prominent approach. This guide provides a detailed comparison of two distinct classes of compounds that interact with γ-secretase: the novel γ-secretase modulator (GSM), BPN-15606, and traditional γ-secretase inhibitors (GSIs). This comparison is based on their mechanism of action, preclinical and clinical efficacy, safety profiles, and the experimental methodologies used to evaluate them.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and γ-secretase inhibitors lies in their interaction with the γ-secretase complex and the subsequent impact on Aβ production and other critical signaling pathways.
γ-Secretase Inhibitors (GSIs): Pan-Inhibition with Consequences
GSIs are small molecules that directly bind to the active site of the γ-secretase complex, leading to a complete inhibition of its enzymatic activity.[1] This non-selective inhibition blocks the processing of all γ-secretase substrates, including the amyloid precursor protein (APP) and the Notch receptor.[2] By inhibiting APP processing, GSIs effectively reduce the production of all Aβ peptide isoforms, including the pathogenic Aβ42 and Aβ40.[1] However, the concurrent inhibition of Notch signaling, a pathway crucial for cell-fate decisions, has been linked to significant adverse effects observed in clinical trials.[3][4]
This compound: A Modulatory Approach to Mitigate Toxicity
In contrast, this compound is a γ-secretase modulator (GSM). GSMs do not inhibit the overall activity of γ-secretase but rather allosterically modulate it.[5][6] This modulation enhances the processivity of the enzyme, favoring the cleavage of APP at alternative sites to produce shorter, less aggregation-prone Aβ peptides, such as Aβ38, at the expense of the highly amyloidogenic Aβ42 and Aβ40.[5][6] Crucially, this modulatory action does not significantly affect the processing of other γ-secretase substrates like Notch, thus offering a potentially safer therapeutic window.[5]
Signaling Pathway Diagrams
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data for this compound and two representative γ-secretase inhibitors, Semagacestat (B1675699) and Avagacestat (B1665833). It is critical to note that the data for this compound is derived from preclinical studies in mouse models, while the data for the GSIs comes from human clinical trials.
Table 1: Preclinical Efficacy of this compound in Mouse Models
| Parameter | Mouse Model | Treatment | Results | Reference |
| Aβ40 & Aβ42 Levels | Ts65Dn (Down Syndrome Model) | 10 mg/kg/day for 4 months | Significantly decreased Aβ40 and Aβ42 in cortex and hippocampus. Total Aβ levels were not affected. | [7][8] |
| Cognitive Function | PSAPP (AD Model) | 10 mg/kg/day for 3 months (pre-plaque) | Attenuated cognitive impairment in the Morris water maze. | [9] |
| Amyloid Plaque Load | PSAPP (AD Model) | 10 mg/kg/day for 3 months (pre-plaque) | Reduced amyloid plaque load. | [9] |
| Neuroinflammation | PSAPP (AD Model) | 10 mg/kg/day for 3 months (pre-plaque) | Reduced microgliosis and astrogliosis. | [9] |
| Safety | PSAPP (AD Model) | 10 mg/kg/day for 3 months | No treatment-related toxicity was observed. | [9] |
Table 2: Clinical Trial Data for γ-Secretase Inhibitors
| Compound | Trial Phase | N | Treatment | Key Efficacy Findings | Key Safety Findings | Reference |
| Semagacestat | Phase 3 (IDENTITY) | 1537 | 100 mg or 140 mg daily | Worsening of cognition: Mean change in ADAS-cog of +7.5 (100mg) and +7.8 (140mg) vs. +6.4 for placebo. Worsening of function: Mean change in ADCS-ADL of -10.5 (100mg) and -12.6 (140mg) vs. -9.0 for placebo. | Increased incidence of skin cancers and infections, weight loss. | [10] |
| Avagacestat | Phase 2 | 263 | 50 mg or 125 mg daily | No significant treatment differences in key clinical outcomes. | Higher discontinuation rates at 125 mg due to GI adverse events. Increased nonmelanoma skin cancer. | [11][12] |
Experimental Protocols and Workflows
The evaluation of compounds like this compound and GSIs relies on a battery of standardized preclinical and clinical assays. Below are detailed methodologies for key experiments.
Experimental Workflow Diagram
Detailed Methodologies
1. Aβ ELISA from Brain Tissue
-
Objective: To quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Protocol:
-
Brain tissue is homogenized in a buffer containing protease inhibitors.
-
For soluble Aβ, the homogenate is centrifuged at high speed, and the supernatant is collected.
-
For insoluble Aβ, the pellet from the previous step is resuspended in formic acid to dissolve the amyloid plaques. The solution is then neutralized.
-
Aβ levels in the soluble and insoluble fractions are quantified using commercially available ELISA kits specific for Aβ40 and Aβ42. The assay typically involves capturing Aβ peptides with a specific antibody coated on a microplate, followed by detection with a second, labeled antibody.
-
The signal is read on a plate reader, and concentrations are determined by comparison to a standard curve.
-
2. Western Blotting for APP C-terminal Fragments (CTFs)
-
Objective: To assess the effect of the compound on the processing of APP by measuring the levels of its C-terminal fragments (α-CTF and β-CTF).
-
Protocol:
-
Brain tissue lysates are prepared in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by SDS-PAGE on a Tris-Tricine gel, which provides better resolution for small peptides.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the C-terminus of APP.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system.
-
3. Immunohistochemistry for Amyloid Plaque Load
-
Objective: To visualize and quantify the extent of amyloid plaque deposition in brain sections.
-
Protocol:
-
Paraffin-embedded brain sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the Aβ epitopes, often by incubating the slides in formic acid.
-
Endogenous peroxidase activity is quenched with hydrogen peroxide.
-
Sections are blocked with a serum-based blocking solution.
-
Sections are incubated with a primary antibody against Aβ (e.g., 6E10 or 4G8).
-
A biotinylated secondary antibody is applied, followed by an avidin-biotin-HRP complex.
-
The signal is developed with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
The slides are dehydrated, cleared, and coverslipped.
-
Plaque burden is quantified using image analysis software.
-
4. Morris Water Maze
-
Objective: To assess spatial learning and memory in mouse models.
-
Protocol:
-
A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface in one quadrant.
-
Mice are trained over several days to find the hidden platform using spatial cues placed around the room. Each trial begins with the mouse being placed in the water at a different starting position.
-
The time it takes for the mouse to find the platform (escape latency) and the path length are recorded. A decrease in these parameters over the training days indicates learning.
-
A probe trial is conducted on the final day, where the platform is removed. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Conclusion
This compound and γ-secretase inhibitors represent two distinct therapeutic strategies targeting the γ-secretase complex for the treatment of Alzheimer's disease. While GSIs have demonstrated a potent ability to reduce Aβ production, their clinical development has been halted due to a lack of efficacy and significant mechanism-based toxicities, primarily attributed to the inhibition of Notch signaling.
This compound, as a γ-secretase modulator, offers a more nuanced approach by selectively reducing the production of pathogenic Aβ species while sparing Notch processing. Preclinical data for this compound in mouse models of AD and Down syndrome are promising, showing reductions in Aβ42 and Aβ40, amelioration of cognitive deficits, and a reduction in AD-related pathologies without observed toxicity.
For the research and drug development community, the contrasting outcomes of GSIs and the preclinical promise of GSMs like this compound underscore the importance of target engagement selectivity. Future research should focus on further elucidating the long-term safety and efficacy of GSMs in clinical settings to determine if this modulatory approach can provide a viable therapeutic option for Alzheimer's disease.
References
- 1. Safety profile of semagacestat, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fastercapital.com [fastercapital.com]
- 3. Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit [protocols.io]
- 4. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The GSM this compound as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 10. A phase 3 trial of semagacestat for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Prodromal Alzheimer Disease With Avagacestat: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Safety Profile of BPN-15606: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical long-term safety profile of BPN-15606, a potent γ-secretase modulator (GSM), with alternative approaches targeting amyloid-beta (Aβ) production for the treatment of Alzheimer's disease. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate an objective assessment.
This compound emerged as a promising therapeutic candidate due to its ability to selectively modulate the activity of γ-secretase, an enzyme central to the production of amyloid-beta (Aβ) peptides. Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities related to the inhibition of Notch signaling, GSMs like this compound are designed to allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ species without impeding critical cellular pathways.[1] However, the progression of this compound was halted after 28-day Good Laboratory Practice (GLP)-compliant safety studies revealed significant safety concerns.[2]
Comparative Preclinical Safety Profile
The preclinical development of this compound involved a series of in vitro and in vivo toxicology studies, including repeat-dose toxicity assessments in rodents and non-human primates (NHPs). While detailed quantitative data from the pivotal 28-day GLP studies are not publicly available, the key findings that led to the termination of its development were the identification of a potentially mutagenic metabolite in rats and evidence of corrected QT (QTc) interval prolongation in NHPs.[2]
In contrast, other therapeutic strategies targeting Aβ production have faced their own unique safety challenges. First-generation GSMs were often limited by low potency.[3] The clinical development of the GSM E2012 was stopped due to the observation of lenticular opacity in a 13-week rat safety study.[4][5] Another GSM, BMS-932481, showed adverse liver findings in humans after repeated dosing.[5] GSIs, such as Semagacestat and Avagacestat, have been associated with cognitive worsening and an increased risk of skin cancer, believed to be due to the on-target inhibition of Notch signaling.[6]
The following tables summarize the available quantitative and qualitative preclinical safety data for this compound and its comparators.
| Compound | Class | Species | Study Duration | Key Safety Findings | NOAEL (No Observed Adverse Effect Level) |
| This compound | GSM | Rat | 7 Days | No adverse effects reported in this specific study. | ≥30 mg/kg[7] |
| Rat | 9 Days | No adverse effects reported in this specific study. | 50 mg/kg[7] | ||
| Rat | 28 Days (GLP) | Potentially mutagenic metabolite identified. | Data not available | ||
| Non-Human Primate | 28 Days (GLP) | Corrected QT (QTc) interval prolongation. | Data not available | ||
| E2012 | GSM | Rat | 13 Weeks | Lenticular opacity. | Data not available |
| BMS-932481 | GSM | Human | Phase 1 | Adverse liver findings. | Not applicable |
| Semagacestat | GSI | Human | Phase 3 | Cognitive worsening, increased risk of skin cancer. | Not applicable |
| Avagacestat | GSI | Human | Phase 2 | Gastrointestinal and dermatologic side effects. | Not applicable |
Experimental Protocols
Detailed methodologies for the key safety experiments are crucial for the interpretation of the findings. Below are summaries of the standard protocols for the types of studies conducted for this compound.
Genetic Toxicology: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and thus grow on a histidine-free medium.[2][8]
-
Methodology:
-
Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100) are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[8][9] The S9 fraction is included to mimic mammalian metabolism, as some compounds only become mutagenic after being metabolized.
-
The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
The plates are incubated for 48-72 hours at 37°C.[8]
-
The number of revertant colonies (colonies that have regained the ability to grow) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[8]
-
Genetic Toxicology: In Vivo Micronucleus Assay (OECD 474)
This test is performed in rodents to detect damage to chromosomes or the mitotic apparatus.
-
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated erythrocytes in treated animals is an indication of genotoxicity.
-
Methodology:
-
Rodents (typically rats or mice) are administered the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels for one or two days.
-
Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
-
The cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.
-
A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the vehicle control group indicates a clastogenic or aneugenic effect.
-
Genetic Toxicology: In Vivo Comet Assay (Alkaline Single Cell Gel Electrophoresis) (OECD 489)
The Comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells.
-
Principle: Individual cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
-
Methodology:
-
Animals are treated with the test substance.
-
Tissues of interest are collected, and single-cell suspensions are prepared.
-
The cells are embedded in a thin layer of agarose on a slide and then lysed.
-
The slides undergo electrophoresis under alkaline conditions.
-
The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Image analysis software is used to quantify the amount of DNA in the comet tail, which is a measure of DNA damage.
-
Cardiovascular Safety Pharmacology: QT Interval Assessment in Non-Human Primates (ICH S7B)
This study is designed to assess the potential for a new drug to delay ventricular repolarization, which can be identified as a prolongation of the QT interval on an electrocardiogram (ECG).
-
Principle: A prolonged QT interval is a risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes. The study evaluates the effects of the test substance on the QT interval in a conscious, mobile animal model that has a cardiac electrophysiology similar to humans.
-
Methodology:
-
Non-human primates are surgically implanted with telemetry devices that continuously record ECG data.
-
After a recovery period, the animals are administered the test substance at various dose levels, as well as a vehicle control and a positive control (a substance known to prolong the QT interval).
-
ECG data is collected continuously before and for a defined period after dosing.
-
The QT interval is measured and corrected for heart rate (QTc) using an appropriate formula.
-
A statistically significant, dose-dependent increase in the QTc interval compared to the vehicle control indicates a potential risk for delayed ventricular repolarization.[10]
-
Visualizations
Signaling Pathway of γ-Secretase Modulation
The following diagram illustrates the mechanism of action of γ-secretase modulators in the processing of Amyloid Precursor Protein (APP).
Caption: γ-Secretase modulation of APP processing by this compound.
Experimental Workflow for Preclinical Safety Assessment
The following diagram outlines a typical workflow for the preclinical safety assessment of a novel therapeutic candidate like this compound.
Caption: Preclinical safety assessment workflow.
References
- 1. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound. [escholarship.org]
- 2. Ames Tester Strain TA98 [xenometrix.ch]
- 3. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. evotec.com [evotec.com]
- 10. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
BPN-15606: A Novel γ-Secretase Modulator Shows Promise in Ameliorating Synaptic Deficits and Tau Pathology
For Immediate Release
A deep dive into the preclinical evidence reveals the potential of BPN-15606, a novel γ-secretase modulator (GSM), to counteract key pathological hallmarks of Alzheimer's disease (AD). This comparison guide synthesizes the available experimental data on this compound's effects on synaptic proteins and tau pathology, placing it in context with other therapeutic strategies.
Researchers in the field of neurodegenerative diseases are closely following the development of this compound. Preclinical studies demonstrate that this compound normalizes levels of crucial synaptic proteins and reduces the hyperphosphorylation of tau, a key protein implicated in the formation of neurofibrillary tangles, a hallmark of AD. These findings position this compound as a significant candidate for further investigation in the therapeutic landscape for Alzheimer's and related dementias.
Mechanism of Action: A Modulatory Approach
This compound functions as a γ-secretase modulator. Unlike γ-secretase inhibitors which block the enzyme's activity and can lead to side effects due to interference with other essential signaling pathways, GSMs like this compound allosterically modulate the enzyme. This modulation shifts the cleavage of amyloid precursor protein (APP) to favor the production of shorter, less aggregation-prone amyloid-beta (Aβ) peptides, specifically reducing the levels of Aβ42 and Aβ40, without altering the total amount of Aβ.[1][2][3] This nuanced approach is believed to offer a more favorable safety profile.
Impact on Synaptic Proteins: Restoring Neuronal Connections
Synaptic loss is a major correlate of cognitive decline in Alzheimer's disease. Preclinical research in the Ts65Dn mouse model, a model of Down syndrome that develops AD-like pathology, has shown that treatment with this compound can rescue deficits in key synaptic proteins.[2][4] Specifically, the levels of the Soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex proteins, syntaxin (B1175090) 1A and SNAP25, were normalized in both the cortex and hippocampus of these mice following treatment.[4] The SNARE complex is essential for neurotransmitter release at the synapse, and its restoration points to a potential mechanism for preserving synaptic function.
Below is a summary of the quantitative data on the effects of this compound on synaptic proteins.
| Brain Region | Synaptic Protein | Treatment Group | Protein Level (Normalized to Control) | Statistical Significance |
| Cortex | Syntaxin 1A | Ts65Dn + Vehicle | ~0.8 | p < 0.05 |
| Ts65Dn + this compound | ~1.0 | Not significant vs. Control | ||
| SNAP25 | Ts65Dn + Vehicle | ~0.75 | p < 0.01 | |
| Ts65Dn + this compound | ~1.0 | Not significant vs. Control | ||
| Hippocampus | Syntaxin 1A | Ts65Dn + Vehicle | ~0.8 | p < 0.05 |
| Ts65Dn + this compound | ~1.0 | Not significant vs. Control | ||
| SNAP25 | Ts65Dn + Vehicle | ~0.8 | p < 0.05 | |
| Ts65Dn + this compound | ~1.0 | Not significant vs. Control |
Data are estimated from graphical representations in the cited literature and presented as approximate normalized values for illustrative purposes.
Attenuation of Tau Pathology: A Downstream Effect
The hyperphosphorylation of the microtubule-associated protein tau leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. The study in Ts65Dn mice demonstrated that this compound treatment significantly reduced tau hyperphosphorylation at several key epitopes implicated in AD pathology, including T205, S202 (CP13 antibody), and S396/S404 (PHF1 antibody), in both the cortex and hippocampus.[2][4] This suggests that the modulation of γ-secretase and the subsequent reduction in toxic Aβ species may have a beneficial downstream effect on tau pathology.
Here is a summary of the quantitative data on the effects of this compound on tau phosphorylation.
| Brain Region | Phospho-Tau Epitope | Treatment Group | Phosphorylation Level (Normalized to Control) | Statistical Significance |
| Cortex | pT205 | Ts65Dn + Vehicle | ~1.4 | p < 0.05 |
| Ts65Dn + this compound | ~1.0 | Not significant vs. Control | ||
| pS202 (CP13) | Ts65Dn + Vehicle | ~1.5 | p < 0.01 | |
| Ts65Dn + this compound | ~1.0 | Not significant vs. Control | ||
| pS396/S404 (PHF1) | Ts65Dn + Vehicle | ~1.6 | p < 0.001 | |
| Ts65Dn + this compound | ~1.0 | Not significant vs. Control | ||
| Hippocampus | pT205 | Ts65Dn + Vehicle | ~1.5 | p < 0.05 |
| Ts65Dn + this compound | ~1.0 | Not significant vs. Control | ||
| pS202 (CP13) | Ts65Dn + Vehicle | ~1.6 | p < 0.01 | |
| Ts65Dn + this compound | ~1.0 | Not significant vs. Control | ||
| pS396/S404 (PHF1) | Ts65Dn + Vehicle | ~1.8 | p < 0.001 | |
| Ts65Dn + this compound | ~1.0 | Not significant vs. Control |
Data are estimated from graphical representations in the cited literature and presented as approximate normalized values for illustrative purposes.
Comparison with Other γ-Secretase Modulators
While direct comparative studies with this compound are limited, the broader class of GSMs has been a focus of Alzheimer's research for some time. Early NSAID-based GSMs showed promise but were often limited by potency and off-target effects. Newer generation, non-NSAID derived heterocyclic GSMs, a class to which this compound belongs, generally exhibit improved potency and better drug-like properties. A direct, head-to-head comparison of this compound with other specific GSMs on the endpoints of synaptic protein levels and tau pathology in the same animal model has not yet been published, representing a key area for future research.
Signaling Pathways and Experimental Workflow
The proposed mechanism of action and the experimental approach to evaluate the efficacy of this compound can be visualized in the following diagrams.
Experimental Protocols
Animal Model and Treatment
The Ts65Dn mouse model of Down syndrome was used. These mice carry a partial trisomy of mouse chromosome 16, which is syntenic to human chromosome 21, and they develop Alzheimer's-like neuropathology with age. Male Ts65Dn mice and their 2N (disomic) littermate controls were treated starting at 3 months of age for a duration of 4 months. This compound was administered via oral gavage at a dose of 10 mg/kg on weekdays.[3][4]
Western Blot Analysis for Synaptic Proteins and Tau
Tissue Homogenization: Brain tissue (cortex and hippocampus) was homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
Electrophoresis and Transfer: Equal amounts of protein (typically 20-30 µg) were separated by SDS-PAGE on 4-12% Bis-Tris gels and transferred to a PVDF membrane.
Immunoblotting:
-
Blocking: Membranes were blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies against:
-
Syntaxin 1A
-
SNAP25
-
Phospho-Tau (T205, S202, S396/S404)
-
Total Tau
-
A loading control protein (e.g., GAPDH or β-actin) Antibody dilutions are determined empirically but are typically in the range of 1:1000.
-
-
Secondary Antibody Incubation: After washing with TBST, membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis was performed using imaging software, and the levels of target proteins were normalized to the loading control.
Future Directions
The promising preclinical data for this compound warrant further investigation. Key next steps include:
-
Direct Comparative Studies: Head-to-head studies comparing this compound with other leading γ-secretase modulators are needed to better understand its relative efficacy and potential advantages.
-
Long-term Efficacy and Safety: Longer-term studies in various animal models will be crucial to assess the sustained effects and safety profile of this compound.
-
Clinical Translation: Ultimately, the translation of these findings into human clinical trials will be the definitive test of this compound's therapeutic potential for Alzheimer's disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-Tau (Ser199) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Assessing Treatment Response to BPN-15606: A Comparative Guide to Preclinical Biomarkers
For Researchers, Scientists, and Drug Development Professionals
BPN-15606 is a potent, orally active γ-secretase modulator (GSM) that has demonstrated significant promise in preclinical models of Alzheimer's disease (AD) and Down syndrome (DS).[1][2][3] By selectively modulating the activity of γ-secretase, this compound reduces the production of the toxic amyloid-beta (Aβ) peptides, Aβ42 and Aβ40, which are central to the amyloid cascade hypothesis of AD pathogenesis.[1][2] While this compound's progression to clinical trials has been hindered by preclinical toxicology findings, its mechanism of action and the biomarkers used to evaluate its efficacy in animal models provide a valuable framework for the development of next-generation GSMs and other amyloid-targeting therapies.[4]
This guide provides a comprehensive overview of the key biomarkers for assessing the treatment response to this compound based on available preclinical data. It compares these biomarkers with those used for other therapeutic modalities in AD and DS, offering a valuable resource for researchers in the field.
Mechanism of Action: γ-Secretase Modulation
This compound allosterically modulates γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP). Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to side effects due to the inhibition of other necessary cleavage events (e.g., Notch signaling), GSMs like this compound shift the cleavage site to favor the production of shorter, less aggregation-prone Aβ peptides.[5][6][7] This results in a specific reduction of Aβ42 and Aβ40, without significantly affecting the total amount of Aβ produced.[3][8][9]
Key Biomarkers for Assessing this compound Treatment Response
The assessment of this compound's efficacy in preclinical studies has relied on a panel of biomarkers that reflect target engagement, pharmacodynamic effects, and downstream changes in neuropathology and cognitive function.
Target Engagement Biomarkers
These biomarkers directly measure the effect of this compound on its intended target, the production of Aβ42 and Aβ40.
| Biomarker | Fluid/Tissue | Method | Key Findings in Preclinical Models |
| Aβ42 Levels | CSF, Plasma, Brain | ELISA | Dose-dependent reduction in mice and rats.[1][2][3] |
| Aβ40 Levels | CSF, Plasma, Brain | ELISA | Dose-dependent reduction in mice and rats.[1][2][3] |
| Aβ42/Aβ40 Ratio | CSF, Plasma | ELISA | A lowered ratio indicates a shift towards shorter Aβ species. |
Pharmacodynamic Biomarkers
These biomarkers measure the downstream effects of reduced Aβ production on the underlying pathology of AD and DS.
| Biomarker Category | Specific Biomarkers | Fluid/Tissue | Method | Key Findings in Preclinical Models |
| Amyloid Pathology | Amyloid Plaque Load | Brain | Immunohistochemistry, Amyloid-PET | Reduced plaque load in PSAPP mice when treated prophylactically.[10][11][12] |
| Neuroinflammation | Microgliosis, Astrogliosis (GFAP) | Brain | Immunohistochemistry | Reduced microgliosis and astrogliosis in PSAPP and Ts65Dn mice.[3][8][10][11][12] |
| Neurodegeneration | Neurofilament Light Chain (NfL) | Plasma, CSF | Immunoassay | Not explicitly reported for this compound, but a key biomarker in AD/DS. |
| Tau Pathology | Phosphorylated Tau (p-tau) | Brain | Western Blot | Normalized levels of tau phosphorylation in Ts65Dn mice.[8][13] |
| Synaptic Health | Synaptic Proteins (e.g., SNAP25, Syntaxin 1A) | Brain | Western Blot | Normalized levels of synaptic proteins in Ts65Dn mice.[8][13] |
| Cellular Processes | Rab5 Activation | Brain | Western Blot | Rescued hyperactivation of Rab5 in Ts65Dn mice.[3][8][9] |
| Neurotrophin Signaling | TrkB, CREB | Brain | Western Blot | Normalized neurotrophin signaling deficits in Ts65Dn mice.[8][14] |
Comparison with Alternative Therapeutic Approaches
The biomarkers used to evaluate this compound are largely consistent with those used in clinical trials for other amyloid-targeting therapies, particularly anti-amyloid monoclonal antibodies.
| Therapeutic Approach | Key Biomarkers in Clinical Trials | Comparison with this compound Biomarkers |
| Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab, Donanemab) | Amyloid-PET, CSF Aβ42/Aβ40 ratio, CSF/Plasma p-tau, Plasma GFAP, NfL.[15][16] | Similar reliance on fluid and imaging biomarkers of amyloid, tau, and neurodegeneration. The direct effect on Aβ production (as with this compound) versus clearance (with antibodies) is a key mechanistic difference. |
| BACE1 Inhibitors (largely failed in trials) | CSF Aβ42 and Aβ40.[17] | Both directly target Aβ production, leading to similar changes in primary biomarkers. However, BACE1 inhibitors have a broader range of substrates, which may have contributed to their lack of success. |
| Other γ-Secretase Modulators | Preclinical data shows similar effects on Aβ peptides.[5][6] A next-generation GSM, GSM776890, is poised for clinical trials, and will likely utilize a similar biomarker panel.[18] | The biomarker profile is expected to be very similar, focusing on the specific reduction of Aβ42 and Aβ40. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Aβ Quantification by ELISA
-
Objective: To measure the concentration of Aβ40 and Aβ42 in biological samples.
-
Procedure:
-
Brain tissue is homogenized in a buffer containing protease inhibitors.
-
Plasma and CSF samples are collected and centrifuged to remove cellular debris.
-
ELISA plates pre-coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 are used.
-
Samples and standards are added to the wells and incubated.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the colorimetric change is measured using a plate reader.
-
Concentrations are calculated based on the standard curve.
-
Immunohistochemistry for Amyloid Plaques and Gliosis
-
Objective: To visualize and quantify amyloid plaques and associated neuroinflammation in brain tissue.
-
Procedure:
-
Mice are perfused, and brains are fixed and sectioned.
-
Sections are incubated with primary antibodies against Aβ (for plaques), Iba1 (for microglia), or GFAP (for astrocytes).
-
A secondary antibody conjugated to a fluorescent or chromogenic label is applied.
-
Sections are imaged using microscopy.
-
Image analysis software is used to quantify the plaque burden or the area of immunoreactivity for Iba1 or GFAP.
-
Western Blotting for Protein Expression
-
Objective: To measure the relative levels of specific proteins (e.g., p-tau, synaptic proteins, Rab5).
-
Procedure:
-
Brain tissue is lysed to extract proteins.
-
Protein concentration is determined using a BCA assay.
-
Proteins are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody against the protein of interest.
-
A secondary antibody conjugated to HRP is added.
-
A chemiluminescent substrate is applied, and the signal is detected using an imager.
-
Band intensity is quantified and normalized to a loading control (e.g., actin or tubulin).
-
Conclusion
The preclinical data for this compound has established a clear set of biomarkers for assessing its therapeutic potential. These biomarkers, which span from direct target engagement to downstream pathological and cellular changes, are well-aligned with the broader field of AD and DS drug development. While this compound itself may not proceed to clinical trials, the insights gained from its preclinical evaluation, particularly the validation of this biomarker panel, are invaluable for guiding the development of future γ-secretase modulators and other disease-modifying therapies for Alzheimer's disease and related neurodegenerative conditions. The continued refinement and validation of these biomarkers in ongoing and future clinical trials will be essential for accelerating the path toward effective treatments.
References
- 1. Blood biomarkers for Alzheimer’s disease in clinical practice and trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. curealz.org [curealz.org]
- 5. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New precision medicine avenues to the prevention of Alzheimer’s disease from insights into the structure and function of γ-secretases | The EMBO Journal [link.springer.com]
- 8. Insights into the use of biomarkers in clinical trials in Alzheimer's disease | Global Brain Health Institute [gbhi.org]
- 9. includedcc.org [includedcc.org]
- 10. agingresearch.org [agingresearch.org]
- 11. Alzheimer's Biomarkers Consortium-Down Syndrome [alzheimers.gov]
- 12. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. Biomarkers as Endpoints in Clinical Trials for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Blood-Based Biomarkers in Alzheimer Disease: Clinical Implem [practicalneurology.com]
- 17. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gamma‐secretase modulation: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
BPN-15606 Demonstrates Cognitive Improvement in Preclinical Models: A Comparative Analysis Using the Morris Water Maze
For Immediate Release
[City, State] – December 15, 2025 – New analyses of preclinical data highlight the potential of BPN-15606, a novel γ-secretase modulator, in reversing cognitive deficits, as demonstrated by performance in the Morris water maze (MWM) spatial navigation task. In studies with mouse models of neurodegeneration, this compound treatment led to significant improvements in learning and memory. This guide provides a comparative overview of this compound's efficacy alongside other cognitive-enhancing compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy in the Morris Water Maze
The Morris water maze is a standard behavioral assay used to assess spatial learning and memory in rodents. The primary measure of learning is the escape latency, the time it takes for the animal to find a hidden platform in a pool of water. A decrease in escape latency over successive trials indicates successful learning and memory formation.
The following table summarizes the performance of this compound in the Ts65Dn mouse model of Down syndrome, which exhibits age-related cognitive decline, and compares it with other known nootropic agents tested in various rodent models.
| Compound | Animal Model | Dosage | Treatment Duration | Day 1 Escape Latency (seconds) | Day 4/5 Escape Latency (seconds) | Percentage Improvement |
| This compound | Ts65Dn Mice | 10 mg/kg/day | 4 months | ~55s | ~25s | ~55% |
| Piracetam | Wistar Rats (Scopolamine-induced amnesia) | 200 mg/kg | 7 days | Not specified | Shorter than scopolamine (B1681570) group | Significant Improvement |
| Modafinil | C57BL/6J Mice | 75 mg/kg | Pre-training | ~48s | ~28s | ~42% |
| Citicoline | Wistar Rats (Scopolamine-induced amnesia) | 250 mg/kg | 7 days | Not specified | Shorter than scopolamine group | Significant Improvement |
| Methylphenidate | Wistar Rats | 2.5 mg/kg | Single dose | ~110s | ~40s (Day 2) | ~64% (by Day 2) |
Note: Data for comparator drugs are sourced from different studies with varying experimental conditions and animal models. Direct comparison should be made with caution.
Mechanism of Action: γ-Secretase Modulation
This compound is a γ-secretase modulator (GSM) that specifically alters the activity of the γ-secretase enzyme complex. This enzyme is crucial in the processing of amyloid precursor protein (APP). In neurodegenerative conditions such as Alzheimer's disease, the aberrant cleavage of APP by β-secretase and γ-secretase leads to the production and aggregation of amyloid-beta (Aβ) peptides, particularly the toxic Aβ42 isoform. This compound modulates γ-secretase to favor the production of shorter, less toxic Aβ peptides, thereby reducing the levels of Aβ42. This proposed mechanism is believed to alleviate the downstream neurotoxic effects of Aβ plaques and contribute to the observed cognitive improvements.
Evaluating the Translational Potential of BPN-15606 for Human Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the translational potential of BPN-15606, a γ-secretase modulator (GSM), for human trials in Alzheimer's disease (AD). Its performance is objectively compared with alternative therapeutic strategies, supported by preclinical experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and critical assessment.
Executive Summary
This compound demonstrated promising preclinical efficacy as a γ-secretase modulator, effectively reducing the pathogenic amyloid-beta (Aβ) peptides Aβ42 and Aβ40 in various models.[1][2][3] In vivo studies in transgenic mouse models of AD showed that prophylactic administration of this compound could attenuate cognitive deficits and reduce amyloid plaque burden, microgliosis, and astrogliosis.[4] However, the translational potential of this compound to human trials was ultimately halted due to significant safety concerns identified during investigational new drug (IND)-enabling toxicology studies. Specifically, the discovery of a potentially mutagenic metabolite in rats and evidence of corrected QT (QTc) interval prolongation in non-human primates led to the termination of its development.[5] This guide provides a detailed comparison of this compound with other Aβ-targeting therapies, including FDA-approved monoclonal antibodies and other small molecules, to contextualize its preclinical profile and highlight the challenges in developing safe and effective treatments for AD.
Mechanism of Action: γ-Secretase Modulation
This compound is a small molecule that acts as a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs) which block the enzymatic activity of γ-secretase, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP). This results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concomitant increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38 and Aβ37.[4][6] A key advantage of this mechanism is the preservation of γ-secretase's activity on other substrates, most notably Notch, thereby avoiding the toxicities associated with GSIs.[4][6]
Comparative Preclinical Efficacy
The preclinical efficacy of this compound is compared with two classes of alternative Aβ-targeting therapies: other small molecule modulators/inhibitors (Tarenflurbil, Semagacestat) and monoclonal antibodies (Lecanemab, Donanemab).
In Vitro Potency
This table summarizes the in vitro potency of this compound and comparator small molecules in reducing Aβ42 production.
| Compound | Target | Assay System | IC50/EC50 (Aβ42 Reduction) | Reference |
| This compound | γ-Secretase Modulator | SH-SY5Y cells | 7 nM | [4] |
| Tarenflurbil (B1684577) | γ-Secretase Modulator | Various cell lines | µM range | [7] |
| Semagacestat | γ-Secretase Inhibitor | Cell-based assays | Potent nM range | [8][9] |
In Vivo Aβ Reduction
This table presents the in vivo efficacy of this compound and comparators in reducing brain Aβ levels in transgenic mouse models of Alzheimer's disease.
| Compound | Animal Model | Dose | Route | Duration | Brain Aβ42 Reduction | Reference |
| This compound | PSAPP mice | 10 mg/kg/day | Oral (in chow) | 6 months | Significant reduction in neuritic plaques | [4] |
| This compound | C57BL/6 mice | 25 mg/kg | Oral gavage | Single dose | Robust and sustained reduction for ≥24 hours | [4] |
| Lecanemab | APP transgenic mice | 10 mg/kg | IV | Weekly | 42% reduction in soluble Aβ protofibrils | [10] |
| Donanemab | PDAPP mice | N/A | N/A | N/A | Significant plaque lowering in aged mice | [11] |
| Semagacestat | PDAPP mice | 30 mg/kg/day | Oral | 5 months | Significant reduction in insoluble Aβ42 | [8] |
| Tarenflurbil | APP transgenic mice | 10 mg/kg/day | Oral | 4 months | Modest, non-significant reduction | [12] |
Cognitive Improvement in Animal Models
This table summarizes the effects of this compound and comparators on cognitive performance in the Morris Water Maze (MWM) test in Alzheimer's disease mouse models.
| Compound | Animal Model | Treatment Paradigm | Key MWM Finding | Reference |
| This compound | PSAPP mice | Prophylactic (pre-plaque) | Attenuated cognitive impairment | N/A |
| Tarenflurbil | Tg2576 mice | Prophylactic (4 months) | Improved spatial learning | [12] |
Safety and Toxicological Profile
The translational potential of any drug candidate is critically dependent on its safety profile. While this compound showed a favorable profile in early studies by not inhibiting Notch signaling, later-stage IND-enabling studies revealed insurmountable toxicities.
| Compound | Key Safety/Toxicology Finding | Species | Implication for Human Trials | Reference |
| This compound | Potentially mutagenic metabolite | Rat | High risk of carcinogenicity, halting development. | [5] |
| This compound | QTc interval prolongation | Non-human primate | Risk of fatal cardiac arrhythmias. | [5] |
| Semagacestat | Worsening of cognitive deficits, skin-related side effects | Human | Unfavorable risk-benefit profile, trial termination. | [13] |
| Lecanemab | Amyloid-Related Imaging Abnormalities (ARIA) | Human | Requires careful monitoring, but acceptable risk-benefit for approval. | [14] |
| Donanemab | Amyloid-Related Imaging Abnormalities (ARIA) | Human | Requires careful monitoring, but acceptable risk-benefit for approval. | [14] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of preclinical data. Below are protocols for key assays used in the evaluation of this compound and similar compounds.
In Vitro Aβ Quantification via ELISA
Objective: To quantify the concentration of Aβ40 and Aβ42 in cell culture supernatants or brain homogenates.
Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards of known Aβ concentrations and samples (cell culture media or brain homogenates) to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes the N-terminus of Aβ. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate. The reaction is stopped with a stop solution (e.g., 2N H2SO4).
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The concentration of Aβ in the samples is determined by interpolating from the standard curve.
Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory in rodent models of AD.
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Mice are subjected to four trials per day.
-
In each trial, the mouse is released from one of four starting positions and given 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The time to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.
In Vivo Safety Pharmacology and Toxicology Studies
Objective: To identify potential adverse effects of a drug candidate on major physiological systems before human trials.
Protocol Overview:
-
Dose Range-Finding Studies: Conducted in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies (e.g., 28-day): Animals are administered the drug daily for 28 days at multiple dose levels (including the MTD). Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored. At the end of the study, a full necropsy and histopathological examination of all major organs are performed.
-
Safety Pharmacology Core Battery:
-
Central Nervous System (CNS): Irwin test or a modified functional observational battery to assess behavioral and neurological changes.
-
Cardiovascular System: Telemetry in conscious, freely moving animals (typically dogs or non-human primates) to continuously monitor electrocardiogram (ECG) for parameters like QT interval, heart rate, and blood pressure.
-
Respiratory System: Whole-body plethysmography in rodents to measure respiratory rate and tidal volume.
-
-
Genetic Toxicology: A battery of in vitro and in vivo tests to assess mutagenic and clastogenic potential (e.g., Ames test, mouse lymphoma assay, in vivo micronucleus test).
Conclusion: Lessons from this compound
The case of this compound serves as a critical reminder of the challenges in translating promising preclinical efficacy into a viable clinical candidate. While the γ-secretase modulator mechanism remains an attractive therapeutic strategy for Alzheimer's disease, the development of small molecules targeting this complex enzyme is fraught with potential for off-target effects and unforeseen toxicities.
Key Takeaways:
-
Early and comprehensive safety assessment is paramount: The identification of a mutagenic metabolite and cardiovascular liability late in preclinical development underscores the need for thorough toxicological profiling early in the drug discovery process.
-
The therapeutic window for GSMs may be narrow: Achieving sufficient brain exposure to effectively modulate γ-secretase without inducing systemic toxicity is a significant challenge.
-
Monoclonal antibodies have set a new benchmark: The recent success of amyloid-targeting monoclonal antibodies like Lecanemab and Donanemab, despite their own safety considerations (ARIA), has raised the bar for the efficacy and safety of new Alzheimer's therapies.
While this compound will not proceed to human trials, the data generated from its preclinical evaluation provides valuable insights for the development of future Alzheimer's therapeutics. The focus must remain on developing highly selective compounds with a wide therapeutic window and a clean safety profile to successfully navigate the arduous path from preclinical promise to clinical reality.
References
- 1. escholarship.org [escholarship.org]
- 2. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Tarenflurbil: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The animal research behind a new Alzheimer's drug lecanemab [understandinganimalresearch.org.uk]
- 11. Animal research behind Donanemab, the new Alzheimer’s drug :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 12. R-flurbiprofen / tarenflurbil [cognitive-enhancers.com]
- 13. alzforum.org [alzforum.org]
- 14. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of BPN-15606: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for BPN-15606 containing detailed disposal instructions is not publicly available at this time. The following guidance is based on general best practices for the handling and disposal of potent, biologically active research chemicals. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for site-specific protocols and adhere to all local, state, and federal regulations. This information is intended to supplement, not replace, formal safety training and institutional procedures.
Proper management and disposal of investigational compounds like this compound are critical for ensuring personnel safety and environmental protection. As a potent γ-secretase modulator, this compound should be handled with care throughout its lifecycle, from receipt to disposal.
Understanding this compound: Key Chemical Data
While a comprehensive hazard profile is not available, the following information has been compiled from research and supplier documentation. This data is essential for conducting a thorough risk assessment before handling the compound.
| Property | Value/Information |
| Chemical Name | (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine |
| Molecular Formula | C25H25FN6O |
| CAS Number | 1914989-49-3 |
| Mechanism of Action | Potent, orally active γ-secretase modulator (GSM) |
| Physical State | Solid |
| Known Biological Effects | Attenuates the production of Aβ42 and Aβ40 |
| Storage | Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen. |
Experimental Protocol: Step-by-Step Disposal Plan for this compound
The following protocol outlines a general procedure for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (solid or in solution), ensure the following PPE is worn:
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated, buttoned lab coat.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., weighing solid compound), a fit-tested N95 respirator or a higher level of respiratory protection may be required based on your institution's risk assessment.
2. Waste Segregation and Collection: All waste contaminated with this compound must be segregated from general laboratory waste and treated as hazardous chemical waste.[1][2] Use designated, clearly labeled, and sealed containers.[3]
-
Solid Waste:
-
Collect unused or expired solid this compound in its original vial or a compatible, sealed container.
-
Contaminated consumables such as gloves, weigh boats, pipette tips, and bench paper should be collected in a dedicated, labeled hazardous waste bag or container.[1]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a compatible, leak-proof, and sealed hazardous waste container (e.g., a glass or polyethylene (B3416737) carboy).
-
Do not dispose of any liquid waste containing this compound down the drain.[1][4]
-
The first rinse of any glassware that contained this compound must be collected as hazardous waste.[4]
-
-
Sharps Waste:
3. Labeling and Storage:
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag.[2]
-
The label must include:
-
The full chemical name: "(S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine" and "this compound".[2]
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The Principal Investigator's name and laboratory contact information.[2]
-
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[2][5] Ensure the SAA is under the control of the laboratory personnel.
4. Final Disposal:
-
Once a waste container is full or has been in storage for the maximum time allowed by your institution (often 12 months), arrange for a pickup by your institution's EHS department.[5]
-
EHS will transport the waste to a licensed hazardous waste facility for final disposal, which is typically high-temperature incineration.[6][7]
-
Maintain all records of waste disposal as required by your institution.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling BPN-15606
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of BPN-15606, a potent γ-secretase modulator. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this document is based on best practices for handling novel, potent research compounds. It is imperative to treat this compound as a potentially hazardous substance of unknown toxicity and to supplement these guidelines with a thorough risk assessment conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent research compounds like this compound. The required level of protection depends on the specific laboratory procedure and the physical form of the compound being handled.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate gloves for the solvent and compound. | Focus on preventing skin and eye exposure during experimental procedures.[1] |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound is critical to maintaining a safe laboratory environment.
Receipt and Storage
Upon receiving this compound, log it into your chemical inventory. Verify the integrity of the container before storing it under the recommended conditions to ensure its stability.
| Storage Condition | Duration | Notes |
| -80°C | 6 months | |
| -20°C | 1 month | Protect from light and store under nitrogen. |
When stored at -80°C, please use it within 6 months. When stored at -20°C, please use it within 1 month.
Experimental Workflow
A clear and logical workflow is essential for the safe and effective use of this compound in experimental settings. The following diagram outlines the key steps, from preparation to post-experiment procedures.
Disposal Plan
The disposal of this compound and all contaminated materials must be managed through your institution's hazardous waste program to prevent environmental contamination and accidental exposure.[2] Never dispose of this compound down the drain or in regular trash.[2]
| Waste Stream | Disposal Container | Labeling |
| Unused/Expired Compound | Compatible, sealed hazardous waste container. | "Hazardous Waste," "this compound," and any other required identifiers. |
| Contaminated Labware (vials, pipette tips) | Puncture-resistant, sealed container. | "Hazardous Waste" with the name of the compound.[1] |
| Contaminated PPE (gloves, lab coat) | Sealed bag or container. | "Hazardous Waste".[1] |
| Liquid Waste (solutions containing this compound) | Designated, leak-proof hazardous waste container compatible with the solvent. | "Hazardous Waste," "this compound," and the solvent name(s).[2] |
Key Disposal Steps:
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[2]
-
Label Containers: Clearly label all waste containers with "Hazardous Waste" and the full chemical name.
-
Secure Storage: Store waste in a designated and secure Satellite Accumulation Area (SAA).
-
Arrange for Pickup: Follow your institution's procedures to request a hazardous waste pickup from the EHS department.[2]
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and contamination.
For Spills of Powdered this compound:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Restrict Access: Prevent entry to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator, before re-entering the area.
-
Cover the Spill: Gently cover the spill with plastic or a tarp to prevent the powder from becoming airborne.[3]
-
Wet the Material: Carefully place wet absorbent material over the spill to dissolve the powder.[4]
-
Clean Up: Once the powder is no longer visible, use absorbent pads to clean the area.
-
Decontaminate: Wipe down the spill area with an appropriate decontaminating solution.
-
Dispose of Waste: Collect all contaminated materials in a sealed hazardous waste container.
For Spills of this compound Solutions:
-
Control the Spill: Confine the spill to a smaller area by surrounding it with absorbent material.
-
Absorb the Liquid: Use an appropriate absorbent, such as a chemical spill powder or pads, to soak up the liquid.[5][6]
-
Collect the Waste: Use a scoop or tongs to place the absorbed material into a polyethylene (B3416737) bag or other suitable hazardous waste container.[5][6]
-
Decontaminate: Wipe the spill area with a wet paper towel or appropriate decontaminating solution.[5]
-
Dispose of Waste: Seal the bag and label it as hazardous waste.
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their research. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
